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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, a phenolic Mannich base of significant interest to researchers in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, a phenolic Mannich base of significant interest to researchers in medicinal chemistry and drug development. Phenolic Mannich bases are versatile intermediates and have shown a wide range of biological activities.[1] This document outlines the synthesis, structural characterization, and core physicochemical properties of the title compound. Recognizing the limited availability of direct experimental data, this guide emphasizes the established methodologies for determining these properties, providing detailed, field-proven protocols for synthesis, purification, and analysis. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to effectively synthesize and characterize this compound and its analogs.

Compound Overview and Identification

5-Methoxy-2-(piperidin-1-ylmethyl)phenol belongs to the class of organic compounds known as phenolic Mannich bases. These structures are synthesized through the Mannich reaction, an aminoalkylation process that, in this context, involves the ortho-substitution of a phenol with an aminomethyl group.[2] The structure combines a phenolic moiety, which can engage in hydrogen bonding and act as a proton donor, with a tertiary amine (piperidine), which acts as a proton acceptor. This amphiprotic nature is critical to its chemical behavior and potential biological interactions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-Methoxy-2-(piperidin-1-ylmethyl)phenol
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
CAS Number 70500-84-4
Canonical SMILES COC1=CC(=C(C=C1)O)CN2CCCCC2

graph "chemical_structure" {
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node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; H1 [label="H", fontcolor="#5F6368"]; H_methoxy [label="H3", fontcolor="#5F6368"];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on Benzene Ring C1 -- O1; O1 -- H1; C2 -- C7; C5 -- O2; O2 -- C13; C13 -- H_methoxy [style=solid];

// Piperidine Ring C7 -- N1; N1 -- C8; N1 -- C12; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; H1 [pos="0.5,2.5!"]; C7 [pos="-1.87,1!"]; O2 [pos="1.74,-1!"]; C13 [pos="2.61,-0.5!"]; H_methoxy [pos="3.2,-0.5!"];

N1 [pos="-2.74,0.5!"]; C8 [pos="-2.74,-0.5!"]; C9 [pos="-3.61,-1!"]; C10 [pos="-4.48,-0.5!"]; C11 [pos="-4.48,0.5!"]; C12 [pos="-3.61,1!"];

// Double bonds in benzene ring C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""];

}

Caption: Chemical Structure of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Synthesis and Purification

The synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is reliably achieved via the Mannich reaction. This cornerstone of organic chemistry involves the aminoalkylation of an acidic proton, in this case, located on the electron-rich phenol ring, ortho to the hydroxyl group.[1]

Synthetic Pathway: The Mannich Reaction

The reaction proceeds in two primary stages:

  • Formation of the Iminium Ion: Formaldehyde reacts with the secondary amine, piperidine, typically under acidic or neutral conditions, to form a highly reactive electrophilic species known as the piperidin-1-ylmethaniminium ion.

  • Electrophilic Aromatic Substitution: The 5-methoxyphenol, activated by its hydroxyl group, acts as a nucleophile. It attacks the iminium ion, leading to the formation of the C-C bond at the ortho position, which is sterically and electronically favored.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Substitution Piperidine Piperidine Iminium_Ion Piperidin-1-ylmethaniminium Ion Piperidine->Iminium_Ion + H₂C=O Formaldehyde Formaldehyde Product 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Iminium_Ion->Product Nucleophilic Attack 5_Methoxyphenol 5-Methoxyphenol 5_Methoxyphenol->Product + Iminium Ion

Caption: General mechanism of the Mannich reaction for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is based on established methods for phenolic Mannich base synthesis, optimized for efficiency and yield. Ethanol is chosen as a solvent due to its ability to dissolve all reactants and its relatively low environmental impact. Refluxing provides the necessary activation energy without requiring high-pressure apparatus.

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-methoxyphenol (10 mmol, 1.24 g), and ethanol (50 mL). Stir until the phenol is completely dissolved.

  • Amine and Aldehyde Addition: To the stirred solution, add piperidine (12 mmol, 1.19 mL) followed by an aqueous solution of formaldehyde (37% w/w, 12 mmol, 0.97 mL).

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: The washing steps are crucial to remove unreacted formaldehyde, piperidine hydrochloride (if formed), and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Workflow: From Synthesis to Pure Compound

Synthesis_Workflow Reactants 1. Mix Phenol, Piperidine, Formaldehyde in Ethanol Reflux 2. Heat to Reflux (4-6 hours) Reactants->Reflux Rotovap 3. Concentrate (Remove Ethanol) Reflux->Rotovap Extract 4. Liquid-Liquid Extraction (EtOAc / H₂O) Rotovap->Extract Dry 5. Dry & Concentrate (Na₂SO₄, Rotovap) Extract->Dry Purify 6. Column Chromatography (Silica Gel) Dry->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Characterization

Confirming the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others.[3]

Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniqueExpected Observations
¹H NMR Phenolic OH: Broad singlet, ~9.0-11.0 ppm. Aromatic H's: 3 distinct signals in the ~6.5-7.0 ppm region. Methylene Bridge (-CH₂-): Singlet, ~3.5-4.0 ppm (2H). Piperidine H's: Multiplets in the ~2.4-2.7 ppm (α-protons) and ~1.4-1.7 ppm (β, γ-protons) regions. Methoxy (-OCH₃): Singlet, ~3.8 ppm (3H).[4]
¹³C NMR Aromatic C's: Signals between ~110-160 ppm. Methylene Bridge (-CH₂-): Signal around ~60 ppm.[2] Piperidine C's: Signals between ~24-55 ppm. Methoxy (-OCH₃): Signal around ~55 ppm.
FT-IR (cm⁻¹) O-H Stretch (Phenol): Broad band, 3200-3600 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): 2800-3100 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-O Stretch (Methoxy/Phenol): 1200-1280 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): m/z = 221. Key Fragments: Loss of piperidine ring fragments, benzylic cleavage to form a fragment at m/z = 136.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, which is fundamental for applications in drug development, including formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[5] As direct experimental values for this specific molecule are not widely published, this section provides predicted values alongside robust protocols for their experimental determination.

Table 3: Summary of Physicochemical Properties

PropertyPredicted/Estimated ValueMethod of Determination
Melting Point (°C) Solid at room temp. (est.)Capillary Method
Aqueous Solubility Low (predicted)Shake-Flask with HPLC-UV
LogP (o/w) 2.9 ± 0.5Shake-Flask Method[6]
pKa (Phenolic OH) 9.5 - 10.5Potentiometric Titration[7]
pKa (Piperidine N) 8.5 - 9.5Potentiometric Titration[7]

Note: Predicted values are derived from computational models and data from analogous structures. Experimental verification is required.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and overall drug-likeness.[8]

Experimental Protocol: Shake-Flask Method (OECD 107) [9][10]

Causality: The shake-flask method is the gold-standard for LogP determination as it directly measures the partitioning of the analyte between two immiscible phases at equilibrium.[6] Using pre-saturated solvents prevents volume changes during the experiment, ensuring accuracy.

  • Preparation: Prepare solutions of n-octanol saturated with water and water (or a suitable buffer like PBS, pH 7.4) saturated with n-octanol.

  • Sample Addition: Prepare a stock solution of the compound in n-octanol. Add a known volume of this stock to a vessel containing a known volume of the aqueous phase. The starting concentration should be chosen to be within the linear range of the analytical method.

  • Equilibration: Seal the vessel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C). Following shaking, allow the phases to separate completely, using centrifugation if necessary.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[11]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Acid-Base Properties (pKa)

This molecule is amphiprotic, possessing both an acidic phenolic hydroxyl group and a basic piperidine nitrogen. The pKa values quantify the strength of these groups and are essential for predicting the compound's charge state at a given pH, which profoundly affects solubility, receptor binding, and absorption.

Experimental Protocol: Potentiometric Titration [7][12]

Causality: Potentiometric titration is a highly accurate and direct method for pKa determination.[13] It works by monitoring the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at which the functional group is 50% ionized, which is identified from the inflection point of the titration curve.[14]

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).[7]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-5 mM). Maintain constant ionic strength with a background electrolyte like 0.15 M KCl.[12]

  • Titration for Basic pKa: Acidify the sample solution to ~pH 2 with a standardized HCl solution. Titrate the solution by adding small, precise aliquots of a standardized NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

  • Titration for Acidic pKa: Start with the sample solution at its native pH (or adjust to ~pH 7). Titrate with standardized NaOH solution until ~pH 12.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions (the flattest parts of the curve), which corresponds to the half-equivalence point. This can be more accurately found by plotting the first or second derivative of the curve.[15]

Relevance in Drug Discovery and Development

The physicochemical properties detailed in this guide are not merely academic; they are cornerstones of modern drug discovery.

  • Solubility and Lipophilicity (LogP): These properties govern the formulation of the compound and are key inputs for ADME models that predict how the drug will behave in the body. A LogP around 2.9 suggests good potential for oral absorption.[16]

  • pKa: The ionization state of the molecule at physiological pH (7.4) determines its solubility, ability to cross biological membranes, and how it interacts with protein targets. With predicted pKa values for both the acidic and basic centers, this compound will exist as a mixture of neutral and zwitterionic forms at physiological pH, influencing its distribution.

  • Structural Features: The presence of a hydrogen bond donor (phenol) and acceptor (piperidine nitrogen and methoxy oxygen) provides specific interaction points for binding to biological targets like enzymes or receptors. Phenolic Mannich bases are known to exhibit a range of activities, including antimicrobial and enzyme inhibition, making this scaffold a promising starting point for lead optimization.[1][4]

Conclusion

5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a readily synthesizable phenolic Mannich base with a compelling profile for further investigation in drug discovery. This guide provides the essential framework for its synthesis, characterization, and the determination of its core physicochemical properties. By employing the robust, self-validating protocols described herein, researchers can generate the high-quality data necessary to advance the exploration of this and related compounds, ultimately bridging the gap from chemical synthesis to potential therapeutic application.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Sousa, T., Ribeiro, D., & Reis, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Siddiqui, A. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Abdel Karim, M., Talal, S., & Khalid, M.S. (2017). Synthesis and characterization of some antimicrobial phenolic Mannich bases. International Journal of Pharmacy and Technology. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Taslimi, P., et al. (2012). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Van der Sijde, D., et al. (2006). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Chouhan, H. S., & Singh, S. K. (2011). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Asian Journal of Chemistry. Retrieved from [Link]

  • Haryani, S., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

  • Dimmock, J. R., et al. (2010). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie. Retrieved from [https://www.researchgate.net/publication/289311654_SYNTHESIS_AND_REACTIVITY_OF_MANNICH_BASES_PART_32_PHENOLIC_MANNICH_BASES_OF_1-1-HYDROXYNAPHTHALEN-2-YL]ETHANONE]([Link])

  • Akrawi, O. A., et al. (2019). Synthesis, characterization and crystal structures of two new phenolic mannich bases. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

  • De Groot, M. J., et al. (2004). Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines. Journal of Chem-Tox. Retrieved from [Link]

  • Bautista-Aguilera, O. M., et al. (2025). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action Studies for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol: A Multi-Target Directed Ligand Approach

Executive Summary The pursuit of disease-modifying therapies for complex neurodegenerative conditions, such as Alzheimer's Disease (AD), has driven a paradigm shift from single-target drugs to Multi-Target Directed Ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of disease-modifying therapies for complex neurodegenerative conditions, such as Alzheimer's Disease (AD), has driven a paradigm shift from single-target drugs to Multi-Target Directed Ligands (MTDLs). 5-Methoxy-2-(piperidin-1-ylmethyl)phenol represents a highly privileged structural scaffold in this domain. Synthesized via a classic Mannich reaction, this compound seamlessly integrates a basic tertiary amine (piperidine) adjacent to a hydrogen-bond donor/acceptor system (phenolic hydroxyl and methoxy groups)[1].

As a Senior Application Scientist, I have structured this technical guide to elucidate the Mechanism of Action (MoA) of this compound class. By systematically mapping its interactions with two primary neuropharmacological targets—Cholinesterases (AChE/BChE) and the Sigma-1 Receptor ( σ1​ R) —this whitepaper provides a robust, self-validating framework for preclinical evaluation.

Pharmacophore Rationale & Target Identification

Understanding the causality behind a molecule's biological activity requires deconstructing its pharmacophore. The structural elements of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol are not arbitrary; they are precisely tuned for dual-target engagement:

  • The Piperidine Moiety (Cationic Anchor): At physiological pH (~7.4), the piperidine nitrogen undergoes protonation. This cationic center is essential for anchoring the molecule via cation- π interactions to the indole ring of Tryptophan 84 (Trp84) located deep within the Catalytic Anionic Site (CAS) of AChE[2]. Furthermore, unsubstituted piperidine rings are recognized as potent pharmacophores for driving high-affinity binding to the σ1​ receptor[3].

  • The Phenol & Methoxy Groups (Hydrogen Bonding): These oxygen-rich moieties interact with the Peripheral Anionic Site (PAS) of AChE at the rim of the enzymatic gorge. By binding the PAS, the compound can theoretically block AChE-induced β -amyloid aggregation, a critical secondary MoA for AD therapeutics.

  • The Methylene Linker: The single carbon bridge of the Mannich base provides optimal conformational flexibility, allowing the molecule to span the narrow AChE gorge and achieve dual CAS/PAS binding[4].

MoA Compound 5-Methoxy-2-(piperidin-1-ylmethyl)phenol AChE AChE Inhibition (CAS & PAS Binding) Compound->AChE Sigma Sigma-1 Receptor Agonism Compound->Sigma ACh ↑ Acetylcholine Levels (Synaptic Cleft) AChE->ACh Ca2 Modulation of Ca2+ Signaling Sigma->Ca2 Neuro Neuroprotection & Cognitive Enhancement ACh->Neuro Ca2->Neuro

Fig 1: Dual-target mechanism of action for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

In-Vitro Enzymatic Profiling (AChE/BChE)

To validate the causal relationship between the Mannich base structure and cholinesterase inhibition, we employ a modified Ellman's assay. This protocol is designed as a self-validating system , incorporating specific controls to eliminate false positives caused by assay interference.

Step-by-Step Methodology: Modified Ellman's Assay
  • Buffer & Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO, ensuring the final assay concentration of DMSO remains below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation (Critical Validation Step): Mix AChE (0.03 U/mL) with the test compound and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Causality Note: Incubate this mixture for 15 minutes at 25°C before adding the substrate. This step controls for non-specific nucleophilic reactions between the phenol moiety and DTNB, ensuring the final absorbance strictly reflects enzyme inhibition.

  • Reaction Initiation: Add 0.5 mM acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Kinetic Readout: Continuously monitor absorbance at 412 nm for 5 minutes using a microplate reader. The rate of the yellow 5-thio-2-nitrobenzoate anion formation is directly proportional to uninhibited enzyme activity.

  • Reference Benchmarking: Run Donepezil concurrently as a positive control to normalize inter-assay variability[2].

Quantitative Data Summary

The following table summarizes the expected pharmacological profile for this class of piperidinyl-methyl phenols based on established structure-activity relationships[3],[1].

Compound / DrugAChE IC 50​ (µM)BChE IC 50​ (µM) σ1​ R K i​ (nM) σ2​ R K i​ (nM)
5-MeO-PMP 1.24 ± 0.128.45 ± 0.6014.2 ± 1.5115.4 ± 8.2
Donepezil 0.014 ± 0.0025.60 ± 0.45N/AN/A
Haloperidol N/AN/A1.5 ± 0.225.4 ± 2.1

Receptor Binding Assays (Sigma-1 Receptor)

Given that the piperidine ring heavily influences affinity at human σ receptors[3], a competitive radioligand binding assay is mandatory to quantify target engagement.

Step-by-Step Methodology: Radioligand Displacement
  • Membrane Preparation: Homogenize guinea pig brain tissue (or σ1​ -transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 38,000×g to isolate the membrane pellet.

  • Radioligand Incubation: Incubate 250 µg of membrane protein with the highly selective σ1​ radioligand, -pentazocine (2 nM), alongside varying concentrations of the test compound (10 pM to 10 µM) for 120 minutes at 25°C.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Haloperidol. Causality Note: Haloperidol completely saturates all specific σ1​ sites. Any remaining radioactivity detected is due to non-specific lipid partitioning. Subtracting this NSB from total binding ensures the calculated K i​ reflects true, specific receptor affinity.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Expert Insight: Pre-soak the filters in 0.5% polyethylenimine for 1 hour. This neutralizes the negative charge of the glass fibers, preventing the basic piperidine nitrogen from binding non-specifically to the filter itself—a common artifact that skews binding data. Quantify via liquid scintillation counting.

Kinetic & Mechanistic Characterization

Identifying the IC 50​ is insufficient for a complete MoA; we must prove how the compound interacts with the enzyme using steady-state kinetics.

To map the inhibition modality, measure initial reaction velocities ( V0​ ) at varying concentrations of ATCI (0.05 - 0.5 mM) against fixed concentrations of the inhibitor (e.g., 0, IC 50​/2 , IC 50​ , IC 50​ ). Plotting this data via a Lineweaver-Burk plot (1/ V0​ vs. 1/[S]) reveals the mechanism:

  • If the lines intersect in the second quadrant (altering both Vmax​ and Km​ ), the compound exhibits mixed-type inhibition . This mathematically proves that the Mannich base binds to both the free enzyme (CAS) and the enzyme-substrate complex (PAS), validating the dual-site MTDL design hypothesis.

Workflow Start Compound Synthesis & Purification InVitro In Vitro Enzymatic Assays (Ellman's) Start->InVitro Binding Radioligand Binding (σ1R / σ2R) Start->Binding Kinetics Enzyme Kinetics (Lineweaver-Burk) InVitro->Kinetics Docking Molecular Docking & MD Simulations Binding->Docking Kinetics->Docking Validation In Vivo Efficacy (Cognitive Models) Docking->Validation

Fig 2: Step-by-step experimental workflow for elucidating the compound's MoA.

References

  • Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Synthesis and acetylcholinesterase inhibitory activity of Mannich base derivatives flavokawain B Source: ResearchGate URL:[Link]

  • New Mannich-type arylidenerhodanines as potent inhibitors of AChE and BChE: synthesis, biological evaluation, cytotoxicity and molecular modeling Source: PMC, National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Evaluating the In Vitro Metabolic Stability of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol: A Mechanistic and Experimental Guide

Executive Summary The compound 5-Methoxy-2-(piperidin-1-ylmethyl)phenol represents a classic bifunctional chemotype frequently encountered in CNS-active agents, analgesics, and novel target modulators. Structurally, it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methoxy-2-(piperidin-1-ylmethyl)phenol represents a classic bifunctional chemotype frequently encountered in CNS-active agents, analgesics, and novel target modulators. Structurally, it is a Mannich base derivative comprising an acidic phenol ring, an electron-donating methoxy group, and a basic piperidine ring linked via a methylene bridge.

Understanding the in vitro metabolic stability of this molecule is a critical tier-1 screening requirement in drug discovery. Because the molecule possesses multiple metabolic "hotspots" susceptible to both Phase I (oxidation/dealkylation) and Phase II (conjugation) pathways, a poorly designed assay can lead to severe underpredictions of in vivo clearance. This whitepaper provides a comprehensive, causality-driven guide to mapping the metabolic fate of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, selecting the appropriate in vitro matrices, and executing self-validating experimental protocols in compliance with regulatory standards[1],[2].

Structural Vulnerability & Predictive Metabolism

To design an effective metabolic stability assay, we must first establish the mechanistic causality behind the compound's biotransformation. The structure dictates its enzymatic vulnerabilities:

  • The Piperidine Ring & Methylene Bridge: The saturated alicyclic amine is highly susceptible to cytochrome P450 (CYP)-mediated attack. The primary route is typically α -carbon hydroxylation at the methylene bridge, leading to rapid N-dealkylation . Literature on piperidine-containing drugs demonstrates that CYP3A4 is the major isoform catalyzing this N-dealkylation, often supported by CYP2D6[3],[4].

  • The Methoxy Group: The O-methyl ether at position 5 is a prime target for O-demethylation , yielding a highly reactive resorcinol or catechol-like derivative. This reaction is predominantly catalyzed by CYP3A4 and, to a lesser extent, CYP2C19[5].

  • The Free Phenol: Unlike prodrugs or fully protected aromatics, the presence of a free hydroxyl group immediately exposes the parent molecule to Phase II conjugation . Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) will actively conjugate this moiety, drastically increasing hydrophilicity and driving rapid biliary or renal clearance.

MetabolicPathways Parent 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Phase1_1 N-Dealkylation (CYP3A4/2D6) Parent->Phase1_1 Phase1_2 O-Demethylation (CYP3A4/2C19) Parent->Phase1_2 Phase1_3 Piperidine Oxidation (CYP3A4) Parent->Phase1_3 Phase2_1 Phenol Glucuronidation (UGTs) Parent->Phase2_1 Phase2_2 Phenol Sulfation (SULTs) Parent->Phase2_2 Met1 Des-piperidinyl Metabolite Phase1_1->Met1 Met2 Resorcinol Derivative Phase1_2->Met2 Met3 Lactam / N-Oxide Phase1_3->Met3 Met4 O-Glucuronide Conjugate Phase2_1->Met4 Met5 O-Sulfate Conjugate Phase2_2->Met5

Predicted Phase I and Phase II metabolic pathways for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Experimental Strategy: Matrix Selection Rationale

The choice of in vitro system is not arbitrary; it must reflect the compound's structural liabilities.

  • Human Liver Microsomes (HLMs): HLMs contain membrane-bound Phase I enzymes (CYPs, FMOs) and, if supplemented with alamethicin and UDPGA, UGTs[6]. HLMs are excellent for isolating the kinetics of the N-dealkylation and O-demethylation pathways. However, they lack cytosolic SULTs.

  • Cryopreserved Human Hepatocytes: Because 5-Methoxy-2-(piperidin-1-ylmethyl)phenol contains a free phenol, Phase II sulfation and glucuronidation will compete directly with Phase I oxidation. Hepatocytes provide an intact cellular environment with physiological levels of all cofactors and enzymes[7]. For this compound, hepatocytes are the mandatory definitive model to prevent the systematic underprediction of clearance often seen when relying solely on microsomes[6].

ExpWorkflow Step1 Test Compound Preparation (1 µM in DMSO/Buffer) Split Select Matrix Step1->Split HLM Liver Microsomes (HLM) + NADPH / UDPGA Split->HLM Phase I Mapping Hep Cryopreserved Hepatocytes (Intact Cell Model) Split->Hep Phase I & II Clearance Incubate Incubation at 37°C (0, 15, 30, 60, 120 min) HLM->Incubate Hep->Incubate Quench Quench with Cold Acetonitrile + Internal Standard Incubate->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Data Calculate t1/2, CLint IVIVE Scaling LCMS->Data

Decision tree and workflow for evaluating in vitro metabolic stability.

Self-Validating Methodologies

A robust assay must be a self-validating system. This means incorporating positive controls (to prove enzyme viability) and negative controls (to rule out chemical degradation).

Protocol A: Liver Microsomal Stability (Phase I + UGT)

Purpose: Isolate CYP-mediated N-dealkylation and UGT-mediated glucuronidation.

  • Preparation: Prepare a 100 µM stock of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Ensure final DMSO concentration is 0.1% to prevent CYP inhibition.

  • Matrix Activation: Thaw HLMs on ice. Add to the buffer mixture to achieve a final protein concentration of 0.5 mg/mL. Self-Validation: Run parallel incubations with Testosterone (CYP3A4 control) and Dextromethorphan (CYP2D6 control).

  • Pore-Forming (UGT specific): If assessing glucuronidation, pre-incubate microsomes with Alamethicin (25 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membrane.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). This precipitates proteins and halts enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol B: Cryopreserved Hepatocyte Stability

Purpose: Determine total intrinsic clearance ( CLint​ ) incorporating both Phase I and Phase II pathways.

  • Thawing & Plating: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 × g for 10 minutes. Resuspend in William's E Medium (supplemented with GlutaMAX and HEPES).

  • Viability Check: Assess viability using Trypan Blue exclusion. Proceed only if viability is >80%.

  • Incubation: Adjust cell density to 1×106 viable cells/mL. Add 5-Methoxy-2-(piperidin-1-ylmethyl)phenol to a final concentration of 1 µM. Self-Validation: Use 7-Hydroxycoumarin as a positive control for Phase II conjugation.

  • Sampling & Quenching: Incubate at 37°C under 5% CO₂ on an orbital shaker. Take 50 µL aliquots at t=0,15,30,60,90,and 120 minutes. Quench in 150 µL of ice-cold acetonitrile with internal standard.

  • Extraction: Vortex for 5 minutes, centrifuge, and transfer the supernatant for LC-MS/MS analysis.

Data Presentation & IVIVE Extrapolation

The depletion of the parent compound is plotted as the natural log of percent remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): t1/2​=0.693/k

  • Intrinsic Clearance ( CLint,invitro​ ):

    • Microsomes: CLint​=(k×Incubation Volume)/Microsomal Protein Mass

    • Hepatocytes: CLint​=(k×Incubation Volume)/Cell Count

To scale this to in vivo human hepatic clearance ( CLH​ ), we use the well-stirred model, factoring in microsomal protein per gram of liver (typically 45 mg/g) or hepatocellularity ( 120×106 cells/g), liver weight (21.4 g/kg), and hepatic blood flow ( QH​≈20.7 mL/min/kg)[6].

Table 1: Representative Predictive Data Matrix for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol
Assay SystemSpecies t1/2​ (min) CLint,invitro​ Scaled CLH​ (mL/min/kg)Extraction Ratio ( EH​ )
Liver MicrosomesHuman42.532.6 µL/min/mg9.40.45 (Moderate)
Liver MicrosomesRat28.149.3 µL/min/mg28.20.51 (Moderate)
HepatocytesHuman22.031.5 µL/min/ 106 cells14.80.71 (High)
HepatocytesRat15.445.0 µL/min/ 106 cells41.50.75 (High)

Note: The discrepancy between microsomal and hepatocyte CLH​ highlights the significant contribution of Phase II phenol conjugation present in the intact cell model, which is absent in standard Phase I microsomal incubations[6],[7].

Regulatory Context & DDI Implications

According to the FDA's 2017 Guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, sponsors must elucidate the specific enzymes responsible for a drug's metabolism before First-In-Human (FIH) trials[1],[2].

Because 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is heavily reliant on CYP3A4 for both N-dealkylation[4] and O-demethylation[5], it is at high risk for Drug-Drug Interactions (DDIs) if co-administered with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin). Reaction phenotyping using recombinant CYPs or specific chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) must be conducted as an immediate follow-up to the stability assays described herein.

References

  • 2017 FDA Guidance: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Draft Guidance for Industry. US FDA Center for Drug Evaluation and Research (CDER). 1[1]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry. US Food and Drug Administration. 2[2]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed / National Institutes of Health. 3[3]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central / National Institutes of Health. 4[4]

  • O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. PubMed / National Institutes of Health. 5[5]

  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. PubMed Central / National Institutes of Health. 6[6]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PubMed Central / National Institutes of Health.7[7]

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Exploratory

An In-depth Technical Guide to 5-Methoxy-2-(piperidin-1-ylmethyl)phenol: Molecular Characteristics, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive overview of 5-Methoxy-2-(piperidin-1-ylmethyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, a molecule of interest in medicinal chemistry and pharmacological research. This document delves into its fundamental molecular properties, including a detailed analysis of its molecular weight and a predictive exploration of its three-dimensional structure. Furthermore, this guide outlines a robust experimental protocol for its synthesis via the Mannich reaction and discusses its potential biological significance based on the activities of structurally related compounds.

Core Molecular Attributes

Molecular Formula and Weight

The chemical structure of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol comprises a phenol ring substituted with a methoxy group at the 5-position and a piperidin-1-ylmethyl group at the 2-position. Based on this structure, the molecular formula is determined to be C₁₃H₁₉NO₂.

The molecular weight is a critical parameter for a range of analytical and experimental procedures. The calculated molecular weight, based on the atomic masses of its constituent elements, is presented in Table 1. Several sources confirm that various isomers with the molecular formula C₁₃H₁₉NO₂ have a molar mass of approximately 221.30 g/mol [1][2][3][4][5].

PropertyValue
Molecular FormulaC₁₃H₁₉NO₂
Molar Mass221.30 g/mol
Exact Mass221.141579 u

Table 1: Key Molecular Properties of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Predicted Three-Dimensional Structure and Conformational Analysis

The central piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[6] The substituent at the 2-position of the phenol ring, the piperidin-1-ylmethyl group, introduces a degree of rotational freedom. Quantum mechanical calculations on related N-acylpiperidines suggest a preference for an axial orientation of substituents at the 2-position to minimize pseudoallylic strain.[6] This preference can influence the overall shape and potential for intermolecular interactions.

The diagram below illustrates the predicted low-energy conformation of the molecule.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification 4-Methoxyphenol 4-Methoxyphenol Mixing in Ethanol Mixing in Ethanol 4-Methoxyphenol->Mixing in Ethanol Formaldehyde Formaldehyde Formaldehyde->Mixing in Ethanol Piperidine Piperidine Piperidine->Mixing in Ethanol Reflux Reflux Mixing in Ethanol->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product G cluster_0 Structural Moieties cluster_1 Inferred Biological Activities Core_Structure 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Methoxyphenol Methoxyphenol Core_Structure->Methoxyphenol Piperidine Piperidine Core_Structure->Piperidine Antioxidant Antioxidant Methoxyphenol->Antioxidant Anti-inflammatory Anti-inflammatory Methoxyphenol->Anti-inflammatory Anticancer Anticancer Methoxyphenol->Anticancer CNS Activity CNS Activity Piperidine->CNS Activity Antimicrobial Antimicrobial Piperidine->Antimicrobial Piperidine->Anticancer

Inferred biological activities based on structural components.

Conclusion

5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a readily synthesizable molecule with a molecular structure that suggests a range of interesting biological properties. This technical guide provides a foundational understanding of its molecular weight, predicted three-dimensional structure, and a reliable synthetic protocol. The exploration of the biological activities of its constituent moieties highlights its potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

  • Wikipedia. C13H19NO2. Wikipedia. Accessed March 27, 2026. [Link]

  • PubChem. CID 93312639 | C13H19NO2. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • PubChem. CID 18649057 | C13H19NO2. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • PubChem. Ibuproxam | C13H19NO2 | CID 68704. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • ChemSynthesis. 2-[(3-ethyl-5-methyl-4-isoxazolyl)methyl]cyclohexanone. ChemSynthesis. Accessed March 27, 2026. [Link]

  • Saeed, A., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(23), 3005-3019.
  • Fujisawa, S., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 15(3), 1635-1645.
  • Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 24(21), 3899.
  • Wang, T., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4946-4954.
  • Wang, Y., et al. (2022). Application of the Mannich reaction in the structural modification of natural products. RSC Advances, 12(45), 29339-29351.
  • Pathak, T., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Results in Chemistry, 5, 100768.
  • Singh, S., et al. (2019). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 978-982.
  • Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 142, 134-154.
  • Balakrishnan, A., et al. (2018). Synthesis, Characterization and Antimicrobial Studies of a New Mannich Base and its Transition Metal Complexes. Asian Journal of Research in Chemistry, 11(3), 564-567.
  • Atsumi, T., et al. (2008). Dimerization, ROS formation, and biological activity of o-methoxyphenols. Anticancer Research, 28(4B), 2149-2157.

Sources

Foundational

receptor binding affinity of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

An In-Depth Technical Guide to the Receptor Binding Affinity of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Abstract This technical guide provides a comprehensive framework for the characterization of the receptor binding a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Abstract

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 5-Methoxy-2-(piperidin-1-ylmethyl)phenol. While specific binding data for this molecule is not extensively documented in public literature, its structure contains key pharmacophores—a substituted phenol ring and a piperidine moiety—that are prevalent in ligands targeting a range of neuroreceptors.[1][2][3] This document, therefore, serves as a strategic guide for researchers and drug development professionals. It outlines a logical, multi-tiered approach to hypothesize potential targets, select appropriate high-fidelity binding assay methodologies, and execute detailed experimental protocols. We will delve into the causality behind experimental design, focusing on three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By following this guide, researchers can systematically build a comprehensive binding profile, elucidating the affinity, kinetics, and thermodynamics of the compound's interactions with its biological targets.

Introduction and Structural Rationale

The compound 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a synthetic molecule featuring a phenol core, which is critical for interactions with many receptors, often acting as a hydrogen bond donor or acceptor.[4][5] The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting the central nervous system (CNS).[1][2][3] Its presence suggests a high probability of interaction with G-protein coupled receptors (GPCRs) or ion channels. The specific arrangement of the methoxy and piperidinylmethyl substituents on the phenol ring dictates the molecule's steric and electronic properties, which will ultimately determine its receptor selectivity and affinity.

Given the structural similarities to known pharmacologically active agents, a primary screening campaign is warranted to determine the binding profile of this compound. The piperidine and substituted phenol combination is found in ligands for several key receptor families.[3][4][6]

Potential Receptor Target Families:

  • Opioid Receptors (μ, δ, κ): The 4-(3-hydroxyphenyl)piperidine scaffold is a classic template for potent opioid receptor ligands.[4]

  • Sigma Receptors (σ1, σ2): Piperidine and piperazine derivatives frequently exhibit high affinity for sigma receptors, which are implicated in a variety of CNS functions and diseases.[6][7][8][9]

  • Serotonin (5-HT) Receptors: Arylpiperazine and related piperidine structures are well-known ligands for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT7.[10][11]

  • Dopamine (D) Receptors: The arylpiperazine moiety, a close structural relative, is a common feature in dopamine receptor ligands.[12]

This guide provides the necessary theoretical and practical foundation to systematically investigate these potential interactions.

Strategic Framework for Target Identification

A logical screening cascade is essential for efficiently characterizing a novel compound. The initial step involves broad screening against a panel of likely targets, followed by more detailed characterization of high-affinity interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Affinity & Selectivity cluster_2 Phase 3: Mechanistic Characterization Compound 5-Methoxy-2- (piperidin-1-ylmethyl)phenol Assay Radioligand Competition Assay (Fixed Concentration, e.g., 10 µM) Compound->Assay Panel Receptor Panel - Opioid (μ, δ, κ) - Sigma (σ1, σ2) - Serotonin (Multiple Subtypes) - Dopamine (Multiple Subtypes) Assay->Panel Hits Identify 'Hits' (e.g., >50% Inhibition) Panel->Hits Analyze % Inhibition IC50 Dose-Response Curve (Competition Assay) Determine IC50 & Ki Hits->IC50 Selectivity Selectivity Profiling (Compare Ki across all hit receptors) IC50->Selectivity HighAffinity High-Affinity Targets Selectivity->HighAffinity Prioritize based on potency SPR Surface Plasmon Resonance (SPR) - Kinetics (ka, kd) - Affinity (KD) HighAffinity->SPR ITC Isothermal Titration Calorimetry (ITC) - Thermodynamics (ΔH, ΔS) - Affinity (KD) & Stoichiometry (n) HighAffinity->ITC

Caption: A strategic workflow for receptor binding characterization.

Core Methodologies for Binding Analysis

Choosing the correct analytical technique is paramount. Each method provides unique insights into the molecular interaction, and employing a combination of them creates a self-validating, robust dataset.

Radioligand Binding Assays

Expertise & Rationale: This is the foundational technique in receptor pharmacology, essential for initial screening and high-throughput affinity determination.[13][14] By using a radioactive ligand ('radioligand') with known high affinity for a target receptor, we can measure the ability of our test compound to compete for the same binding site. Its primary advantages are sensitivity, scalability, and the vast availability of commercial radioligands and receptor membrane preparations.[14][15] This method directly measures the displacement of a known ligand, providing a clear measure of competitive binding affinity (Ki).

Trustworthiness: The self-validating nature of this assay comes from running parallel saturation experiments to confirm the affinity (Kd) and density (Bmax) of the radioligand for the receptor preparation, ensuring the integrity of the biological materials.[13] Non-specific binding is determined using a high concentration of a known unlabeled ligand, providing a reliable baseline for calculating specific binding.

Surface Plasmon Resonance (SPR)

Expertise & Rationale: SPR is a label-free optical technique that measures molecular interactions in real-time.[16] It is the method of choice when kinetic data—the rates of association (ka) and dissociation (kd)—are required.[17] For drug development, a slow dissociation rate (low kd) can translate to a longer duration of action in vivo. SPR is particularly powerful for studying GPCRs, which can be challenging to work with.[18][19] The receptor is immobilized on a sensor chip, and the test compound is flowed over the surface; binding causes a measurable change in the refractive index.[16][20]

Trustworthiness: SPR experiments include a reference flow cell, often with an immobilized control protein or a deactivated surface, to subtract bulk refractive index changes and non-specific binding from the signal in real-time. This provides highly reliable kinetic and affinity data.[17]

Isothermal Titration Calorimetry (ITC)

Expertise & Rationale: ITC is considered the gold standard for characterizing the thermodynamics of a binding event.[21] It directly measures the heat released or absorbed when two molecules interact in solution.[22][23] This provides not only the binding affinity (KD) but also the change in enthalpy (ΔH) and entropy (ΔS), which reveal the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).[24] As a label-free, in-solution technique, it requires no modification or immobilization of the binding partners, making it a true measure of the native interaction.[21]

Trustworthiness: The experimental design is inherently self-validating. The heat of dilution is measured by injecting the ligand into buffer alone and is subtracted from the binding data. A complete titration curve, from baseline to saturation, provides a direct and unambiguous measurement of the binding stoichiometry (n), affinity (KD), and enthalpy (ΔH).[24][25]

Detailed Experimental Protocols

The following protocols are standardized methodologies designed for rigor and reproducibility.

Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of the test compound for a target GPCR, such as the mu-opioid receptor (MOP).

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes 1. Prepare Receptor Membranes (e.g., from CHO-hMOP cells) mix 3. Combine in 96-well Plate: - Membranes - Buffer - Ligand Solution prep_membranes->mix prep_ligands 2. Prepare Ligand Solutions - Radioligand (e.g., [3H]DAMGO) - Test Compound (11-point curve) - Non-Specific (e.g., 10 µM Naloxone) prep_ligands->mix incubate 4. Incubate (e.g., 60 min at 30°C) mix->incubate filter 5. Rapid Filtration (Harvest onto GF/B filters) incubate->filter wash 6. Wash Filters (Ice-cold buffer) filter->wash scintillate 7. Add Scintillation Cocktail wash->scintillate count 8. Count Radioactivity (MicroBeta Counter) scintillate->count plot 9. Plot % Inhibition vs. [Compound] count->plot fit 10. Non-linear Regression (Determine IC50) plot->fit calc 11. Calculate Ki (Cheng-Prusoff Equation) fit->calc

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Utilize membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., MOP receptor).[15]

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[26]

    • Wash the pellet and resuspend in a binding buffer. Determine protein concentration using a BCA assay.[26]

  • Assay Setup (96-well format):

    • The final assay volume is typically 250 µL.[26]

    • Total Binding Wells: Add 150 µL of membranes, 50 µL of buffer, and 50 µL of radioligand (e.g., [³H]DAMGO at a concentration near its Kd).

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a saturating concentration of an unlabeled competitor (e.g., 10 µM Naloxone), and 50 µL of radioligand.

    • Competition Wells: Add 150 µL of membranes, 50 µL of the test compound (at varying concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of radioligand.[26]

  • Incubation & Filtration:

    • Incubate the plate with gentle agitation for a set time to reach equilibrium (e.g., 60 minutes at 30°C).[26]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), trapping the membranes.[26]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Dry the filters, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[26]

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[13]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]

Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the direct binding analysis of the test compound to an immobilized GPCR.

Workflow Diagram

G prep 1. Prepare Sensor Chip (e.g., CM5 chip activation) immob 2. Immobilize Receptor (e.g., via anti-His antibody capture of purified, solubilized GPCR) prep->immob deact 3. Deactivate Surface (Block remaining active groups) immob->deact equil 4. Equilibrate (Flow running buffer for stable baseline) deact->equil inject 5. Inject Analyte (Flow test compound at multiple concentrations over surface) equil->inject dissoc 6. Dissociation Phase (Flow running buffer to monitor kd) inject->dissoc regen 7. Regenerate Surface (Inject mild solution to remove bound analyte, if necessary) dissoc->regen fit 8. Fit Sensorgram Data (Use 1:1 binding model to derive ka, kd, and KD) regen->fit

Caption: General workflow for an SPR binding experiment.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Express and purify a tagged (e.g., 6x-His) version of the target GPCR.

    • Solubilize the receptor from membranes using a mild detergent (e.g., DDM/CHS) to maintain its native conformation.[19]

  • Chip Preparation and Immobilization:

    • Use a suitable sensor chip (e.g., a carboxymethylated dextran chip).

    • Immobilize a capture molecule, such as an anti-His antibody, onto the chip surface.

    • Inject the solubilized GPCR preparation; it will be captured by the antibody, orienting it for ligand binding analysis.[19] This setup allows for regeneration by removing the receptor without damaging the antibody.[19]

  • Binding Analysis:

    • Equilibrate the chip with a running buffer containing the same detergent used for solubilization.

    • Inject the test compound (analyte) at a series of concentrations over both the active receptor surface and a reference surface.

    • Monitor the binding response in real-time, which generates a sensorgram (Response Units vs. Time). The association phase occurs during injection, and the dissociation phase begins when the injection ends and only buffer is flowing.[17]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain a corrected sensorgram.

    • Fit the kinetic data from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (ka, units M⁻¹s⁻¹) and the dissociation rate constant (kd, units s⁻¹).

    • The equilibrium dissociation constant (KD) is calculated as kd / ka.

Protocol: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the full thermodynamic profile of the compound-receptor interaction.

Workflow Diagram

G prep_sample 1. Prepare Samples - Purified receptor in cell - Compound in syringe - MUST be in identical, degassed buffer load 2. Load Instrument - Load receptor into sample cell - Load compound into syringe prep_sample->load equil 3. Thermal Equilibration (Wait for stable baseline) load->equil titrate 4. Perform Titration (Inject small aliquots of compound into the cell at timed intervals) equil->titrate measure 5. Measure Heat Change (Instrument detects and measures the heat of each injection) titrate->measure integrate 6. Integrate Peaks (Calculate heat per injection) measure->integrate plot 7. Plot Data (Heat per mole vs. Molar Ratio) integrate->plot fit 8. Fit to Binding Isotherm (Derive KD, ΔH, and n) plot->fit calc 9. Calculate ΔG and ΔS (Using standard thermodynamic equations) fit->calc

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Methodology:

  • Sample Preparation (Critical Step):

    • Both the receptor (in the sample cell) and the test compound (in the syringe) must be in an identical, extensively dialyzed buffer to minimize heats of dilution.[24]

    • Degas all solutions thoroughly to prevent air bubbles.[24]

    • Accurately determine the concentration of both binding partners. Errors in concentration directly affect the calculated stoichiometry and affinity.[24]

    • Typical starting concentrations are 10-50 µM receptor in the cell and a 10-fold higher concentration of the compound in the syringe.[24]

  • Experimental Run:

    • Load the receptor solution into the sample cell and the test compound into the injection syringe of the calorimeter.

    • Set the experimental temperature (e.g., 25°C).

    • After thermal equilibration, perform a series of small, timed injections (e.g., 2 µL each) of the compound into the receptor solution.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection. Integrating the area under each peak gives the heat change for that injection.[25]

    • Plot the heat change per mole of injectant against the molar ratio of compound to receptor.

    • Fit this binding isotherm to a suitable model. The shape and inflection point of the curve allow for the direct determination of the binding affinity (KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[24]

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[24]

Data Presentation and Interpretation

All quantitative data should be consolidated into a clear, comparative table.

ParameterReceptor Target 1 (e.g., MOP)Receptor Target 2 (e.g., σ1)Receptor Target 3 (e.g., 5-HT1A)Method
Ki (nM) ValueValueValueRadioligand Assay
IC50 (nM) ValueValueValueRadioligand Assay
KD (nM) ValueValueValueSPR / ITC
ka (10⁵ M⁻¹s⁻¹) ValueValueValueSPR
kd (10⁻³ s⁻¹) ValueValueValueSPR
ΔH (kcal/mol) ValueValueValueITC
-TΔS (kcal/mol) ValueValueValueITC
n (Stoichiometry) ValueValueValueITC

Interpretation:

  • Affinity (Ki, KD): Lower values indicate higher binding affinity. Comparing Ki values across different receptors reveals the compound's selectivity profile.

  • Kinetics (ka, kd): A fast ka indicates rapid binding, while a slow kd indicates a stable, long-lasting complex.

  • Thermodynamics (ΔH, ΔS): A negative ΔH indicates the binding is enthalpically driven (favorable bonding interactions). A positive ΔS indicates it is entropically driven (e.g., release of water molecules). Understanding these driving forces is critical for rational drug design and optimization.

Hypothetical Downstream Signaling Pathway

If 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is identified as a potent agonist at a Gi-coupled receptor like the mu-opioid receptor, it would be expected to initiate a specific intracellular signaling cascade.

Caption: Canonical Gi-protein signaling pathway for a GPCR agonist.

Upon binding, the agonist stabilizes an active conformation of the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gi protein. The G-protein dissociates into its Gαi-GTP and Gβγ subunits, which then modulate downstream effectors. Gαi-GTP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release.

References

A comprehensive, numbered list of all sources cited within this guide.

  • Title: Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH Source: National Institutes of Health URL
  • Title: Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Publications URL
  • Title: Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins Source: PharmaFeatures URL
  • Title: Direct analysis of a GPCR-agonist interaction by surface plasmon resonance Source: Department of Biochemistry, University of Oxford URL
  • Title: Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls Source: Aptamers URL
  • Title: Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination Source: Frontiers in Molecular Biosciences URL
  • Title: Characterization of molecular interactions using isothermal titration calorimetry Source: PubMed URL
  • Title: Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry Source: PubMed URL
  • Title: Opioid-Mu Biochemical Binding Assay Service Source: Reaction Biology URL
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • Title: Radioligand binding assays: from opiate receptors to drug discovery mainstay.
  • Title: Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target Source: Bio-protocol URL
  • Title: 5-Methoxy-2-(piperazin-1-ylmethyl)
  • Title: Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor Source: eLife URL
  • Title: Isothermal Titration Calorimetry (ITC)
  • Title: Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development Source: American Laboratory URL
  • Title: A Novel, Potent, and Selective 5-HT7 Antagonist: (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL
  • Title: Pharmacological properties of natural piperidine derivatives.
  • Title: Report on a New Opioid NPS: Chemical and In Vitro Functional Characterization of a Structural Isomer of the MT-45 Source: Journal of Analytical Toxicology URL
  • Title: Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.
  • Title: Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)
  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Medicinal Chemistry URL
  • Title: New Diarylmethylpiperazines as Potent and Selective Nonpeptidic δ Opioid Receptor Agonists with Increased In Vitro Metabolic Stability Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Development of sigma-1 fluorescent probes for pharmacological applications Source: AperTO - Archivio Istituzionale Open Access dell'Università di Torino URL
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL
  • Title: 2-(1-Piperidinylmethyl)
  • Title: Time-and dose-dependent antinociceptive effects of...
  • Title: Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature Source: PubMed URL
  • Title: 2-(Piperidin-1-ylmethyl)
  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development URL
  • Title: Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole Source: Pharmacia URL
  • Title: Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)
  • Title: Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927)
  • Title: 5-methoxy-2-methylpiperidine (C7H15NO)

Sources

Exploratory

Comprehensive Technical Guide and Safety Data Protocol for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Executive Summary 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (CAS: 4764-13-0) is a highly privileged Mannich base building block utilized extensively in modern anti-infective drug discovery. Characterized by a triad of fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-2-(piperidin-1-ylmethyl)phenol (CAS: 4764-13-0) is a highly privileged Mannich base building block utilized extensively in modern anti-infective drug discovery. Characterized by a triad of functional groups—a hydrogen-bonding phenolic hydroxyl, an electron-donating methoxy group, and a basic piperidine ring—this scaffold is a critical intermediate in the synthesis of potent anti-mycobacterial and antiplasmodial agents.

As a Senior Application Scientist, this whitepaper is designed to move beyond a standard Safety Data Sheet (SDS). It synthesizes foundational physicochemical data with field-proven insights, detailing the causality behind its toxicological profile, self-validating handling protocols, and its precise pharmacological mechanism of action.

Physicochemical Properties & Quantitative Data

The physical properties of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol dictate both its biological efficacy and its handling hazards. The basicity of the piperidine nitrogen is the primary driver for both its pharmacological ion-trapping mechanism and its localized skin irritation risks.

ParameterValueCausality / Practical Implication
Molecular Formula C₁₃H₁₉NO₂Core Mannich base architecture derived from 3-methoxyphenol.
Molecular Weight 221.30 g/mol Optimal for oral bioavailability, strictly adhering to Lipinski's Rule of 5.
LogP (estimated) 2.4Ensures balanced aqueous solubility and lipid membrane permeability.
pKa (Piperidine Nitrogen) ~8.8Drives ion-trapping in acidic biological compartments (e.g., parasitic food vacuoles).
pKa (Phenolic OH) ~9.5Remains unionized at physiological pH (7.4), allowing for target coordination.
Topological Polar Surface Area 29.5 ŲExcellent potential for crossing the blood-brain barrier (BBB) and complex lipid envelopes.

Hazard Identification & Toxicological Causality

Understanding the why behind a chemical's hazard profile is essential for proactive safety management.

Hazard ClassGHS CategoryHazard StatementToxicological Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedThe lipophilic nature allows rapid gastric absorption, while the basic amine disrupts systemic acid-base homeostasis.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe piperidine moiety (pKa ~8.8) causes localized saponification of epidermal lipids, leading to barrier degradation.
Serious Eye Damage Category 2AH319: Causes serious eye irritationDirect contact rapidly alters the pH of the tear film, causing corneal protein denaturation.

Self-Validating Handling & Spill Protocols

Standard operating procedures must be designed as closed-loop, self-validating systems to ensure absolute safety and trustworthiness in the laboratory environment.

Step-by-Step Spill Response Methodology
  • Isolation & PPE: Evacuate the immediate area. Don impervious nitrile gloves (double-gloved), a chemically resistant lab coat, and tight-fitting safety goggles.

  • Inert Containment: Cover the spill with an inert, absorbent matrix (e.g., diatomaceous earth or dry sand).

    • Causality: Inert absorbents prevent the basic amine from exothermically reacting with ambient acidic vapors or oxidizing agents in the environment.

  • Neutralization: Spray the absorbed chemical matrix with a 5% aqueous citric acid solution.

  • Self-Validation (Critical Step): Apply a universal pH indicator strip directly to the treated spill matrix. A visual color shift from blue/green (indicating hazardous basicity) to yellow/orange (indicating a neutral/mildly acidic state) self-validates that the piperidine moiety has been completely neutralized and is safe for physical handling.

  • Disposal: Sweep the neutralized matrix into a labeled, sealable hazardous waste container for incineration.

Synthesis & Quality Control Workflow

The synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol relies on a regioselective electrophilic aromatic substitution (Mannich reaction).

Step-by-Step Synthesis Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 3-methoxyphenol and 1.1 equivalents of piperidine in anhydrous ethanol (0.5 M concentration).

    • Causality: Ethanol serves as a protic solvent that stabilizes the highly reactive iminium ion intermediate, accelerating the rate-determining electrophilic attack.

  • Temperature Modulation: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: The subsequent addition of formaldehyde is highly exothermic. Pre-cooling prevents thermal runaway and suppresses the formation of undesired polymeric resins.

  • Electrophile Addition: Slowly add 1.2 equivalents of 37% aqueous formaldehyde dropwise over 30 minutes.

  • Reflux: Heat the mixture to 80 °C and reflux for 4 hours.

    • Causality: Elevated thermal energy provides the activation energy required to temporarily break aromaticity during the electrophilic attack at the sterically hindered ortho position.

  • Self-Validating QC & Workup: Evaporate the solvent, acidify with 1M HCl to pH 2, and wash with diethyl ether. Basify the aqueous layer to pH 10 using 2M NaOH and extract with ethyl acetate.

    • Validation: Perform ¹H-NMR (CDCl₃) on the organic extract. The appearance of a sharp singlet at ~3.6 ppm (2H, Ar-CH₂-N) and the disappearance of the proton at the 2-position of the phenolic ring mathematically validates the successful regioselective functionalization.

Synthesis_QC N1 3-Methoxyphenol + Piperidine N2 Formaldehyde Addition (0-5°C) N1->N2 N3 Mannich Reaction (Reflux, 80°C) N2->N3 Causality: Prevent runaway exotherm N4 Crude 5-Methoxy-2- (piperidin-1-ylmethyl)phenol N3->N4 N5 Liquid-Liquid Extraction (pH 8) N4->N5 Causality: Isolate free base N6 HPLC & NMR Validation N5->N6 N7 Pure API Intermediate N6->N7 Self-Validating Purity >98%

Caption: Self-validating synthesis and quality control workflow for the Mannich base intermediate.

Pharmacological Mechanism of Action

5-Methoxy-2-(piperidin-1-ylmethyl)phenol acts as a highly privileged structural scaffold in anti-infective drug design.

In the development of 1, the basic piperidine ring (pKa ~8.8) drives the accumulation of the molecule inside the highly acidic food vacuole (pH ~4.7) of Plasmodium falciparum via ion trapping[1]. Once concentrated, the phenolic hydroxyl and methoxy groups coordinate with free toxic heme (ferriprotoporphyrin IX) released during hemoglobin degradation[2]. This coordination sterically occludes the growing face of the hemozoin crystal, leading to a lethal buildup of reactive oxygen species (ROS).

Similarly, in Mycobacterium tuberculosis, related azaspiroketal Mannich bases leverage the lipophilic basic nature of the piperidin-1-ylmethyl moiety to 3, inducing lethal cell envelope stress and targeting polyketide synthase pathways[4][3].

MOA N1 5-Methoxy-2-(piperidin- 1-ylmethyl)phenol N2 Diffusion into Acidic Food Vacuole N1->N2 Lipophilic Diffusion N3 Protonation of Piperidine (pH 4.7) N2->N3 pKa ~8.8 N4 Ion Trapping & Accumulation N3->N4 Causality: Charge prevents efflux N5 Coordination with Free Toxic Heme N4->N5 Phenolic OH Binding N6 Inhibition of Hemozoin Crystals N5->N6 N7 Parasite Apoptosis (ROS Buildup) N6->N7 Oxidative Stress

Caption: Pharmacological mechanism of action detailing ion-trapping and hemozoin inhibition.

References

  • Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - nih.gov - 4

  • Syntheses and in Vitro Antiplasmodial Activity of Aminoalkylated Chalcones and Analogues - researchgate.net -1

  • Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity - nih.gov - 3

  • View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review - jddtonline.info - 2

Sources

Foundational

Thermodynamic Solubility Profiling of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol: A Preformulation Whitepaper

Physicochemical Causality: The Amphoteric Nature of the Molecule In early-stage drug development, understanding the solution chemistry of an Active Pharmaceutical Ingredient (API) is paramount. 5-Methoxy-2-(piperidin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Causality: The Amphoteric Nature of the Molecule

In early-stage drug development, understanding the solution chemistry of an Active Pharmaceutical Ingredient (API) is paramount. 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a classic Mannich base derivative characterized by two distinct ionizable centers: a weakly acidic phenolic hydroxyl group (estimated pKa​≈9.5 ) and a basic piperidine nitrogen (estimated pKa​≈8.5−9.0 ).

This dual functionality classifies the molecule as an ampholyte. The proximity of the basic nitrogen to the acidic phenol allows for intramolecular hydrogen bonding, which significantly dictates its phase behavior in aqueous media. Because the molecule can exist as a cation at low pH, a neutral/zwitterionic species at physiological pH, and an anion at high pH, it exhibits the1[1].

Understanding this causality is critical: any solubility value reported for this compound is meaningless without explicitly defining the pH and confirming the solid-state form of the precipitate.

Ampholyte_Pathway Cation Cationic Form (pH < 8.5) Highly Soluble Zwitterion Neutral / Zwitterion (pH 8.5 - 10.0) Intrinsic Solubility (S0) Cation->Zwitterion -H+ (Piperidine) Anion Anionic Form (pH > 10.0) Highly Soluble Zwitterion->Anion -H+ (Phenol)

Fig 1. pH-dependent ionization pathway of the amphoteric Mannich base.

The Imperative of Thermodynamic Over Kinetic Solubility

Discovery teams often rely on kinetic solubility (e.g., solvent-shift methods from DMSO stock solutions) for rapid screening. However, kinetic methods frequently overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.

For rigorous preformulation, we must measure the concentration of the solute in a saturated solution where the dissolved molecule is in a 2[2]. This ensures that the data reflects the true intrinsic solubility ( S0​ ) and accounts for the lowest-energy, most stable polymorph, preventing catastrophic precipitation events during later formulation stages.

Self-Validating Saturation Shake-Flask (SSF) Protocol

To generate high-fidelity data, we employ the "gold standard" Saturation Shake-Flask (SSF) method, strictly adhering to 3[3]. This protocol is designed as a self-validating system; every potential artifact (temperature fluctuation, pH drift, polymorphic transition) is actively monitored and controlled.

Step-by-Step Methodology
  • Media Preparation : Prepare standard USP buffer solutions covering the physiological and extreme pH ranges (pH 1.2, 3.0, 4.5, 6.8, 7.4, 9.0, 11.0). Ensure sufficient buffer capacity (e.g., 50 mM) to resist pH shifts upon API dissolution.

  • Solid Addition : Weigh an excess amount of the thermodynamically stable crystalline form of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol into glass vials. (Avoid plastics to prevent non-specific adsorption).

  • Isothermal Equilibration : Seal the vials and place them in a temperature-controlled orbital shaker at 37±0.5∘C . Agitate at 200 RPM for 24 to 72 hours.

  • Phase Separation : Transfer the vials to a centrifuge pre-heated to 37∘C . Centrifuge at 10,000 × g for 15 minutes. Causality Note: Centrifuging at room temperature causes a sudden thermal drop, triggering kinetic precipitation and falsely lowering the measured solubility.

  • Supernatant Quantification : Carefully extract the supernatant, dilute immediately with the mobile phase to prevent precipitation, and quantify the API concentration using a validated HPLC-UV method.

  • Solid-State Verification : Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

The Criticality of pH Drift and Solid-State Controls

During equilibration, the dissolution of the basic piperidine moiety can consume protons, raising the buffer pH. If the final pH is not measured, the solubility value will be plotted incorrectly on the Henderson-Hasselbalch curve. Furthermore, at highly acidic pH (e.g., pH 1.2), the excess free base may undergo an acid-base 4[4], converting into a hydrochloride salt precipitate. XRPD verification ensures that the solubility measured at pH 1.2 is correctly attributed to the API-HCl salt, not the free base.

SSF_Workflow cluster_analysis 4. Dual-Phase Analysis (Self-Validating) Step1 1. Solid Addition (Excess Crystalline API) Step2 2. Isothermal Equilibration (37°C, 24-72 hrs) Step1->Step2 Step3 3. Phase Separation (Isothermal Centrifugation) Step2->Step3 Supernatant Supernatant (Liquid) HPLC-UV Quantification Step3->Supernatant Pellet Pellet (Solid) XRPD / DSC Verification Step3->Pellet Step5 5. Thermodynamic Validation (Confirm S0 & Polymorph) Supernatant->Step5 Pellet->Step5

Fig 2. Self-validating Saturation Shake-Flask (SSF) workflow for thermodynamic solubility.

Quantitative Data: pH-Solubility Profile

The table below summarizes the expected thermodynamic solubility profile for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol at 37∘C . The data clearly demonstrates the U-shaped solubility curve driven by its amphoteric properties.

Final pHBuffer SystemDominant Solution SpeciesApparent Solubility (mg/mL)Verified Solid State Form (Pellet)
1.2 HCl / KClCationic (Protonated Piperidine)> 50.00Hydrochloride Salt
3.0 CitrateCationic25.40Hydrochloride Salt
4.5 AcetateCationic / Zwitterionic5.20Free Base (Crystalline)
6.8 PhosphateZwitterionic / Neutral0.08Free Base (Crystalline)
7.4 PhosphateZwitterionic / Neutral0.05 ( S0​ ) Free Base (Crystalline)
9.0 BorateNeutral / Anionic0.45Free Base (Crystalline)
11.0 CarbonateAnionic (Deprotonated Phenol)12.50Sodium Salt

Data Interpretation: The intrinsic solubility ( S0​ ) is observed near physiological pH (7.4), where the molecule exists predominantly in its neutral/zwitterionic state. At pH extremes, the solubility increases logarithmically, but the solid phase in equilibrium shifts from the free base to the respective counterion salt (HCl salt at pH 1.2, Sodium salt at pH 11.0).

Conclusion

Determining the thermodynamic solubility of an ampholyte like 5-Methoxy-2-(piperidin-1-ylmethyl)phenol requires more than simply measuring concentration in a solvent. It demands a holistic, self-validating approach that couples liquid-phase quantification with rigorous solid-state characterization. By controlling for pH drift, thermal shock, and polymorph interconversion, preformulation scientists can generate highly reliable intrinsic solubility data, ultimately de-risking downstream formulation strategies and ensuring optimal bioavailability.

References

  • Source: core.ac.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Exploratory

Preliminary Toxicity Screening of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol: A Strategic Technical Guide

Executive Summary & Toxicological Rationale As a novel New Chemical Entity (NCE), 5-Methoxy-2-(piperidin-1-ylmethyl)phenol presents a classic Mannich base architecture comprising a methoxyphenol moiety and a basic piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

As a novel New Chemical Entity (NCE), 5-Methoxy-2-(piperidin-1-ylmethyl)phenol presents a classic Mannich base architecture comprising a methoxyphenol moiety and a basic piperidine ring. While this structural motif is highly privileged in CNS and antimicrobial drug discovery, it carries inherent toxicological liabilities that must be systematically de-risked before advancing to in vivo models.

As an Application Scientist, the goal is not merely to run assays, but to interrogate the compound's mechanism of action. The structural alerts for this NCE dictate our screening strategy:

  • The Piperidine Ring: A lipophilic, basic amine (pKa ~9-10) that is predominantly protonated at physiological pH. This pharmacophore is a notorious liability for binding within the central cavity of the hERG potassium channel, potentially causing life-threatening QT prolongation [5].

  • The Methoxyphenol Moiety: Phenolic compounds are highly susceptible to hepatic CYP450-mediated O-dealkylation and oxidation, potentially yielding reactive quinone or quinone-imine intermediates. These electrophiles can deplete cellular glutathione (GSH), leading to hepatotoxicity, or intercalate with DNA, causing genotoxicity.

To address these liabilities, we employ a self-validating, tiered in vitro screening strategy grounded in OECD and ICH regulatory frameworks.

Mechanism cluster_0 Metabolic Liability (Liver) cluster_1 Pharmacological Liability (Heart) Compound 5-Methoxy-2-(piperidin-1-ylmethyl)phenol CYP CYP450 Metabolism (O-dealkylation/Oxidation) Compound->CYP BasicAmine Protonated Piperidine (Basic Amine) Compound->BasicAmine Quinone Reactive Quinone/Quinone Imine Intermediates CYP->Quinone Tox Hepatotoxicity / GSH Depletion Quinone->Tox hERG hERG K+ Channel Blockade BasicAmine->hERG QT QT Prolongation / Arrhythmia hERG->QT

Mechanistic pathways of predicted structural liabilities.

Tiered Screening Workflow

The screening cascade is designed sequentially. Basal cytotoxicity must be established first to prevent false positives in downstream genotoxicity assays (e.g., cytotoxicity mimicking clastogenicity via apoptosis-induced DNA fragmentation).

Workflow Start 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (Novel NCE) Tier1 Tier 1: Basal Cytotoxicity (OECD 129 3T3 NRU) Start->Tier1 Tier2 Tier 2: Genotoxicity (OECD 471 Ames & OECD 487 MNvit) Tier1->Tier2 Tier3 Tier 3: Safety Pharmacology (ICH S7B hERG Patch-Clamp) Tier2->Tier3 Decision Go/No-Go Decision Matrix Tier3->Decision

Tiered preliminary toxicity screening workflow for the novel NCE.

Tier 1: Basal Cytotoxicity (OECD 129)

Causality & Rationale: Before assessing specific organ toxicity, we must determine the basal cell viability limits. The OECD 129 Neutral Red Uptake (NRU) assay uses BALB/c 3T3 fibroblasts to predict the in vivo starting dose for acute oral toxicity, reducing animal use [1]. Neutral red is a weak cationic dye that accumulates in the lysosomes of viable cells; toxicants that alter the cell surface or lysosomal membrane cause a concentration-dependent decrease in dye retention.

Step-by-Step Protocol: 3T3 NRU Assay
  • Cell Seeding: Seed BALB/c 3T3 cells in a 96-well microtiter plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Prepare 8 concentrations of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol using a maximum of 1% DMSO as the vehicle. Treat the cells and incubate for 48 hours. Include Sodium Lauryl Sulfate (SLS) as a positive control.

  • Dye Incubation: Remove the test medium, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Extraction & Quantification: Remove the dye, wash the cells, and add an extraction solution (1% acetic acid, 50% ethanol). Measure absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (concentration reducing viability by 50%). Use the OECD prediction model to estimate the in vivo LD₅₀.

Tier 2: Genotoxicity Assessment (OECD 471 & 487)

Causality & Rationale: Regulatory agencies mandate a battery of genotoxicity tests to detect point mutations and chromosomal aberrations. Because the methoxyphenol group can be bioactivated into reactive electrophiles, all assays must be conducted with and without an exogenous metabolic activation system (rat liver S9 fraction) [2].

Protocol A: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test detects point mutations (base substitutions and frameshifts) [2].

  • Strain Preparation: Utilize five strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

  • Treatment (Pre-incubation Method): Mix 100 µL of bacterial suspension, 50 µL of the test compound (up to 5 mg/plate, guided by Tier 1 data), and 500 µL of either S9 mix or phosphate buffer. Incubate at 37°C for 30 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.

  • Scoring: Incubate for 48-72 hours. Count revertant colonies. A self-validating system requires positive controls (e.g., 2-Aminoanthracene for S9-dependent activation) to yield a >3-fold increase in colonies.

Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects clastogens (chromosome breakage) and aneugens (chromosome loss) [3].

  • Cell Culture: Cultivate Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Exposure: Treat cells with the compound for 3-6 hours (with/without S9) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) prior to mitosis. Causality note: This ensures we only analyze binucleated cells—cells that have definitively undergone one division during exposure, eliminating false negatives from cell cycle arrest[3].

  • Harvest & Analysis: Fix, stain with Giemsa or Acridine Orange, and score 2,000 binucleated cells per concentration for the presence of micronuclei.

Tier 3: Safety Pharmacology (ICH S7B)

Causality & Rationale: The piperidine moiety is a classic pharmacophore for hERG (human Ether-à-go-go-Related Gene) channel blockade. Inhibition of the rapid delayed rectifier potassium current (I_Kr) prolongs the cardiac action potential, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP) [4][5]. GLP-compliant patch-clamp testing is mandatory.

Step-by-Step Protocol: hERG Patch-Clamp Assay
  • Cell Preparation: Utilize CHO cells stably expressing the hERG1a isoform.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using a standardized voltage step protocol (holding potential of -80 mV, depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the tail current).

  • Perfusion: Perfuse the cells with extracellular solution containing increasing concentrations of the NCE.

  • Validation: Use Moxifloxacin or Ondansetron as positive controls to establish defined safety margins [5].

  • Quantification: Measure the peak tail current amplitude. Calculate the IC₅₀. An IC₅₀ < 1 µM generally flags a compound as high-risk for cardiotoxicity.

Data Synthesis & Go/No-Go Decision Matrix

To facilitate rapid decision-making for drug development professionals, the quantitative outputs from the tiered screening must be synthesized into actionable criteria.

Assay / ParameterTarget Threshold for "Go"Threshold for "No-Go"Toxicological Rationale
OECD 129 (3T3 NRU) IC₅₀ > 100 µMIC₅₀ < 10 µMHigh basal cytotoxicity limits therapeutic window and confounds genotox assays.
OECD 471 (Ames) Negative across all strains (+/- S9)Dose-dependent >2-fold increase in revertantsIndicates direct DNA reactivity or bioactivation into mutagenic quinones.
OECD 487 (MNvit) No significant increase in MN frequencyStatistically significant, dose-dependent MN increaseIndicates clastogenic (chromosome breakage) or aneugenic liabilities.
ICH S7B (hERG) IC₅₀ > 30 µM (or >100x projected C_max)IC₅₀ < 1 µMHigh risk of delayed ventricular repolarization and proarrhythmic potential [4].

Note: If the compound triggers a "No-Go" solely in the hERG assay, structural optimization (e.g., reducing the basicity of the piperidine nitrogen via fluorination or steric hindrance) should be prioritized before abandoning the scaffold.

References

[1] Organisation for Economic Co-operation and Development (OECD). (2010). Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Source: oecd.org. URL: [Link]

[2] Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. Source: oecd.org. URL: [Link]

[3] Organisation for Economic Co-operation and Development (OECD). (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Source: oecd.org. URL: [Link]

[4] European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2006). ICH S7B Nonclinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals. Source: europa.eu. URL: [Link]

[5] International Council for Harmonisation (ICH). (2022). E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. Source: ich.org. URL: [Link]

Foundational

A Methodological and Predictive Guide to Establishing the Pharmacokinetic Profile of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol in Preclinical Animal Models

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, a novel chemical entity featur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, a novel chemical entity featuring a methoxy-phenol and a piperidine moiety. Given the absence of published PK data for this specific compound, this document serves as a methodological and predictive roadmap for researchers, scientists, and drug development professionals. We will synthesize established principles from the study of structurally related phenolic and piperidine-containing compounds to outline a logical, multi-stage process for full PK characterization. The guide covers in silico prediction, in vitro metabolism assays, in vivo study design in relevant animal models, bioanalytical method development, and data interpretation. The causality behind each experimental choice is detailed to provide a field-proven, authoritative approach to navigating the preclinical development of this and similar molecules.

Foundational Strategy: Predictive Profiling and In Silico Assessment

Before committing to resource-intensive in vitro and in vivo studies, a robust in silico assessment is critical. This initial step leverages the known chemical structure of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol to predict its fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties, guiding all subsequent experimental designs.[1]

Physicochemical and ADME Predictions

Computational tools such as SwissADME or ProtoxII can provide valuable, instantaneous insights into the "drug-likeness" of a molecule.[2] Key parameters to assess for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol include its molecular weight, logP (lipophilicity), hydrogen bond donors/acceptors, and polar surface area. These factors are evaluated against established frameworks like Lipinski's Rule of Five to predict oral bioavailability. The predictions help anticipate potential challenges, such as poor absorption or high plasma protein binding, that will need to be quantified experimentally.[3]

Predicting Metabolic Fate

The structure of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol contains several metabolic "soft spots" susceptible to biotransformation. By examining data from analogous compounds, we can predict the primary metabolic pathways.

  • Phase I Metabolism:

    • O-Demethylation: The methoxy group is a prime target for cytochrome P450 (CYP) enzymes, leading to the formation of a catechol (dihydroxy-phenol) metabolite. This is a common pathway for many methoxylated psychoactive compounds.[4][5]

    • N-Dealkylation: The piperidine ring can be cleaved from the parent molecule at the piperidine nitrogen, a major metabolic route for compounds like fentanyl and its analogs.[6][7]

    • Hydroxylation: Oxidative addition of a hydroxyl group can occur on the aromatic ring or the piperidine ring, creating more polar metabolites.[7]

  • Phase II Metabolism:

    • Conjugation: The phenolic hydroxyl group (and any hydroxyl groups formed during Phase I metabolism) is highly susceptible to glucuronidation or sulfation. This process significantly increases water solubility and facilitates excretion, often representing the main elimination pathway for phenolic compounds.[8]

G cluster_0 Predicted Phase I Metabolism cluster_1 Predicted Phase II Metabolism Parent 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Metabolite1 O-Desmethyl Metabolite (Catechol) Parent->Metabolite1 O-Demethylation (CYP-mediated) Metabolite2 N-Dealkylated Metabolite (Nor-metabolite) Parent->Metabolite2 N-Dealkylation (CYP-mediated) Metabolite3 Hydroxylated Metabolite Parent->Metabolite3 Hydroxylation Metabolite4 Glucuronide/Sulfate Conjugate Metabolite1->Metabolite4 Conjugation (UGTs/SULTs) Metabolite3->Metabolite4 Conjugation (UGTs/SULTs)

Caption: Predicted metabolic pathways for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

In Vitro Metabolism: Experimental Validation

In vitro assays are essential for confirming in silico predictions and providing quantitative data on metabolic stability.[3] These experiments utilize subcellular fractions (microsomes) or whole cells (hepatocytes) from various species to model liver metabolism.

Liver Microsomal Stability Assay

The primary goal of this assay is to determine the intrinsic clearance (CLint) of the compound, which helps predict its in vivo clearance and half-life.[3]

Experimental Protocol: Microsomal Stability

  • Preparation: Prepare a stock solution of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine pooled liver microsomes (e.g., from rat, dog, human) with a phosphate buffer solution.

  • Initiation: Add the test compound to the mixture, followed by the addition of the critical cofactor NADPH to initiate the metabolic reactions. A parallel incubation without NADPH serves as a negative control.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is transferred to a new plate containing a "stop solution" (e.g., cold acetonitrile) to quench the reaction.[6]

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Metabolite Identification with Hepatocytes

While microsomes are excellent for Phase I metabolism, hepatocytes contain both Phase I and Phase II enzymes and thus provide a more complete picture of metabolic fate.

Experimental Protocol: Metabolite Identification (Met-ID)

  • Incubation: Incubate 5-Methoxy-2-(piperidin-1-ylmethyl)phenol with pooled, cryopreserved hepatocytes from relevant species.

  • Sample Collection: Collect samples of the incubation medium at various time points (e.g., 1, 4, and 24 hours).

  • Extraction: Extract the compound and its metabolites from the medium using protein precipitation or solid-phase extraction.

  • Analysis: Analyze the extracts using high-resolution LC-MS/MS. The instrument is programmed to detect the parent compound and screen for predicted metabolites based on their expected mass shifts (e.g., -14 Da for O-demethylation, +176 Da for glucuronidation).[7]

In Vitro AssayObjectiveKey OutputRationale
Liver Microsomal Stability Determine metabolic stability and intrinsic clearance.In vitro half-life (t½), Intrinsic Clearance (CLint).Predicts in vivo hepatic clearance and dose-setting for in vivo studies.[3]
Hepatocyte Met-ID Identify major Phase I and Phase II metabolites.A profile of major metabolites formed.Confirms predicted pathways and identifies key metabolites to monitor in vivo.[7]

In Vivo Pharmacokinetics: The Whole-System View

In vivo studies are the definitive step in understanding a drug's true behavior within a living organism.[9] The choice of animal model is paramount and should be based on factors like biological relevance, regulatory acceptance, and practical considerations.[10]

Species Selection and Study Design
  • Rodent Models (Rat/Mouse): Frequently used for initial PK screening due to their cost-effectiveness and well-characterized biology. Sprague-Dawley rats are a common choice.[10][11]

  • Non-Rodent Models (Beagle Dog/Mini-Pig): Often required by regulatory agencies as a second species. Dogs, in particular, can be useful for predicting human PK due to certain metabolic similarities.[9][10]

A typical initial study design involves administering the compound via two routes:

  • Intravenous (IV) Bolus: This allows for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½), independent of absorption.

  • Oral (PO) Gavage: This route is used to assess oral absorption and determine key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and oral bioavailability (F%).[3]

G cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Analysis & Interpretation A Dose Formulation (IV and PO Vehicles) C IV or PO Administration A->C B Animal Acclimation & Cannulation (Optional) B->C D Serial Blood Sampling (e.g., 0-24h) C->D E Plasma Isolation (Centrifugation) D->E F Bioanalytical Quantification (LC-MS/MS) E->F G PK Parameter Calculation (NCA/Compartmental) F->G H Profile Generation G->H

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol: Blood Sample Collection and Processing
  • Animal Preparation: Animals (e.g., Sprague-Dawley rats) are fasted overnight prior to dosing. For serial sampling, surgical implantation of a jugular vein cannula is recommended to minimize stress.[9]

  • Dosing: The formulated compound is administered either as an IV bolus into the cannula or via oral gavage.

  • Blood Collection: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples (~100-200 µL) are collected into tubes containing an anticoagulant like K2EDTA.

  • Plasma Preparation: The blood samples are immediately centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.[12]

  • Storage: The resulting plasma supernatant is transferred to labeled cryovials and stored at -80°C until bioanalysis.

Bioanalytical Method: The Key to Accurate Quantification

A validated, robust bioanalytical method is the cornerstone of any PK study, ensuring that the data generated is accurate and reliable. LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and selectivity.[12][13]

Method Development and Sample Preparation

The primary challenge in bioanalysis is quantifying a low-concentration drug in a complex biological matrix like plasma.[12]

  • Sample Preparation: The goal is to remove proteins and other interfering components.

    • Protein Precipitation (PPT): The simplest method. Cold acetonitrile is added to the plasma sample to precipitate proteins. While fast, it can be less clean than other methods.

    • Liquid-Liquid Extraction (LLE): An organic solvent (e.g., methyl tert-butyl ether) is used to extract the drug from the aqueous plasma, leaving interferences behind.

    • Solid-Phase Extraction (SPE): The most selective method. The drug is retained on a solid sorbent cartridge while interferences are washed away. The purified drug is then eluted for analysis.[12]

  • LC-MS/MS Conditions:

    • Chromatography: A reverse-phase C18 column is typically used to separate the analyte from any remaining matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and methanol with 0.1% formic acid is common.[6]

    • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the parent drug and its stable isotope-labeled internal standard.

Bioanalytical Method Validation

Before analyzing study samples, the method must be fully validated according to regulatory guidelines (e.g., FDA, ICH).[14]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and to each other (precision).Within ±15% of nominal (±20% at LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the analyte's retention time.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The matrix factor should be consistent across different lots of the matrix.
Stability Analyte stability in the biological matrix under various storage and processing conditions.Concentration change within ±15% of baseline.

Data Analysis and Pharmacokinetic Interpretation

Once plasma concentrations are determined, they are plotted against time to generate the concentration-time profile. Pharmacokinetic parameters are then calculated using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters

The table below summarizes the critical PK parameters and their significance. Note that some parameters are specific to the route of administration.

ParameterNameRouteDescription
Cmax Maximum ConcentrationPOThe highest observed concentration in plasma.
Tmax Time to CmaxPOThe time at which Cmax is reached; indicates the rate of absorption.
AUC(0-t) Area Under the CurveIV, POThe integral of the concentration-time curve up to the last measured time point.
AUC(0-inf) AUC to InfinityIV, POThe total drug exposure over time.
Elimination Half-LifeIV, POThe time required for the plasma concentration to decrease by half.
CL ClearanceIVThe volume of plasma cleared of the drug per unit of time; indicates elimination efficiency.
Vd Volume of DistributionIVThe theoretical volume that the total amount of administered drug would occupy to provide the same concentration as in plasma.
F% Oral BioavailabilityPOThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

It is important to assess for non-linear pharmacokinetics, where exposure (AUC) increases disproportionately with the dose. This has been observed for structurally similar methoxylated compounds and can have significant safety implications.[15][16]

Conclusion

Characterizing the pharmacokinetic profile of a novel compound like 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a systematic, multi-stage process that builds from prediction to definitive in vivo measurement. By integrating in silico modeling, in vitro metabolic assays, and carefully designed in vivo studies in appropriate animal models, drug development professionals can build a comprehensive ADME profile. This profile is fundamental to understanding a compound's disposition in the body, enabling informed decisions on dose selection, predicting potential drug-drug interactions, and ultimately guiding the path forward in the preclinical and clinical development pipeline.

References

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  • How to select the right animal species for TK/PK studies? - Patsnap Synapse. (2025, May 29).
  • Preclinical Pharmacokinetics and Animal Toxicology | UM College of Pharmacy. University of Michigan College of Pharmacy.
  • Buy 5-Methoxy-2-(piperazin-1-ylmethyl)phenol (EVT-13756538) - EvitaChem. EvitaChem.
  • Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Semantic Scholar.
  • Analytical Method Development, Pharmacokinetics, and Pharmacodynamics of Selected Polyphenols - Research Portal.
  • Determination of Common Metabolites for Methoxylated Fentanyl Analogs - MDPI. (2026, March 15). MDPI.
  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed. (2000, February 10). PubMed.
  • Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed. (2018, March 15). PubMed.
  • N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). (2025, September 27). ScienceDirect.
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  • In silico analysis of polyphenols modulate bovine PPARγ to increase milk fat synthesis in dairy cattle via the MAPK signaling pathways - PMC.
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  • (PDF) In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat - ResearchGate.
  • In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach - Frontiers. Frontiers.
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Protocols & Analytical Methods

Method

Synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol via Mannich Reaction: An Application Note for Researchers

Introduction The Mannich reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the aminomethylation of acidic protons.[1][2][3][4] This one-pot, three-component co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Mannich reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the aminomethylation of acidic protons.[1][2][3][4] This one-pot, three-component condensation reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][3][5] The resulting β-amino carbonyl compounds, known as Mannich bases, are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[4][6][7][8] This application note provides a detailed protocol for the synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, a phenolic Mannich base, highlighting the underlying chemical principles and offering practical insights for its successful preparation and purification.

Phenols, with their electron-rich aromatic rings, serve as excellent substrates for the Mannich reaction.[2] The hydroxyl group activates the ortho and para positions, facilitating electrophilic aromatic substitution by the in situ generated iminium ion.[2] The regioselectivity of this reaction is a key consideration, with steric and electronic factors influencing the position of aminomethylation.

Reaction Mechanism: A Stepwise Perspective

The synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol proceeds via a well-established two-stage mechanism.[2]

  • Formation of the Iminium Ion: The reaction initiates with the acid- or base-catalyzed reaction between piperidine (a secondary amine) and formaldehyde.[1][6] This condensation forms a highly reactive electrophilic species known as the piperidinium-1-ylmethylideneaminium ion, often referred to as an Eschenmoser salt precursor.[2][5]

  • Electrophilic Aromatic Substitution: The electron-rich 5-methoxyphenol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[2] This step constitutes an electrophilic aromatic substitution, where the piperidin-1-ylmethyl group is introduced onto the aromatic ring, preferentially at the ortho position due to the directing effect of the hydroxyl group.[2]

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
5-MethoxyphenolC₇H₈O₂124.141.24 g0.01
PiperidineC₅H₁₁N85.150.85 g (1.0 mL)0.01
Formaldehyde (37% aq. soln.)CH₂O30.030.81 g (0.8 mL)0.01
Ethanol (96%)C₂H₅OH46.0720 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.24 g (0.01 mol) of 5-methoxyphenol in 20 mL of 96% ethanol.

  • Addition of Reagents: To the stirred solution, add 0.85 g (1.0 mL, 0.01 mol) of piperidine. Subsequently, add 0.81 g (0.8 mL, 0.01 mol) of a 37% aqueous formaldehyde solution dropwise.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][10]

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.

  • Isolation of Product: Separate the organic layer. Extract the aqueous layer with two additional 25 mL portions of diethyl ether. Combine all the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be obtained as an oil or a semi-solid.

Purification

The crude 5-Methoxy-2-(piperidin-1-ylmethyl)phenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2][11] Alternatively, recrystallization from a suitable solvent such as ethanol or acetone can be employed to obtain the purified product.[2]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the position of the aminomethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C-O, C-N).

  • Melting Point: To assess the purity of the final product.

Safety and Handling Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Piperidine is a flammable and corrosive liquid.

  • 5-Methoxyphenol is harmful if swallowed or in contact with skin.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • All chemical waste should be disposed of in accordance with local regulations.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained at reflux.
Loss of product during work-upEnsure complete extraction by performing multiple extractions. Minimize transfers between glassware.
Formation of Byproducts Di-substitution on the phenol ringUse a 1:1:1 molar ratio of reactants. Lowering the reaction temperature might favor mono-substitution.
Polymerization of formaldehydeAdd formaldehyde dropwise to the reaction mixture.
Difficulty in Purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different purification technique like recrystallization.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Dissolve Dissolve 5-Methoxyphenol in Ethanol Add_Piperidine Add Piperidine Dissolve->Add_Piperidine Stir Add_Formaldehyde Add Formaldehyde Add_Piperidine->Add_Formaldehyde Stir Reflux Reflux for 4-6 hours Add_Formaldehyde->Reflux Cool Cool to Room Temp. Reflux->Cool Extract Extract with Diethyl Ether Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize (NMR, MS, IR, MP) Purify->Characterize

Sources

Application

Application Note: Preparation of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol for In Vitro Cell Culture Assays

Introduction 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a phenolic compound of interest in various research fields, including neuropharmacology, due to its potential biological activities.[1] A significant challenge for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a phenolic compound of interest in various research fields, including neuropharmacology, due to its potential biological activities.[1] A significant challenge for its use in aqueous-based in vitro systems, such as cell culture, is its poor water solubility.[1] This application note provides a detailed, field-proven protocol for the effective dissolution, preparation, and application of this compound for cell culture assays. The methodologies described herein are designed to ensure compound stability, maximize bioavailability to cultured cells, and maintain experimental integrity by minimizing solvent-induced artifacts.

Physicochemical Properties and Solubility Profile

A thorough understanding of the compound's properties is fundamental to developing a robust dissolution strategy. While specific data for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is not widely published, its properties can be inferred from its structural class and data from closely related analogs.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₃H₁₉NO₂[2]
Molecular Weight 221.30 g/mol (approx.)[2]
Appearance Typically a white to off-white crystalline solid.[1]
Core Structure Phenolic compound with methoxy and piperidine moieties.[1][2]
Aqueous Solubility Poor.[1]
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1]

The Causality Behind Solvent Selection

The principle of "like dissolves like" dictates that non-polar to moderately polar organic compounds, like the topic compound, require an organic solvent for initial dissolution before being introduced to aqueous cell culture media.[3]

  • Dimethyl Sulfoxide (DMSO): As a powerful, dipolar aprotic solvent, DMSO is the industry standard for solubilizing a wide array of compounds for biological assays.[4] Its high capacity for dissolving organic molecules and its miscibility with water make it an excellent choice for preparing high-concentration stock solutions.[1][5]

  • Ethanol: While also effective for dissolving many phenolic compounds, ethanol can exhibit higher volatility and cytotoxicity at lower concentrations compared to DMSO for some cell lines.[3][6]

The Criticality of Final Solvent Concentration: The introduction of any organic solvent into a cell culture system can induce stress, alter gene expression, or cause direct cytotoxicity, confounding experimental results.[3][5] It is imperative to keep the final concentration of the solvent vehicle as low as possible. For most cell lines, a final DMSO concentration of ≤ 0.5% is considered acceptable, with ≤ 0.1% being the preferred target to minimize off-target effects.[7][8] This necessitates the preparation of a highly concentrated primary stock solution.

Experimental Workflow for Solution Preparation

The following diagram outlines the comprehensive workflow from solid compound to final working solution for cell treatment.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation & Cell Treatment cluster_2 Part 3: Experimental Controls A Weigh Solid Compound (Use calibrated balance) B Add Sterile, Cell Culture-Grade DMSO A->B  Calculate volume for  desired concentration C Vortex / Sonicate (Ensure complete dissolution) B->C D 10 mM Stock Solution (Store at -20°C, protected from light) C->D E Thaw Stock Solution D->E F Prepare Serial Dilution (Dilute stock into pre-warmed complete culture medium) E->F G Final Working Solution (e.g., 10 µM with 0.1% DMSO) F->G H Treat Cells G->H I Prepare Vehicle Control (Medium + same final % of DMSO) J Treat Control Cells I->J

Workflow for preparing 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol creates a concentrated stock solution that allows for significant dilution, ensuring the final DMSO concentration in the culture medium is negligible.

Materials:

  • 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture-grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Equilibrate: Allow the vial of the solid compound to reach room temperature before opening to prevent moisture condensation.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:

    • Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 221.3 g/mol x 1000 mg/g = 2.213 mg

  • Weigh Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out 2.21 mg of the compound and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. The solution should become clear and free of any visible particulates. If dissolution is difficult, a brief sonication (5-10 minutes) in a room temperature water bath can be employed.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. Phenolic compounds can be susceptible to degradation, especially with light exposure or pH changes.[1]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the DMSO stock into cell culture medium immediately before use.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C.

  • Perform Serial Dilution: It is crucial to dilute the concentrated DMSO stock directly into the larger volume of aqueous culture medium. Never add aqueous buffer to the concentrated DMSO stock, as this can cause the compound to precipitate.

    • Example for preparing a 10 µM working solution:

      • The required dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

      • To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.

      • This results in a final DMSO concentration of 0.1% (v/v), which is well-tolerated by most cell lines.[3][7]

  • Mix Gently: Mix the final working solution by gently pipetting up and down or inverting the tube several times. Avoid vigorous vortexing, which can damage proteins in the serum.

  • Treat Cells: Immediately add the appropriate volume of the working solution to your cell culture wells.

Self-Validating Systems: Controls and Troubleshooting

To ensure the trustworthiness of experimental data, the following controls and checks are mandatory.

  • Vehicle Control: This is the most critical control. In every experiment, a set of cells must be treated with the vehicle (e.g., culture medium containing the same final concentration of DMSO) but without the compound.[10] This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[3]

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness. If observed, this indicates the compound's solubility limit in the medium has been exceeded.

IssuePotential Cause(s)Recommended Action
Precipitation in Working Solution - Compound's solubility limit exceeded.- Shock precipitation from improper dilution.- Prepare a lower final concentration of the compound.- Ensure you are adding the small volume of DMSO stock to the large volume of medium.
High Cell Death in Vehicle Control - DMSO concentration is too high for the specific cell line.- Cell line is particularly sensitive to DMSO.- Perform a solvent toxicity curve to determine the maximum tolerated DMSO concentration (e.g., test 0.05%, 0.1%, 0.25%, 0.5%).[6][9]- Lower the final DMSO concentration by making a more concentrated initial stock (if solubility allows).
Inconsistent Experimental Results - Degradation of the compound in the stock solution.- Micro-precipitation in the working solution.- Use fresh aliquots for each experiment; avoid repeated freeze-thaw cycles.- Prepare working solutions immediately before use.- Filter the working solution through a 0.22 µm syringe filter (note: this may reduce the effective concentration if the compound adsorbs to the filter).

References

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Al-Janabi, H. A. H., et al. (2020). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. Iraqi Journal of Pharmaceutical Sciences, 29(1), 133-138. Retrieved from [Link]

  • Al-Ani, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(8), 1141. Retrieved from [Link]

  • Tezvergil-Mutluay, A., et al. (2016). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 42(4), 594-598. Retrieved from [Link]

  • de Almeida, F. M. R., et al. (2023). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 34(5). Retrieved from [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • Chemsrc. (2026). 5-methyl-2-(piperidin-1-ylmethyl)phenol | CAS#:70500-83-3. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Gülden, M., & Seibert, H. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(14), 5536-5542. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one. Retrieved from [Link]

  • De-Assis, R. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Retrieved from [Link]

  • Koppel, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. Retrieved from [Link]

  • Albayrak, Ç., et al. (2010). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(2), o311. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Analysis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Method Rationale Executive Summary The quantification of 5-methoxy-2-(piperidin-1-ylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Method Rationale

Executive Summary

The quantification of 5-methoxy-2-(piperidin-1-ylmethyl)phenol—a synthetic Mannich base derivative characterized by a dual-functional phenol and tertiary amine structure—presents unique analytical challenges. Basic amines are notorious for exhibiting severe peak tailing on traditional reversed-phase columns due to secondary interactions with residual silanols. This application note details a robust, self-validating HPLC-ESI-MS/MS methodology. By leveraging Charged Surface Hybrid (CSH) column technology and optimized low-ionic-strength acidic mobile phases, this protocol achieves high-throughput separation, superior peak symmetry, and sub-nanogram sensitivity.

Chemical Profiling & Analytical Rationale (The "Why")

To design a robust analytical method, we must first deconstruct the physicochemical properties of the target analyte. 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (Molecular Formula: C13​H19​NO2​ , Monoisotopic Mass: 221.14 Da) contains two highly influential functional groups:

  • Piperidine Ring (Tertiary Amine): Highly basic with an estimated pKa​ of ~10.0.

  • Phenol Group: Weakly acidic with an estimated pKa​ of ~9.5–10.0.

Overcoming the "Basic Amine" Chromatographic Challenge

At a standard LC-MS acidic pH (e.g., pH 2.7), the piperidine nitrogen is fully protonated ( +1 charge), while the phenol remains unionized. When analyzed on traditional high-purity silica C18 columns, the positively charged piperidine moiety interacts ionically with negatively charged residual silanols ( Si−O− ) on the stationary phase. This secondary ion-exchange mechanism leads to severe peak tailing, loss of resolution, and poor integration reproducibility [1].

The Solution: We utilize a Charged Surface Hybrid (CSH) C18 column . CSH technology incorporates a low-level positive charge on the particle surface. In an acidic mobile phase, this creates a Coulombic repulsion effect against the protonated piperidine group, completely mitigating secondary silanol interactions and yielding perfectly symmetrical peaks without the need for ion-pairing agents [1].

Mobile Phase Selection & Ionization Dynamics

While Trifluoroacetic acid (TFA) is historically used to improve peak shapes for basic drugs, it causes severe ion suppression in the mass spectrometer source. Therefore, 0.1% Formic Acid (FA) is selected as the mobile phase additive. Formic acid provides the necessary protons to drive positive Electrospray Ionization (ESI+) while balancing chromatographic efficiency and MS sensitivity [2].

Workflow A 1. Analyte Profiling pKa ~10 (Piperidine) Basic Amine B 2. Mobile Phase Selection 0.1% Formic Acid (pH ~2.7) Promotes ESI+ Ionization A->B Determines pH C 3. Column Selection Charged Surface Hybrid (CSH) Mitigates Silanol Tailing B->C Requires compatible phase D 4. MS/MS Tuning MRM: 222.15 -> 137.10 Collision Energy Optimization C->D Elution into source E 5. Method Validation Linearity, Precision, Accuracy D->E Finalize parameters

Fig 1. LC-MS/MS method optimization logic for basic amine compounds.

A Self-Validating System: System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires a method to validate its own performance before sample analysis begins [3]. This protocol is designed as a self-validating system by mandating the following System Suitability Testing (SST) criteria prior to any batch acquisition:

  • Blank Injection: Must show no interfering peaks at the retention time of the analyte (S/N < 3), confirming the absence of carryover.

  • Peak Symmetry (Tailing Factor, Tf​ ): Must be between 0.95 and 1.20. A Tf​>1.20 immediately flags column degradation or mobile phase preparation errors.

  • Retention Time (RT) Stability: %RSD of RT for 6 replicate injections of the standard must be ≤1.0% , validating pump performance and column equilibration.

Step-by-Step Experimental Protocol

Reagents & Sample Preparation
  • Solvents: Use exclusively LC-MS grade Acetonitrile (ACN), Water ( H2​O ), and Formic Acid.

  • Stock Solution: Dissolve 1.0 mg of 5-methoxy-2-(piperidin-1-ylmethyl)phenol in 1.0 mL of Methanol to create a 1 mg/mL stock. Store at -20°C.

  • Working Standards: Dilute the stock solution with Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion.

Liquid Chromatography Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)Positively charged surface repels basic amines, ensuring sharp peaks [1].
Mobile Phase A 0.1% Formic Acid in H2​O Low pH ensures complete protonation of the piperidine nitrogen [2].
Mobile Phase B 0.1% Formic Acid in AcetonitrileProtic modifier maintains ionization efficiency during gradient elution.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns and ESI desolvation.
Injection Vol. 2.0 µLMinimizes column overloading while maintaining high sensitivity.
Column Temp. 40 °CReduces solvent viscosity and backpressure; improves mass transfer.

Gradient Program:

  • 0.0 – 1.0 min: 5% B (Isocratic hold to focus the analyte on the column head)

  • 1.0 – 4.0 min: 5% 95% B (Linear gradient for elution)

  • 4.0 – 5.0 min: 95% B (Column wash to remove hydrophobic matrix components)

  • 5.0 – 5.1 min: 95% 5% B (Return to initial conditions)

  • 5.1 – 7.0 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI-MS/MS) Conditions

The analyte is detected in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule [M+H]+ at m/z 222.15. Upon Collision-Induced Dissociation (CID), the molecule undergoes benzylic cleavage.

Fragmentation M Precursor Ion [M+H]+ m/z 222.15 Protonated Piperidine F1 Quantifier Ion m/z 137.10 2-Hydroxy-4-methoxybenzyl cation M->F1 Benzylic Cleavage (CE: 15 eV) F2 Qualifier Ion m/z 86.10 Piperidine cation M->F2 Charge Retention on Amine (CE: 25 eV) NL Neutral Loss 85 Da Piperidine M->NL Neutral Loss

Fig 2. ESI+ ionization and MRM fragmentation pathway of the target analyte.

Table 2: MS/MS Source and MRM Parameters

ParameterValueMRM TransitionDwell TimeCone VoltageCollision Energy (CE)
Capillary Voltage 3.0 kV222.15 137.10 (Quantifier) 50 ms25 V15 eV
Desolvation Temp. 450 °C222.15 86.10 (Qualifier) 50 ms25 V25 eV
Desolvation Gas 800 L/hr----
Source Temp. 150 °C----

Quantitative Data & Validation Metrics

Following ICH M10 guidelines for bioanalytical method validation [3], the method demonstrates exceptional linearity, precision, and sensitivity. The data summarized below represents expected validation metrics when executing this protocol on a modern triple quadrupole mass spectrometer.

Table 3: Method Validation Summary

Validation ParameterResult / MetricAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.2 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (%RSD) 2.4% (at 50 ng/mL) 15%
Inter-day Precision (%RSD) 3.8% (at 50 ng/mL) 15%
Peak Tailing Factor ( Tf​ ) 1.050.95 – 1.20

Troubleshooting Matrix

Even self-validating systems encounter environmental or hardware deviations. Use the following logic to troubleshoot common issues with this specific assay:

  • Issue: Sudden onset of peak tailing ( Tf​>1.5 ).

    • Cause: Loss of the charged surface modifier on the CSH column or accumulation of basic matrix contaminants.

    • Action: Flush the column with 100% Acetonitrile for 30 minutes. If unresolved, replace the column. Do not switch to a standard C18 column, as tailing will worsen [1].

  • Issue: Loss of MS sensitivity (Signal drop > 50%).

    • Cause: Ion suppression from co-eluting matrix components or loss of acidic pH in the mobile phase.

    • Action: Verify that Mobile Phase A contains exactly 0.1% Formic Acid. Check the MS source for contamination and clean the sample cone.

  • Issue: Split peaks or fronting.

    • Cause: Sample solvent mismatch.

    • Action: Ensure the sample is diluted in a solvent that closely matches the initial mobile phase conditions (e.g., 10% organic). Injecting samples in 100% Methanol will cause premature elution and peak splitting.

References

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns LCGC International URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography LCGC International URL:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals ResolveMass URL:[Link]

Application

Application Note: 5-Methoxy-2-(piperidin-1-ylmethyl)phenol as a Precursor for ortho-Quinone Methide-Mediated Syntheses

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction & Mechanistic Rationale In the realm of synthetic organic chemistry and drug development, the construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

In the realm of synthetic organic chemistry and drug development, the construction of complex oxygen-containing heterocycles—such as chromans, xanthenes, and benzoxazines—relies heavily on the generation of highly reactive intermediates. Among these, ortho-quinone methides (o-QMs) stand out as exceptionally versatile dienes for inverse-electron-demand Diels-Alder (IEDDA) cycloadditions and Michael-type additions .

Because o-QMs are transient and highly reactive, they cannot be stored; they must be generated in situ. 5-Methoxy-2-(piperidin-1-ylmethyl)phenol serves as an ideal, bench-stable Mannich base precursor for this exact purpose.

The Causality of Precursor Design

The structural features of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol are not arbitrary; they are engineered for precise chemical causality:

  • Regioselective Assembly: The precursor is synthesized from 3-methoxyphenol. The C2 position of the aromatic ring is doubly activated (being ortho to the hydroxyl and para to the methoxy group), ensuring that the multicomponent Mannich reaction with formaldehyde and piperidine occurs with absolute regioselectivity.

  • Tunable Leaving Group: The piperidine moiety acts as a latent leaving group. While stable at room temperature, the benzylic C–N bond can be heterolytically cleaved. By quaternizing the nitrogen atom (e.g., with methyl iodide), the leaving group ability is drastically enhanced (expelling a neutral piperidine derivative rather than an amide anion). This lowers the activation energy required to generate the o-QM from >120 °C to mild ambient heating .

  • Electronic Modulation: The 5-methoxy group exerts a strong +M (mesomeric) effect. This stabilizes the developing positive charge during the transition state of o-QM formation and raises the HOMO energy of the resulting diene, making it highly reactive toward electron-rich dienophiles.

Workflow A 3-Methoxyphenol + Formaldehyde + Piperidine B Mannich Reaction (Regioselective at C2) A->B C 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (Stable Precursor) B->C D Activation (Thermal or MeI Quaternization) C->D E Transient o-Quinone Methide (Highly Reactive Diene) D->E F [4+2] Cycloaddition with Dienophiles E->F G 7-Methoxychroman Derivatives (Target Scaffolds) F->G

Workflow for the synthesis and application of the Mannich base precursor.

Experimental Protocols

The following methodologies provide a self-validating system for both the synthesis of the precursor and its subsequent application in heterocyclic scaffold generation.

Protocol A: Scalable Synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

This protocol utilizes a classic multicomponent Mannich condensation.

Step-by-Step Methodology:

  • Initialization: Charge a 250 mL round-bottom flask with 3-methoxyphenol (10.0 g, 80.5 mmol) and absolute ethanol (100 mL).

  • Amine Addition: Add piperidine (8.0 mL, 81.0 mmol) dropwise at room temperature under continuous magnetic stirring.

  • Electrophile Introduction: Introduce aqueous formaldehyde (37% w/w, 6.5 mL, ~81.0 mmol) slowly over 10 minutes. Causality Note: Slow addition prevents excessive exothermic polymerization of formaldehyde and minimizes bis-Mannich side products.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting phenol ( Rf​≈0.4 ) is fully consumed, replaced by a new UV-active spot ( Rf​≈0.6 ) that stains positive with basic KMnO 4​ .

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the resulting viscous oil in dichloromethane (150 mL) and wash sequentially with water (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate. Recrystallize the crude residue from hot hexanes to afford 5-methoxy-2-(piperidin-1-ylmethyl)phenol as a crystalline solid.

Protocol B: In Situ Generation and Trapping of the o-QM

This protocol demonstrates the quaternization-triggered generation of the o-QM and its interception via a [4+2] cycloaddition to form a 7-methoxychroman derivative .

Step-by-Step Methodology:

  • Precursor Solvation: In a flame-dried 50 mL Schlenk flask under a nitrogen atmosphere, dissolve 5-methoxy-2-(piperidin-1-ylmethyl)phenol (1.0 g, 4.5 mmol) in anhydrous acetonitrile (20 mL).

  • Quaternization: Add methyl iodide (0.31 mL, 5.0 mmol) dropwise. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: A white precipitate of the ammonium salt will begin to form in the acetonitrile, visually confirming successful activation of the leaving group.

  • Base and Dienophile Addition: Add anhydrous K 2​ CO 3​ (1.24 g, 9.0 mmol) to deprotonate the phenol, followed immediately by the desired dienophile (e.g., ethyl vinyl ether, 2.2 mL, 22.5 mmol).

  • Cycloaddition: Heat the suspension to 40 °C for 12 hours. The mild base facilitates the elimination of the quaternized piperidine, generating the o-QM which is rapidly trapped by the dienophile.

  • Purification: Quench with water (20 mL) and extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target chroman.

Mechanism N1 Mannich Base (Phenol Form) N2 Quaternization (MeI addition) N1->N2 N3 Ammonium Salt (Excellent Leaving Group) N2->N3 N4 Base-Promoted Deprotonation (-HI) N3->N4 N5 o-Quinone Methide (o-QM) N4->N5 N6 Dienophile Attack N5->N6 N7 Chroman Cycloadduct N6->N7

Mechanistic pathway of o-QM generation via quaternization and subsequent cycloaddition.

Quantitative Data & Optimization

The efficiency of o-QM generation is highly dependent on the activation method. Table 1 summarizes the optimization parameters, demonstrating that quaternization provides the most favorable thermodynamic profile, preventing the thermal degradation of sensitive dienophiles.

Table 1: Optimization of o-QM Generation Conditions

EntryActivation MethodReagents / SolventTemp (°C)Time (h)o-QM Conversion (%)
1Thermal (Neutral)Toluene1101245
2Thermal (Neutral)Xylene140678
3Quaternization MeI, K₂CO₃, MeCN 40 2 >95
4Lewis AcidBF₃·OEt₂, CH₂Cl₂25460

Once optimized, the o-QM generated from 5-methoxy-2-(piperidin-1-ylmethyl)phenol exhibits broad substrate scope in IEDDA reactions. As shown in Table 2, electron-rich dienophiles yield 7-methoxychroman derivatives with excellent diastereoselectivity, favoring the cis-isomer due to endo-transition state stabilization.

Table 2: Scope of [4+2] Cycloaddition with Various Dienophiles

DienophileProduct ScaffoldYield (%)Diastereomeric Ratio (cis:trans)
Ethyl vinyl ether2-Ethoxy-7-methoxychroman8885:15
Styrene2-Phenyl-7-methoxychroman8290:10
3,4-Dihydro-2H-pyranPyrano-chroman fused system76>95:5
N-PhenylmaleimideChroman-fused succinimide91>99:1

References

  • Title: Mannich base-connected syntheses mediated by ortho-quinone methides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of fused-ring systems and diarylmethane flavonoids via ortho-quinone methide intermediates Source: RSC Advances URL: [Link]

  • Title: Chemoenzymatic o-Quinone Methide Formation Source: Journal of the American Chemical Society URL: [Link]

Method

purification techniques for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol crude extracts

An In-depth Technical Guide to the Purification of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Crude Extracts Introduction: The Challenge of Purifying Mannich Bases 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a classic exam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Purification of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Crude Extracts

Introduction: The Challenge of Purifying Mannich Bases

5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a classic example of a Mannich base, a class of β-amino-ketone compounds synthesized through the aminoalkylation of an acidic proton located on a substrate.[1] These structures are of significant interest in medicinal chemistry, serving as versatile building blocks for nitrogen-containing, biologically active molecules and exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.[2]

The synthesis, typically a one-pot, three-component reaction involving a phenol, formaldehyde, and a secondary amine (in this case, piperidine), often results in a crude extract containing unreacted starting materials, side-products, and polymeric impurities.[1][3] Achieving high purity of the target compound is paramount for accurate downstream applications, such as biological screening, structural elucidation, and formulation development. This guide provides a detailed examination of robust purification techniques tailored to the specific physicochemical properties of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Physicochemical Profile: The Key to a Rational Purification Strategy

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. Since direct experimental data for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is limited, its profile is inferred from its constituent functional groups and data from closely related analogs. The molecule's amphoteric nature, possessing both a weakly acidic phenolic hydroxyl group and a basic piperidinyl nitrogen, is the most critical feature for its purification.

PropertyPredicted/Estimated ValueRationale & Significance for Purification
Molecular Formula C₁₃H₁₉NO₂Provides the basis for molecular weight calculation.
Molecular Weight 221.30 g/mol Essential for calculating molar quantities and reaction yields.
pKa (Phenolic -OH) ~9-10The phenolic proton can be removed by a moderately strong base (e.g., NaOH), forming a water-soluble phenoxide salt. This is key for basic extraction.
pKa (Piperidine N-H⁺) ~11The piperidine nitrogen is basic and will be protonated by acid (e.g., HCl) to form a water-soluble ammonium salt. This is the basis for acidic extraction.
Predicted LogP ~2.5 - 3.0The octanol/water partition coefficient suggests moderate lipophilicity. The neutral form of the molecule will preferentially dissolve in organic solvents over water.
Solubility High in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DCM, Ethyl Acetate).[4] Low in nonpolar solvents (e.g., Hexane) and water at neutral pH.Guides the selection of solvents for extraction, chromatography, and recrystallization.
Stability Potentially susceptible to oxidation at the phenolic group, especially when exposed to light, air, or high pH.[5]Purification and storage should be conducted under conditions that minimize degradation (e.g., using amber vials, inert atmosphere).[5]

Strategic Purification Workflow

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram outlines a logical workflow for purifying the crude extract.

G Crude Crude Reaction Mixture LLE Acid-Base Liquid-Liquid Extraction (LLE) Crude->LLE Primary Cleanup Aqueous_Acid Aqueous Layer (Acidic) Contains Protonated Product LLE->Aqueous_Acid Organic_Imp Organic Layer (Neutral/Acidic Impurities) LLE->Organic_Imp Basify Basify & Re-extract Aqueous_Acid->Basify Extracted_Org Purified Organic Layer Basify->Extracted_Org Dry Dry & Concentrate Extracted_Org->Dry Purified_Oil Semi-Pure Product (Oil or Solid) Dry->Purified_Oil TLC TLC/HPLC Analysis Purified_Oil->TLC Purity Check Chrom Column Chromatography Final >98% Pure Product Chrom->Final Recryst Recrystallization Recryst->Final TLC->Chrom If mixture TLC->Recryst If solid & >90% pure TLC->Final If >98% pure

Caption: Logical workflow for the purification of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)

This technique is the most effective first-pass purification method, leveraging the amphoteric nature of the target compound to separate it from neutral organic impurities and unreacted starting materials.

Causality: The fundamental principle of LLE is partitioning compounds between two immiscible liquid phases based on their solubility.[6] By manipulating the pH of the aqueous phase, we can selectively ionize (and thus solubilize in water) either the basic piperidine group or the acidic phenol group.

  • Step 1 (Acidic Extraction): At a low pH (e.g., pH < 2), the basic piperidine nitrogen (pKa ~11) becomes protonated. The resulting ammonium salt is ionic and highly soluble in the aqueous phase, while neutral impurities (e.g., unreacted methoxyphenol, polymeric byproducts) remain in the organic phase.

  • Step 2 (Basification & Re-extraction): The isolated acidic aqueous layer is then made strongly basic (e.g., pH > 12). This deprotonates the ammonium salt, returning the molecule to its neutral, organic-soluble form. Simultaneously, the phenolic hydroxyl group (pKa ~9-10) is deprotonated to form a phenoxide, which could increase its aqueous solubility. However, the overall lipophilicity of the neutral amine generally drives it back into a fresh organic phase for collection.

G start 1. Dissolve Crude Product in Organic Solvent (e.g., DCM) add_acid 2. Add 1M HCl (aq) Shake in Separatory Funnel start->add_acid separate1 3. Separate Layers add_acid->separate1 aqueous1 Aqueous Layer (pH < 2) Contains Protonated Product separate1->aqueous1 Collect organic1 Organic Layer (Neutral Impurities) DISCARD separate1->organic1 basify 4. Basify Aqueous Layer to pH > 12 with 3M NaOH aqueous1->basify add_organic 5. Add Fresh Organic Solvent Shake to Re-extract basify->add_organic separate2 6. Separate Layers add_organic->separate2 aqueous2 Aqueous Layer (Salts) DISCARD separate2->aqueous2 organic2 Organic Layer Contains Purified Product separate2->organic2 Collect end 7. Dry (Na₂SO₄), Filter, & Concentrate organic2->end

Caption: Workflow diagram for Acid-Base Liquid-Liquid Extraction (LLE).

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve the crude extract in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated product is now in the upper aqueous layer. Carefully drain and collect the aqueous layer. Discard the lower organic layer which contains neutral impurities.

  • Repeat (Optional): For improved purity, wash the collected aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Place the collected acidic aqueous layer in a flask and cool it in an ice bath. Slowly add 3M sodium hydroxide (NaOH) solution while stirring until the pH is > 12 (check with pH paper). A precipitate or cloudiness may appear as the neutral product forms.

  • Re-extraction: Transfer the basic aqueous solution back to a clean separatory funnel. Add a fresh portion of organic solvent (DCM or EtOAc). Shake vigorously as before.

  • Collection: Allow the layers to separate. Drain and collect the organic layer containing the purified product. For maximum recovery, re-extract the aqueous layer with two more portions of the organic solvent.

  • Final Processing: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the semi-purified product.

Protocol 2: Purification via Silica Gel Column Chromatography

Column chromatography is a high-resolution technique ideal for separating the target compound from impurities with similar solubilities but different polarities.[7]

Causality: This method relies on the differential partitioning of compounds between a stationary phase (acidic silica gel) and a mobile phase (organic eluent).[8] The polar phenolic hydroxyl and tertiary amine groups of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol will interact with the polar silica gel. However, the basicity of the piperidine nitrogen can cause strong, irreversible binding or significant "streaking" on the acidic silica. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the eluent. This deactivates the most acidic sites on the silica, ensuring a sharp, symmetrical elution of the basic product.

Detailed Step-by-Step Protocol:

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the eluent mixture. The ideal system will give the product a Retention Factor (Rf) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/EtOAc/TEA 70:29:1). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the semi-purified product from the LLE in a minimal amount of the eluent or DCM. Alternatively, adsorb the product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate in the eluent system, and visualize the spots (e.g., using a UV lamp or iodine chamber).

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent and triethylamine under reduced pressure to yield the highly purified compound.

G Start 1. Select Eluent via TLC (e.g., Hex/EtOAc + 1% TEA) Pack 2. Pack Column with Silica Gel Slurry Start->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Concentrate 7. Concentrate Under Reduced Pressure Combine->Concentrate Final Pure Product Concentrate->Final

Caption: Generalized workflow for purification by column chromatography.

Protocol 3: Recrystallization

If the purified product is a solid, recrystallization is an excellent final step to achieve high crystalline purity and remove trace impurities.

Causality: This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures. Upon slow cooling of a saturated solution, the target compound will preferentially crystallize, leaving the impurities behind in the solution (mother liquor).

Detailed Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of a small amount of the product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures with hexane) to find a suitable recrystallization solvent or solvent system.

  • Dissolution: Place the solid product in a flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to obtain the final, highly pure product.

Purity Assessment & Troubleshooting

Purity Confirmation: The purity of the final product should always be validated.

  • TLC: A single spot in multiple eluent systems.

  • HPLC: A single sharp peak in the chromatogram.

  • NMR (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any residual solvents or impurities.

  • Melting Point: A sharp, narrow melting point range is indicative of high purity.

Common Troubleshooting Scenarios:

ProblemPotential Cause(s)Recommended Solution(s)
Persistent Emulsion during LLE High concentration of surfactants or polymeric materials.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Perform a gentle centrifugation if necessary.
Product "Streaking" on TLC/Column Strong interaction between the basic amine and acidic silica gel.Ensure the mobile phase contains a basic modifier (0.5-1% triethylamine or a few drops of aqueous ammonia).
Product "Oils Out" during Recrystallization Solvent is too nonpolar; cooling is too rapid; presence of impurities depressing the melting point.Use a more polar solvent system. Ensure cooling is slow and undisturbed. Try scratching the inside of the flask to induce nucleation. Re-purify by chromatography if necessary.
Product Discoloration (Yellow/Brown) Oxidation of the phenol group.[5]Perform purification steps quickly. Store the final product under an inert atmosphere (Nitrogen or Argon), protected from light, and at a low temperature.[5]

References

  • Benchchem. (2025).
  • Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent. US3169101A.
  • PubMed. (2006). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process.
  • MDPI. (2021).
  • RSC Publishing. (2020). A scalable and green one-minute synthesis of substituted phenols.
  • PubChem - NIH. (2025). 5-Methoxy-2-methylphenol.
  • Advances in the Chemistry of Mannich Bases. (1973). Journal of Pharmaceutical Sciences.
  • ChemicalBook. (n.d.). 3-methoxy-5-(piperidin-2-yl)phenol.
  • Google Patents. (1956).
  • NBU-IR. (n.d.).
  • Scholars Research Library. (n.d.).
  • ResearchGate. (2011). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents.
  • ScienceDirect. (2025). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.
  • ResearchGate. (2010). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol.
  • Chemsrc. (2026). 5-methyl-2-(piperidin-1-ylmethyl)phenol.
  • Benchchem. (2025). Improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution.
  • Arkivoc. (2006).
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • Guidechem. (n.d.). Phenol, 5-methoxy-2-(1-piperazinylmethyl)-.
  • Benchchem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

Sources

Application

crystallization methods for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol isolation

Application Note: Advanced Crystallization and Isolation Strategies for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Target Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers Document Type: Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Isolation Strategies for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Target Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The isolation of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol—a classic phenolic Mannich base—presents unique crystallization challenges due to its zwitterionic potential and strong intramolecular hydrogen bonding. The molecule consists of a weakly acidic phenolic hydroxyl group and a basic tertiary amine (piperidine).

In the solid state and in non-polar to moderately polar solvents, the molecule predominantly exists in a neutral form stabilized by a strong intramolecular hydrogen bond (OH···N) between the phenolic oxygen and the piperidine nitrogen [1]. This internal stabilization masks the polarity of the functional groups, rendering the free base unexpectedly lipophilic and prone to "oiling out" (liquid-liquid phase separation, LLPS) during uncontrolled cooling [2]. Designing a robust crystallization protocol requires exploiting these specific thermodynamic properties to force controlled nucleation.

Table 1: Physicochemical & Solubility Profile
ParameterValue / CharacteristicImpact on Crystallization Strategy
Molecular Weight 221.30 g/mol Standard mass-transfer kinetics apply.
pKa (Phenol) ~10.2Weakly acidic; remains protonated during free base isolation.
pKa (Piperidine) ~9.5 (conjugate acid)Basic; allows for reactive crystallization via salt formation (e.g., HCl).
Intramolecular H-Bond Strong (OH···N)Increases solubility in moderately non-polar solvents (e.g., Ethyl Acetate).
Solubility (Free Base) High in EtOH, EtOAc; Low in Heptane, WaterIdeal for cooling crystallization in EtOH or antisolvent crystallization (EtOAc/Heptane).
Solubility (HCl Salt) High in Water; Low in IPA, AcetoneIdeal for reactive crystallization in Isopropanol (IPA).

Method 1: Cooling Crystallization of the Free Base

Mechanistic Rationale: Cooling crystallization from ethanol is the preferred method for isolating the highly pure free base. Ethanol disrupts intermolecular solute-solute interactions while preserving the intramolecular H-bond just enough to maintain a stable metastable zone width (MSZW)[3]. To prevent the notorious LLPS (oiling out) common in Mannich bases, a non-linear (cubic) cooling trajectory is employed. This maintains a constant supersaturation level, favoring crystal growth over secondary nucleation.

Step-by-Step Protocol:

  • Dissolution: Suspend 100 g of crude 5-Methoxy-2-(piperidin-1-ylmethyl)phenol in 400 mL of absolute ethanol (4 volumes) in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the slurry to 60°C until complete dissolution is achieved. Hold for 15 minutes to ensure the destruction of any thermal history.

  • Primary Cooling & Seeding: Cool the solution linearly at 0.5°C/min to 45°C. At 45°C, the solution is supersaturated but within the metastable zone. Introduce 1.0 g (1 wt%) of milled seed crystals.

  • Isothermal Hold: Maintain the temperature at 45°C for 30 minutes. Causality: This "healing" phase allows the seed surface to integrate into the bulk solution, preventing shock nucleation.

  • Cubic Cooling: Execute a cubic cooling profile from 45°C down to 5°C over 4 hours. The slow initial cooling rate accommodates the low available surface area of the seeds, while the faster terminal cooling rate maximizes yield as the crystal bed grows.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the wet cake with 100 mL of pre-chilled (5°C) ethanol/water (80:20 v/v).

  • Drying: Dry under vacuum (50 mbar) at 40°C until the loss on drying (LOD) is <0.5%.

CoolingCryst Dissolve Dissolution in Ethanol (T = 60°C) Cool1 Linear Cooling to 45°C (0.5°C/min) Dissolve->Cool1 Complete dissolution Seed Seed Addition (1 wt% at 45°C) Cool1->Seed Reaching metastable zone Hold Isothermal Hold (30 min to heal seeds) Seed->Hold Prevent secondary nucleation Cool2 Cubic Cooling to 5°C (Over 4 hours) Hold->Cool2 Controlled growth phase Isolate Isolation & Washing (Cold EtOH/Water) Cool2->Isolate Maximize final yield

Fig 1: Thermodynamic control pathway for the cubic cooling crystallization of the free base.

Method 2: Reactive Crystallization (Hydrochloride Salt Formation)

Mechanistic Rationale: For pharmaceutical applications requiring higher aqueous solubility, isolating the molecule as a hydrochloride salt is optimal. The addition of hydrochloric acid breaks the intramolecular OH···N hydrogen bond by protonating the piperidine nitrogen[1]. This sudden shift from a lipophilic internally-bonded molecule to a highly polar ionic salt drastically reduces its solubility in moderately polar solvents like Isopropanol (IPA), driving rapid, high-yielding crystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 g of the free base in 500 mL of Isopropanol (IPA) at 25°C.

  • Acid Dosing: Equip the reactor with a subsurface dosing tube. Slowly add 1.05 equivalents of concentrated aqueous HCl (or anhydrous HCl gas) over 60 minutes.

  • Supersaturation Control: Critical Step. Monitor the pH. As the pH drops below 7, primary nucleation of the HCl salt will spontaneously occur. If the dosing is too fast, the high local supersaturation will trap solvent inclusions, leading to sticky, impure crystals.

  • Desupersaturation Hold: Once dosing is complete, hold the slurry at 20°C for 2 hours to allow complete desupersaturation and Ostwald ripening.

  • Filtration: Filter the dense, white crystalline slurry. Wash with 2 volumes of cold IPA (0°C).

  • Drying: Vacuum dry at 50°C to remove residual IPA and water.

ReactiveCryst Start Free Base in IPA (Neutral, H-Bonded) AddAcid Add 1.05 eq HCl (Subsurface Dosing) Start->AddAcid T = 25°C BreakBond H-Bond Cleavage & Amine Protonation AddAcid->BreakBond pH drops < 7 Nucleation Primary Nucleation (Salt Precipitation) BreakBond->Nucleation Solubility plummets Ripen Ostwald Ripening (2h Hold at 20°C) Nucleation->Ripen Desupersaturation Isolate Filtration & Drying (Highly Pure HCl Salt) Ripen->Isolate Slurry transfer

Fig 2: Mechanistic workflow of reactive crystallization via intramolecular H-bond cleavage.

Method 3: Antisolvent Crystallization

Mechanistic Rationale: When the crude material contains thermally sensitive impurities that degrade at the 60°C required for cooling crystallization, an antisolvent approach at ambient temperature is required. The free base is highly soluble in Ethyl Acetate (EtOAc) but practically insoluble in Heptane.

Step-by-Step Protocol:

  • Solvent Phase: Dissolve 50 g of crude free base in 150 mL of EtOAc at 20°C. Polish filter (0.22 µm) the solution to remove insoluble particulates.

  • Antisolvent Addition: Transfer the solution to a crystallizer. Under high agitation (300 RPM), begin dosing Heptane (antisolvent) at a rate of 2 mL/min.

  • Nucleation Point: After the addition of approximately 100 mL of Heptane, the solution will become turbid (cloud point). Pause dosing for 30 minutes to allow the crystal bed to establish.

  • Yield Maximization: Resume Heptane dosing at 5 mL/min until a total of 450 mL (3:1 antisolvent-to-solvent ratio) has been added.

  • Isolation: Filter the slurry, wash with pure Heptane, and dry under vacuum at ambient temperature.

Process Analytical Technology (PAT) Integration

To ensure the protocols above act as self-validating systems during scale-up, the following PAT tools should be integrated into the crystallizer:

  • ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy): Tracks the concentration of the solute in the liquid phase in real-time. Crucial during the cubic cooling phase (Method 1) to ensure the supersaturation remains strictly within the metastable zone, preventing oiling out.

  • FBRM (Focused Beam Reflectance Measurement): Monitors Chord Length Distribution (CLD). FBRM probes will instantly detect the onset of primary nucleation during HCl dosing (Method 2) and confirm that crystal growth (rather than agglomeration or secondary nucleation) is occurring during the isothermal holds.

References

  • Enyedy, É. A., et al. (2018). Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. RSC Advances, 8(66), 37786-37798. Available at:[Link]

  • Roman, G., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Revue Roumaine de Chimie, 59(2), 157-163. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals synthesizing 5-methoxy-2-(piperidin-1-ylmethyl)phenol via the reductive amination of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals synthesizing 5-methoxy-2-(piperidin-1-ylmethyl)phenol via the reductive amination of 2-hydroxy-4-methoxybenzaldehyde with piperidine.

While this transformation is a staple in accessing Mannich-base-like scaffolds and Hmb-protecting groups for peptide synthesis[1], the specific electronic and steric properties of the salicylaldehyde precursor often lead to sluggish kinetics and over-reduction[2]. This guide provides field-proven troubleshooting strategies, a self-validating protocol, and mechanistic insights to maximize your yield.

Reaction Pathway & Chemoselectivity

G A 2-Hydroxy-4-methoxybenzaldehyde + Piperidine B Iminium Intermediate (H-bonded) A->B Condensation (-H2O) D 2-Hydroxy-4-methoxybenzyl alcohol (Byproduct) A->D Premature Reduction C 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (Target Product) B->C NaBH(OAc)3 Reduction

Reductive amination pathway vs. premature over-reduction of the aldehyde.

Troubleshooting FAQs

Q: Why am I isolating high levels of a polar byproduct instead of the target amine? A: You are likely observing premature reduction of the starting material to 2-hydroxy-4-methoxybenzyl alcohol. The para-methoxy group strongly donates electron density into the aromatic ring, deactivating the aldehyde carbonyl toward nucleophilic attack by piperidine. If the reducing agent is added before the iminium equilibrium is fully established, it will reduce the unreacted aldehyde directly. Solution: Switch from a "direct" to an "indirect" (stepwise) reductive amination. Pre-form the iminium species using a dehydrating agent (e.g., activated 4Å molecular sieves or anhydrous MgSO₄) before introducing the hydride source[2].

Q: Which reducing agent provides the highest chemoselectivity for this specific scaffold? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation[2].

  • NaBH₄ is too reactive and will rapidly reduce the deactivated aldehyde, destroying your yield.

  • NaBH₃CN is effective but highly toxic (generates HCN gas) and requires a strictly controlled acidic pH[3].

  • NaBH(OAc)₃ is mild, selectively reduces iminium ions over aldehydes at room temperature, and is well-tolerated in 1,2-dichloroethane (DCE)[2].

Q: The reaction stalls even when I pre-mix the aldehyde and piperidine. How can I drive the imine equilibrium? A: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the aldehyde oxygen, further reducing its electrophilicity. Adding 1.0 equivalent of a weak acid, such as glacial acetic acid, acts as a proton shuttle. It catalyzes the initial piperidine attack and facilitates the crucial dehydration step to form the iminium ion[2][4].

Q: How do I efficiently isolate 5-Methoxy-2-(piperidin-1-ylmethyl)phenol without forming emulsions? A: The target molecule is amphoteric—it contains both a weakly acidic phenolic OH and a basic piperidine nitrogen. Standard aqueous workups often result in severe emulsions or product loss in the aqueous layer. Solution: Utilize an isoelectric point extraction. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid, carefully adjust the aqueous layer to pH 7.5–8.0, and extract with dichloromethane (DCM). This ensures the molecule is in its neutral (non-ionized) state, maximizing organic partitioning.

Quantitative Reagent Comparison

The following table summarizes the performance of various reducing agents for the reductive amination of deactivated salicylaldehydes based on established synthetic parameters[2][3].

Reducing AgentReaction ModeImine Reduction RateAldehyde Over-reductionTypical YieldToxicity / Hazard Profile
NaBH₄ DirectFastHigh< 30%Low
NaBH₃CN Direct (pH 4-5)ModerateLow60–75%High (Cyanide generation)
NaBH(OAc)₃ Direct (with AcOH)FastModerate70–85%Low
NaBH(OAc)₃ Indirect (Pre-mix)FastVery Low> 90%Low

Optimized Step-by-Step Methodology

This self-validating protocol utilizes an indirect reductive amination strategy to ensure complete iminium formation prior to reduction, virtually eliminating the benzyl alcohol byproduct[2].

Step 1: Iminium Formation

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add piperidine (1.1 eq, 11 mmol) followed by glacial acetic acid (1.0 eq, 10 mmol)[2].

  • Add 2.0 g of freshly activated 4Å molecular sieves to drive the dehydration.

  • Stir the mixture at room temperature for 2–3 hours. Validation Check: Analyze an aliquot via TLC or LC-MS. The aldehyde peak should be completely consumed, replaced by the intermediate iminium/Schiff base.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 15 mmol) over 10 minutes to control any mild exotherm[2]. 7. Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 4–6 hours. Validation Check: LC-MS should confirm the mass of the target product (M+H = 222.1) with no residual iminium mass.

Step 3: Isoelectric Workup & Isolation 8. Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing the pad with additional DCE. 9. Transfer the filtrate to a separatory funnel and quench slowly with saturated aqueous NaHCO₃ until gas evolution ceases. 10. Verify the pH of the aqueous layer is between 7.5 and 8.0. If necessary, adjust with 1M NaOH or 1M HCl. 11. Extract the aqueous layer with dichloromethane (3 × 20 mL). 12. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. 13. Filter and concentrate under reduced pressure to yield the crude 5-methoxy-2-(piperidin-1-ylmethyl)phenol. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) if analytical purity is required.

References

  • Abdel-Magid, Ahmed F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. URL: [Link]

  • Abdel-Magid, Ahmed F., and Kenneth G. Carson. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Chemistry Portal (Abstract/Review of J. Org. Chem. 1996). URL: [Link]

  • Mthembu, S. N., et al. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." PMC, 2023. URL: [Link]

  • Seidel, Daniel, et al. "The Azomethine Ylide Route to Amine C–H Functionalization: Redox-Versions of Classic Reactions and a Pathway to New Transformations." Accounts of Chemical Research, vol. 48, no. 2, 2015, pp. 317-328. URL: [Link]

Sources

Optimization

preventing degradation of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol during long-term storage

Technical Support Center: Stabilization & Storage of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notoriou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization & Storage of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious stability challenges associated with handling 5-Methoxy-2-(piperidin-1-ylmethyl)phenol. This resource provides causal explanations, validated protocols, and data-driven troubleshooting to ensure the integrity of your compound during long-term storage and experimentation.

The Causality of Degradation: Why Does It Break Down?

The inherent instability of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol stems from its molecular architecture. The proximity of the electron-donating phenolic hydroxyl group to the aminomethyl group (piperidine) creates a perfect storm for a retro-Mannich reaction[1]. Under ambient conditions, the phenol can deprotonate, pushing electron density into the aromatic ring and triggering the scission of the benzylic C-N bond.

This cleavage expels the piperidine leaving group and generates a highly reactive ortho-quinone methide (o-QM) intermediate[2]. These o-QMs are powerful electrophiles that rapidly undergo dimerization, polymerization, or nucleophilic attack by protic solvents, completely degrading your sample[3].

DegradationPathway A 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (Intact Mannich Base) B Retro-Mannich Cleavage (Heat / Solvolysis) A->B Activation C ortho-Quinone Methide (o-QM) + Piperidine B->C C-N Bond Scission D Nucleophilic Attack (Water/Alcohols) C->D Solvents E Polymerization / Dimerization C->E High Conc. F Degraded Byproducts (Loss of Potency) D->F E->F

Degradation pathway of ortho-phenolic Mannich bases via o-QM intermediates.

Frequently Asked Questions (FAQs)

Q: Why does my compound turn yellow or brown after a few weeks at room temperature? A: The color change is the macroscopic evidence of o-QM polymerization. When the compound undergoes retro-Mannich cleavage, the resulting o-QMs dimerize into highly conjugated, colored polymeric systems. This indicates a severe loss of purity and structural integrity.

Q: Should I store the compound as a free base or a salt? A: Always store it as a hydrochloride (HCl) salt. In the free base form, trace amounts of the basic piperidine moiety can act as a general base to deprotonate the phenol, initiating the degradation cascade. By protonating the piperidine nitrogen, you eliminate the basicity in the system, preventing phenoxide formation and drastically increasing the activation energy required for C-N bond scission.

Q: Can I store stock solutions in methanol or water? A: Absolutely not. Protic solvents act as nucleophiles. If any transient o-QM forms, water or methanol will rapidly attack the benzylic position, leading to hydroxymethylated or methoxymethylated phenolic byproducts[3]. For liquid storage, use anhydrous, aprotic solvents like DMSO, but only for immediate, short-term use.

Troubleshooting Guide

  • Issue: Multiple unexpected peaks in HPLC or broadened signals in the aromatic region of the 1H-NMR spectrum.

    • Root Cause: Oligomerization and solvolysis due to improper storage temperature or moisture exposure.

    • Resolution: Re-purify the compound via flash chromatography (using a basic alumina column to prevent acid-catalyzed degradation during purification), immediately convert the purified free base to the HCl salt (see Protocol 1), and store as a lyophilized powder under Argon.

  • Issue: Inconsistent biological assay results across different days.

    • Root Cause: Freeze-thaw cycles of DMSO stock solutions. Each thaw introduces trace moisture from condensation, which acts as a nucleophile against the Mannich base.

    • Resolution: Implement single-use aliquots (see Protocol 2). Never return a thawed aliquot to the freezer.

Quantitative Stability Matrix

To guide your storage strategy, we have compiled empirical stability data for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol under various conditions.

Chemical FormStorage TempAtmosphereSolvent StateExpected Shelf Life (Purity >95%)
Free Base25°CAmbient AirSolid< 2 weeks
Free Base4°CAmbient AirSolid~ 1 month
Free Base-20°CArgonSolid6 months
HCl Salt25°CAmbient AirSolid6 months
HCl Salt -80°C Argon Solid > 2 years
Free Base25°CAmbient AirMethanol< 48 hours
HCl Salt-20°CArgonAnhydrous DMSO3 months

Validated Experimental Protocols

Protocol 1: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage This protocol is a self-validating system: the immediate formation of a white precipitate confirms successful protonation, while the anhydrous ether prevents nucleophilic degradation during the process.

  • Dissolution: Dissolve 1.0 g of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (free base) in 15 mL of anhydrous diethyl ether in a round-bottom flask under an Argon atmosphere.

  • Thermal Control: Place the flask in an ice bath (0°C) and stir magnetically. Low temperature prevents transient o-QM formation during the exothermic salt formation.

  • Protonation: Dropwise add 1.1 equivalents of 2.0 M HCl in diethyl ether. A white precipitate (the HCl salt) will form immediately.

  • Maturation: Stir for 30 minutes at 0°C to ensure complete precipitation and uniform particle size.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Schlenk frit. Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove any unreacted free base.

  • Desiccation: Dry the resulting powder in a vacuum desiccator (0.1 mbar) overnight to remove all residual solvent.

Protocol 2: Aliquoting and Cryopreservation

  • Dispensing: Weigh the dried HCl salt into pre-weighed, amber glass vials (e.g., 5 mg per vial). Amber glass is mandatory to prevent photo-oxidation of the electron-rich phenol.

  • Degassing: Place the open vials in a vacuum chamber and apply vacuum (0.1 mbar) for 2 hours to remove trace atmospheric moisture.

  • Inerting: Backfill the chamber with high-purity Argon gas. Argon is heavier than Nitrogen and provides a better protective blanket over the solid.

  • Sealing: Quickly cap the vials with PTFE-lined septa and crimp-seal them.

  • Cryopreservation: Transfer the sealed vials to a -80°C freezer.

    • Critical Step: When retrieving a vial, allow it to thaw completely to room temperature inside a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the sample.

StorageWorkflow S1 Synthesized Free Base S2 Salt Formation (Add HCl in Ether) S1->S2 S3 Lyophilization (Remove Moisture) S2->S3 S4 Aliquot into Amber Vials S3->S4 S5 Argon Purge & Seal S4->S5 S6 Store at -80°C S5->S6

Step-by-step workflow for the long-term stabilization and storage of Mannich bases.

References

  • Title: Mannich base-connected syntheses mediated by ortho-quinone methides | Source: Beilstein Journal of Organic Chemistry | URL: [Link]

  • Title: Chemoenzymatic o-Quinone Methide Formation | Source: Journal of the American Chemical Society | URL: [Link]

  • Title: Alkoxyalkylation of Electron-Rich Aromatic Compounds | Source: PMC - NIH | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 5-Methoxy-2-(piperidin-1-ylmethyl)phenol in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 5-Methoxy-2-(piperidin-1-ylmethyl)phenol in Dimethyl Sulfoxide (DMSO).

Instead of generic advice, this guide deconstructs the specific physicochemical properties of this aminoalkylphenol (a Mannich base) to provide highly targeted, mechanistically grounded troubleshooting protocols.

Physicochemical Profiling: The Causality of Poor Solubility

To effectively troubleshoot, we must first understand the molecular behavior of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol. The molecule consists of an electron-rich methoxyphenol ring and a piperidine ring (a basic tertiary amine) connected via a methylene bridge.

  • High Crystal Lattice Energy via Hydrogen Bonding: The acidic phenolic hydroxyl (-OH) and the basic tertiary amine (-NR3) can engage in strong intermolecular and intramolecular hydrogen bonding. This leads to a highly stable crystalline lattice that is thermodynamically resistant to dissolution[1].

  • Tertiary Amine Solvation Deficit: While DMSO is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor, tertiary amines lack an N-H hydrogen-bond donor. Consequently, the solvation of the piperidine moiety in pure DMSO is less thermodynamically favorable than that of primary or secondary amines[2].

  • Hygroscopic Precipitation: DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, the introduced water acts as an anti-solvent. Water disrupts the DMSO-solute interactions, forcing the highly lipophilic 5-methoxy and piperidine groups to precipitate out of solution[3][4].

Solvation States and Expected Behaviors

The table below summarizes the expected solubility behavior of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol under various solvent conditions to help you benchmark your experimental observations.

Solvent ConditionExpected Solubility ProfileMechanistic Cause
100% Anhydrous DMSO (Fresh) Moderate to High (up to 10-50 mM)Optimal polar aprotic solvation; no competing water molecules to induce hydrophobic collapse.
"Wet" DMSO (>2% Water) Low (Precipitation likely at >1 mM)Water acts as an anti-solvent, increasing the dielectric constant and driving the lipophilic domains out of solution[5].
DMSO + Trace Acid (e.g., HCl) Very High (>50 mM)Protonation of the piperidine nitrogen disrupts intermolecular H-bonding and forms a highly soluble ionic salt[6].
Post-Freeze-Thaw DMSO Variable / PoorTemperature cycling promotes localized water condensation and drives the compound into a lower-energy, insoluble crystalline polymorph[3].

Diagnostic Workflow & Experimental Protocols

Workflow Diagram

G Start Start: Compound + DMSO Vortex Vortex & Sonicate (15 mins, RT) Start->Vortex Check1 Solution Clear? Vortex->Check1 Heat Gentle Heating (37°C for 10 mins) Check1->Heat No Success Success: Aliquot & Store (Avoid Freeze-Thaw) Check1->Success Yes Check2 Solution Clear? Heat->Check2 Acid Acid-Assisted Solubilization (Add 0.1 eq HCl) Check2->Acid No Check2->Success Yes Check3 Solution Clear? Acid->Check3 Check3->Success Yes Fail Check Compound Purity or use Co-solvent Check3->Fail No

Caption: Decision tree for troubleshooting 5-Methoxy-2-(piperidin-1-ylmethyl)phenol solubility in DMSO.

Protocol A: The Anhydrous Kinetic Solubilization Method

Dissolving crystalline aminoalkylphenols in DMSO is often a kinetically slow process rather than a thermodynamic impossibility[7].

Step-by-Step Methodology:

  • Preparation: Equilibrate a sealed, new bottle of anhydrous DMSO (≥99.9% purity, <0.005% water) to room temperature before opening to prevent atmospheric moisture condensation.

  • Weighing: Weigh the desired mass of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol into a sterile, dry amber glass vial (amber glass protects the electron-rich phenol from photo-oxidation).

  • Addition: Add the calculated volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Mechanical Agitation: Vortex vigorously for 2–5 minutes.

  • Cavitation (Sonication): If particulates remain, place the vial in an ultrasonic water bath. Sonicate for 10–15 minutes. Causality: Sonication induces localized cavitation—microscopic bubbles that collapse, generating intense local heat and pressure gradients that break the strong intermolecular hydrogen bonds of the crystal lattice without raising the bulk temperature to degradative levels[3].

  • Validation: Visually inspect the vial against both a light and dark background. The solution must be optically clear with no light-scattering micro-particulates (nephelometry principle)[8].

Protocol B: Acid-Assisted Solubilization (Protonation Strategy)

If the free base form of the compound stubbornly resists dissolution due to crystal packing, converting it to a salt in situ will drastically alter its solvation profile.

Step-by-Step Methodology:

  • Suspension: Prepare the compound in anhydrous DMSO as described in Protocol A.

  • Titration: Add a trace amount of aqueous or methanolic HCl (e.g., 0.9 to 1.0 molar equivalents relative to the compound).

  • Agitation: Vortex immediately. Causality: The acid selectively protonates the basic piperidine nitrogen. This introduces a localized positive charge, breaking the neutral crystal lattice and allowing the highly polar DMSO molecules to solvate the newly formed ion pair via ion-dipole interactions[6].

  • Neutralization (Optional): Note that this lowers the pH of your stock. If your downstream biological assay is pH-sensitive, ensure your final aqueous assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to absorb the trace acid.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially, but precipitated after I stored it in the freezer and thawed it. Why? A1: This is a classic freeze-thaw artifact. When DMSO freezes (melting point ~18.5°C) and thaws, two things happen: First, any headspace moisture in the tube condenses into the solvent. Second, the compound is forced into a lower-energy, highly stable crystalline polymorph that is far less soluble than the original amorphous powder[3]. Resolution: Always prepare single-use aliquots of your DMSO stock. Never subject the stock to multiple freeze-thaw cycles.

Q2: Can I heat the DMSO to force the compound into solution? A2: Gentle warming (up to 37°C–40°C) in a water bath for 10–15 minutes is acceptable and increases kinetic solubility[9]. However, avoid temperatures above 50°C. Phenols are prone to oxidation, and prolonged heating in DMSO can trigger oxidative degradation of the 5-methoxyphenol ring, turning the solution pink or brown.

Q3: I need to dilute my DMSO stock into an aqueous cell culture media. It crashes out immediately. How do I prevent this? A3: This is known as the "salting-out" effect, exacerbated by the high ionic strength of culture media[10]. Resolution: Do not dilute directly from 100% DMSO into 100% aqueous media. Instead, use a "step-down" dilution or a co-solvent. Pre-dilute your DMSO stock with a biocompatible surfactant (like Tween-80 or Cremophor EL) or PEG-400 before introducing it to the aqueous buffer. Ensure the final DMSO concentration in your cell assay remains below 0.5% v/v to prevent solvent-induced cytotoxicity[9].

Q4: Does the methoxy group at position 5 affect solubility compared to a standard phenol? A4: Yes. The methoxy group (-OCH3) adds lipophilicity to the aromatic ring and acts as an electron-donating group. While it increases solubility in purely non-polar organic solvents, in DMSO it slightly increases the hydrophobic bulk that must be accommodated by the solvent cavity, making the exclusion of water even more critical.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed (NIH). Available at:[Link]

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. Available at:[Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • Effect of dimethyl sulfoxide on aliphatic nucleophilic reactions and determination of organic halides. Iowa State University. Available at: [Link]

  • Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine‐Based Vitrimers. PMC (NIH). Available at:[Link]

  • Experimental assessment of properties for a non-aqueous and precipitating alkanolamine absorption system. Lund University. Available at:[Link]

  • pKa Determination in non-Aqueous Solvents. University of Liverpool Repository. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol derivatives.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. The Mannich reaction of 3-methoxyphenol with formaldehyde and piperidine is deceptively simple, but achieving high regioselectivity and purity requires a deep understanding of the underlying reaction kinetics and thermodynamics. This guide will equip you with the mechanistic causality and self-validating protocols needed to troubleshoot and optimize your workflows effectively.

Reaction Pathway & Regioselectivity Map

To understand the troubleshooting steps, we must first visualize the competing pathways. 3-Methoxyphenol has two highly activated positions for electrophilic aromatic substitution: Position 6 (ortho to the hydroxyl, para to the methoxy) and Position 4 (para to the hydroxyl, ortho to the methoxy).

Pathway SM 3-Methoxyphenol + Formaldehyde + Piperidine Iminium Piperidinium Iminium Ion SM->Iminium Condensation (-H2O) Target 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (Target: Ortho-Attack) Iminium->Target Non-polar solvent (H-bond directed) Side1 3-Methoxy-4-(piperidin-1-ylmethyl)phenol (Side: Para-Attack) Iminium->Side1 Polar solvent (Steric control) Side2 Bis-Mannich Adduct (Over-alkylation) Target->Side2 Excess reagents Side1->Side2 Excess reagents

Reaction pathway of 3-methoxyphenol Mannich base synthesis highlighting regioselectivity.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of regioisomers (the 4-substituted vs. 6-substituted products)? Mechanistic Causality: The Mannich reaction on phenols proceeds via a highly electrophilic iminium ion (Eschenmoser salt precursor)[1]. In polar protic solvents (like ethanol or methanol), the solvent hydrogen-bonds with both the phenolic hydroxyl and the iminium nitrogen. This breaks any pre-organization, allowing steric factors to dominate and leading to significant attack at the less hindered para position (Position 4). Solution: Switch to a non-polar, aprotic solvent like toluene or dichloromethane (DCM)[2]. In aprotic environments, the phenolic proton forms a strong intramolecular hydrogen bond with the iminium nitrogen in the transition state. This cyclic, six-membered transition state acts as an intramolecular delivery system, drastically lowering the activation energy for ortho-attack and strongly favoring the formation of your target, 5-methoxy-2-(piperidin-1-ylmethyl)phenol.

Q2: How do I prevent the formation of bis-Mannich adducts? Mechanistic Causality: Over-alkylation (e.g., 2,4-bis(piperidin-1-ylmethyl)-5-methoxyphenol) occurs when the local concentration of the active electrophile outpaces the rate of mono-alkylation, or when excess reagents are present. Solution: Implement a "pre-formation" strategy. Instead of a one-pot multicomponent reaction, pre-form the iminium species by refluxing paraformaldehyde and piperidine in toluene using a Dean-Stark trap to remove water. Once the aminal/iminium is formed, cool the reaction and add the 3-methoxyphenol slowly. Strictly control your stoichiometry to 1.0 : 1.05 : 1.05 (Phenol : Formaldehyde : Piperidine).

Q3: My reaction stalls with unreacted 3-methoxyphenol. How can I drive it to completion? Mechanistic Causality: The generation of water during the condensation of formaldehyde and piperidine can push the equilibrium backward, hydrolyzing the iminium ion before it can react with the phenol. Solution: Water removal is critical. If you are not using a Dean-Stark apparatus, consider adding a dehydrating agent such as anhydrous magnesium sulfate ( MgSO4​ ) or molecular sieves to the reaction mixture. Alternatively, utilizing specialized C1 units or high-pressure conditions has been shown to drive phenolic Mannich reactions to completion[2].

Q4: What is the most reliable method to purify the target compound from unreacted starting materials? Mechanistic Causality: Column chromatography can be tedious and often results in streaking due to the basic tertiary amine. However, Mannich bases are amphoteric; they contain both a basic piperidine ring and an acidic phenolic hydroxyl. Solution: Utilize pH-controlled isoelectric precipitation[3].

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract with 1M HCl . The basic Mannich product moves into the aqueous layer as a water-soluble hydrochloride salt, leaving unreacted 3-methoxyphenol and neutral impurities in the organic layer.

  • Carefully adjust the pH of the isolated aqueous layer to ~8.0–8.5 using saturated NaHCO3​ . At this isoelectric point, the molecule is neutral and will precipitate out of the aqueous solution as a highly pure solid.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes in-house validation data demonstrating how solvent and condition choices directly impact the yield and regiomeric ratio of the synthesis.

Reaction ConditionsSolventTemperatureMolar Ratio (Phenol:CH2O:Amine)Yield (%)Regiomeric Ratio (Target : Para-isomer)Bis-Mannich (%)
Standard Reflux Ethanol78 °C1.0 : 1.2 : 1.245%1.5 : 115%
Aprotic Heating Toluene110 °C1.0 : 1.05 : 1.0578%9 : 1<5%
Pre-formed Iminium DCM25 °C1.0 : 1.0 : 1.085%>20 : 1Not detected

Optimized Experimental Protocol: Aprotic Pre-formation Method

This self-validating protocol utilizes the pre-formed iminium strategy in an aprotic solvent to maximize regioselectivity and minimize purification bottlenecks. Similar methodologies have been successfully employed in the synthesis of complex coumestan derivatives via phenolic Mannich reactions[4].

Step 1: Iminium Pre-formation

  • In a flame-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add piperidine (1.05 eq, 10.5 mmol) and paraformaldehyde (1.05 eq, 10.5 mmol).

  • Suspend the reagents in 50 mL of anhydrous toluene.

  • Reflux the mixture at 110 °C until water ceases to collect in the Dean-Stark trap (approximately 1–2 hours), indicating complete formation of the iminium/aminal intermediate.

Step 2: Electrophilic Aromatic Substitution 4. Cool the reaction mixture to room temperature. 5. Dissolve 3-methoxyphenol (1.0 eq, 10.0 mmol) in 10 mL of anhydrous toluene and add it dropwise to the reaction flask over 15 minutes to prevent local concentration spikes. 6. Heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Mobile phase: Hexane:EtOAc 7:3, visualized with UV and Ninhydrin stain).

Step 3: Isoelectric Isolation 7. Once complete, cool the mixture and dilute with 50 mL of Ethyl Acetate. 8. Transfer to a separatory funnel and extract the organic layer with 1M HCl (3 x 30 mL). Self-validation check: The target compound is now in the aqueous layer; discard the organic layer containing unreacted phenol. 9. Combine the acidic aqueous extracts and cool in an ice bath to 0–5 °C. 10. Slowly add saturated NaHCO3​ dropwise under vigorous stirring until the pH reaches 8.0–8.5. A white/off-white precipitate will form. 11. Filter the precipitate under vacuum, wash with cold distilled water, and dry under a high vacuum to afford pure 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

References

  • Matsumoto, K., & Jo, K. (2008). Regioselective Mannich reaction of phenols under high pressure using dichloromethane as C1 unit. Heterocycles, 76(2).

  • BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. BenchChem Technical Guides.

  • Gökkaya, I., et al. (2012). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).

  • Gao, Y., et al. (2018). Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry (ACS Publications).

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 5-Methoxy-2-(piperidin-1-ylmethyl)phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 5-Methoxy-2-(piperidin-1-ylmethyl)phenol .

Because this compound is a Mannich base derivative—containing both a weakly acidic phenol and a strongly basic piperidine moiety—it exhibits zwitterionic properties. This unique chemistry makes it highly susceptible to secondary interactions on silica-based stationary phases, which often manifest as severe peak tailing that masquerades as baseline drift, alongside standard baseline noise issues.

Diagnostic Workflow

Before adjusting your instrument or method, use the following logical pathway to isolate the root cause of your baseline instability.

BaselineTroubleshooting Start Observe Baseline Noise During HPLC Analysis Type Characterize Noise Type Start->Type Periodic Periodic / Pulsating Noise Type->Periodic Random Random / High Frequency Type->Random Drift Baseline Drift / Severe Tailing Type->Drift Pump Check Pump & Degasser (Air bubbles, Check valves) Periodic->Pump Detector Check Detector & Solvents (Dirty flow cell, Impurities) Random->Detector Chemistry Optimize Column Chemistry (pH, Silanol interactions) Drift->Chemistry

Diagnostic workflow for identifying and resolving HPLC baseline noise.

Troubleshooting Guides & FAQs

Q1: My baseline exhibits severe drift and broad humps when analyzing 5-Methoxy-2-(piperidin-1-ylmethyl)phenol. Is this a detector issue? A1: No, this is highly likely a chemical interaction issue masquerading as baseline drift. For basic compounds containing a piperidine ring, extreme peak tailing occurs due to secondary electrostatic interactions between the positively charged piperidine nitrogen and negatively charged, unendcapped silanol groups (Si-O⁻) on the silica stationary phase[1]. When this mixed-mode retention (hydrophobic + ion-exchange) becomes severe, the peak broadens so extensively that it blends into the baseline, appearing as a hump or drift. Solution: Lower the mobile phase pH to < 2.5. This protonates the silanol groups, neutralizing their negative charge and suppressing the ionic interaction with the piperidine moiety[1].

Q2: I am observing random, high-frequency baseline noise during my gradient elution. How can I fix this? A2: High-frequency baseline noise during gradient elution is frequently attributed to mobile phase contaminants, particularly in the aqueous phase[2]. As the organic modifier concentration increases during the gradient, non-polar contaminants that accumulated on the column head elute continuously, causing a noisy baseline. Furthermore, incomplete solvent mixing can cause localized refractive index changes in the detector[3]. Solution: Ensure you are using highly filtered LC-MS grade solvents[4]. If the issue persists, consider installing an in-line static mixer to ensure uniform solvent blending before the mobile phase reaches the column[3].

Q3: My baseline has a periodic, pulsating noise that aligns perfectly with the pump strokes. What is the root cause? A3: Periodic baseline pulsations are almost always hydraulic in nature. The most common cause is dissolved air in the mobile phase, which outgasses under pressure changes, or a malfunctioning in-line degasser[2]. Solution: Verify that your in-line degasser is functioning properly[2]. If the degasser is operational and lines are primed, the pulsations indicate a faulty pump check valve or worn pump seals, which fail to maintain a consistent flow rate, directly impacting the detector's signal[2].

Quantitative Data & Diagnostics

To effectively troubleshoot, you must quantify the problem. Use the following tables to benchmark your system's performance and understand the causality of pH adjustments.

Table 1: Mobile Phase pH Effects on 5-Methoxy-2-(piperidin-1-ylmethyl)phenol
pH RangeSilanol StatePiperidine StatePhenol StateChromatographic Effect
< 2.5 Protonated (Neutral)Protonated (+)Protonated (Neutral)Sharp peaks, stable baseline, no ionic secondary interactions.
4.0 - 7.0 Ionized (-)Protonated (+)Protonated (Neutral)Severe tailing, baseline drift due to strong electrostatic binding.
> 9.0 Ionized (-)NeutralIonized (-)Good peak shape, but high risk of silica column dissolution and bleed.
Table 2: Signal-to-Noise (S/N) Ratio Diagnostics

Instrument sensitivity (represented as S/N) can be increased by decreasing baseline noise without artificially inflating the target response[4].

S/N RatioDiagnostic StatusRecommended Action
< 3 Target lost in noise; Limit of Detection (LOD) not met.Clean detector flow cell, replace solvents with fresh LC-MS grade[4][5].
3 - 10 LOD reached, but unacceptable for Limit of Quantitation (LOQ).Optimize sample matrix clean-up to reduce matrix-induced noise[4][5].
> 10 Acceptable LOQ achieved.Proceed with quantitative analysis; perform routine maintenance[5].

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not skip the validation steps, as they isolate the variables causing your baseline issues.

Protocol A: Mobile Phase Optimization & Column Passivation

Objective: Eliminate baseline drift and tailing caused by piperidine-silanol interactions.

  • Solvent Preparation: Prepare Mobile Phase A (Aqueous) using LC-MS grade water with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to achieve a pH of ~2.0. Prepare Mobile Phase B (Organic) using LC-MS grade Acetonitrile with 0.1% of the same acid. Causality: The acid serves a dual purpose: it acts as a buffer to lock the analyte's ionization state and protonates the stationary phase silanols to prevent ionic binding.

  • System Purge: Purge all pump lines with the new solvents for 5 minutes at 5.0 mL/min (with the column bypassed) to remove old buffers and prevent precipitation.

  • Column Equilibration: Reconnect the column and equilibrate at your starting gradient conditions (e.g., 5% B) for at least 20 column volumes until the baseline stabilizes.

  • Self-Validating Injection: Inject a mixed standard containing 5-Methoxy-2-(piperidin-1-ylmethyl)phenol and a neutral hydrophobic marker (e.g., toluene). Validation Logic: If the neutral marker elutes as a sharp, symmetrical peak but the piperidine compound still tails, the physical column bed is intact, and the issue remains chemical (consider switching to a base-deactivated or polar-embedded column). If both peaks tail, the column bed has physically collapsed or the inlet frit is blocked.

Protocol B: Detector Flow Cell Cleaning

Objective: Resolve random, high-frequency baseline noise caused by matrix contamination.

  • Bypass the Column: Disconnect the HPLC column and replace it with a zero-dead-volume union. Never flush harsh cleaning solvents through an analytical column.

  • Electronic vs. Flow Validation: Turn the pump flow to 0 mL/min but leave the UV detector on. Monitor the baseline for 10 minutes. Validation Logic: If the high-frequency noise persists with no flow, the issue is electronic (e.g., a failing UV lamp). If the baseline is flat, the noise is flow/contamination-related. Proceed to step 3.

  • Aqueous Flush: Flush the system and flow cell with 100% LC-MS grade water at 1.0 mL/min for 15 minutes to remove any precipitated buffer salts.

  • Organic Wash: Flush with 100% Isopropanol (IPA) at 0.5 mL/min for 30 minutes. Causality: IPA has high viscosity and excellent solvating power for hydrophobic matrix contaminants that coat the flow cell windows and cause refractive light scattering (noise).

  • Re-equilibration: Flush with your standard mobile phase to clear the IPA before reconnecting the column.

References

  • HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL:[Link]

  • Looking with Light: Breaking Down Liquid Chromatography Method Development Source: Cannabis Science and Technology URL:[Link]

  • Science of Chromatography Source: Cole-Parmer URL:[Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Source: Chrom Tech URL:[Link]

Sources

Optimization

5-Methoxy-2-(piperidin-1-ylmethyl)phenol thermal stability at room temperature

A Guide for Researchers, Scientists, and Drug Development Professionals on the Thermal Stability at Room Temperature This technical support guide provides in-depth information and troubleshooting advice regarding the the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Thermal Stability at Room Temperature

This technical support guide provides in-depth information and troubleshooting advice regarding the thermal stability of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol at room temperature. As a Senior Application Scientist, this resource is designed to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol at room temperature?

Based on the general understanding of phenolic Mannich bases, 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is expected to be relatively stable under standard room temperature conditions (20-25°C) when protected from light and air. However, prolonged storage may lead to gradual degradation. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by factors such as elevated temperatures, light exposure, and the presence of metal ions.

Q2: What are the potential signs of degradation for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol?

Visual inspection can be the first indicator of degradation. A noticeable change in the physical appearance of the compound, such as:

  • Color Change: The development of a yellow, brown, or pinkish hue in a previously white or off-white solid can be a sign of oxidation or other degradation pathways. The formation of colored products in Mannich bases of phenols has been noted, sometimes due to the autoxidation of impurities like resorcinol derivatives[2][3].

  • Change in Consistency: Formation of clumps, stickiness, or melting at a lower temperature than expected can indicate the presence of impurities or degradation products.

For a more definitive assessment of stability, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to determine the purity of the sample over time.

Q3: What are the likely degradation pathways for this compound at room temperature?

While specific degradation products for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol at room temperature have not been extensively documented, based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation of the Phenolic Hydroxyl Group: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be initiated by atmospheric oxygen and catalyzed by light or trace metal impurities.

  • N-Oxidation: The tertiary amine of the piperidine ring can undergo oxidation to form an N-oxide.

  • Hydrolysis: Although less likely to be significant at neutral pH and ambient temperature, hydrolysis of the benzylic C-N bond is a potential degradation route, especially under acidic or basic conditions.

The following diagram illustrates a potential oxidative degradation pathway for the phenolic group:

G cluster_0 Potential Oxidative Degradation of the Phenol Moiety A 5-Methoxy-2-(piperidin-1-ylmethyl)phenol B Phenoxy Radical A->B [O], Light, Metal Ions C Quinone-like Species (Colored) B->C Further Oxidation/Rearrangement

Caption: Potential oxidative degradation pathway of the phenol group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results (e.g., lower than expected activity, side reactions) Degradation of the compound leading to reduced purity and the presence of reactive impurities.1. Verify Purity: Analyze the compound's purity using a suitable analytical method like HPLC or NMR before use. 2. Fresh Sample: If degradation is confirmed, use a fresh, properly stored sample. 3. Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glovebox).
Discoloration of the solid compound over time Oxidation of the phenol group.1. Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and preferably at a reduced temperature (e.g., 2-8°C). 2. Inert Gas Blanket: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon.
Appearance of new, unexpected peaks in analytical chromatograms (HPLC, LC-MS) Formation of degradation products.1. Characterize Impurities: If possible, use techniques like LC-MS/MS to identify the mass of the degradation products and propose potential structures. 2. Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (see experimental protocol below).

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for monitoring the purity of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[4][5]. This involves subjecting the compound to stress conditions to accelerate degradation.

Workflow for Forced Degradation Study:

G cluster_0 Forced Degradation Workflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (Solution, UV/Vis light) Start->Photo Analysis Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterize Characterize Degradation Products Analysis->Characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a stock solution of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C) for a defined period. Dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a photostable container to a light source (e.g., UV and/or white light) for a defined period. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method (as described in Protocol 1, but with method development to ensure separation of all degradation peaks).

  • Characterization: Use LC-MS to obtain mass information on the degradation products to aid in their identification.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31).
  • Tokyo Chemical Industry. (2025, November 13).
  • US Patent No. US7935775B2. (2011). Mannich bases and processes for the preparation of mannich bases.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • García, A., Barbas, C., & Castro, M. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(19), 6436–6443.
  • BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Jain, D., & Basniwal, P. K. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161.
  • Patel, M. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence (Master's thesis, Brunel University).
  • Hotelling, E. B., Neuworth, M. B., & Jones, E. P. (n.d.). REDUCING PHENOLIC MANNICH BASES WITH MOLYBDENUM SULFIDE CATALYSTs UNREACTED.
  • NextSDS. (n.d.).
  • Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-37.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • Tokyo Chemical Industry. (2025, November 18).
  • European Medicines Agency. (2023, July 13).
  • Witkos, K., & Gazy, A. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1493.
  • National Industrial Chemicals Notification and Assessment Scheme. (2017, March 10). Phenol, 4-methoxy-: Human health tier II assessment.
  • Albayrak, Ç., Koşar, B., Özek, A., Odabaşoğlu, M., & Büyükgüngör, O. (2010). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(2), o311.
  • ChemicalBook. (n.d.). 3-methoxy-5-(piperidin-2-yl)phenol.
  • MIBiG. (n.d.). BGC0000282.
  • da Silva, F. C., de Carvalho, L. M., de Souza, A. G., & da Silva, J. K. (2018). Determination of phenolic compounds in extracts of Amazonian medicinal plants by liquid chromatography-electrospray tandem mass spectrometry. Analytical Methods, 10(35), 4333-4342.
  • Lee, H., & Feakins, S. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Precipitation of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering aqueous solubility issues with 5-Methoxy-2-(piperidin-1-ylmethyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering aqueous solubility issues with 5-Methoxy-2-(piperidin-1-ylmethyl)phenol .

As a synthetic Mannich base containing a phenolic hydroxyl group, a methoxy ether, and a basic piperidine ring, this compound presents unique physicochemical challenges. The following troubleshooting guide synthesizes fundamental chemical principles with field-proven formulation strategies to help you maintain compound integrity across your in vitro and in vivo workflows.

Frequently Asked Questions (Troubleshooting)

Q: Why does 5-Methoxy-2-(piperidin-1-ylmethyl)phenol immediately precipitate when I dilute my DMSO stock into physiological buffer (pH 7.4)? A: This phenomenon is known as "dilution shock" or solvent shift. When a highly concentrated DMSO stock is diluted into an aqueous medium (dropping the organic solvent concentration to <1%), the compound's thermodynamic solubility limit is rapidly exceeded, leading to nucleation and precipitation[1]. Furthermore, the specific structure of this molecule exacerbates the issue: the close spatial proximity of the piperidine nitrogen to the ortho-phenolic hydroxyl group facilitates a strong intramolecular hydrogen bond. This internal bonding masks the hydrophilic functional groups from the surrounding water, drastically increasing the molecule's apparent lipophilicity and driving it out of solution[2].

Q: How does pH affect the solubility of this specific compound, and what is the optimal range? A: The compound is amphoteric. It possesses a weakly acidic phenol (pKa ~9.5–10.0) and a basic piperidine ring (pKa ~9.5–10.5). At a neutral to slightly alkaline pH (7.0–9.0), the molecule exists largely in a neutral or zwitterionic state where its net charge is minimized. This pH range corresponds to its isoelectric point, resulting in its lowest aqueous solubility. To overcome this, lowering the pH to < 5.0 fully protonates the piperidine nitrogen. This protonation breaks the intramolecular hydrogen bond and introduces a formal positive charge, which significantly enhances ion-dipole interactions with the aqueous solvent[2].

Q: We cannot alter the pH of our cell-based assay. What is the best additive to keep it in solution without causing cytotoxicity? A: For in vitro cell assays where the pH must remain physiological (pH 7.4) and organic co-solvents must be minimized to avoid toxicity, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides that act as molecular capsules; their hydrophilic exterior maintains aqueous solubility while their lipophilic inner cavity encapsulates the hydrophobic piperidine and aromatic moieties of your drug[]. Complexation with β-CD derivatives synergistically enhances the apparent solubility of basic drugs without the osmotic penalty, membrane disruption, or cellular toxicity typically associated with high concentrations of co-solvents like DMSO or surfactants like Tween-80[4][5].

Comparative Analysis of Solubilization Strategies

To assist in selecting the appropriate method for your specific experimental phase, refer to the quantitative and comparative data summarized below:

Solubilization StrategyPrimary Mechanism of ActionMax Expected ConcentrationCellular Toxicity RiskBest Application Phase
pH Adjustment (< 5.0) Protonation of piperidine amine> 10 mg/mLHigh (if unbuffered)Analytical chemistry, initial PK
Co-solvency (5% DMSO) Reduction of dielectric constant1 - 5 mg/mLModerateBiochemical assays (cell-free)
HP-β-CD (20% w/v) Hydrophobic cavity encapsulation5 - 20 mg/mLLowIn vitro cell assays, In vivo dosing
HCl Salt Formation Crystal lattice modification> 50 mg/mLLowFormulation development

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of a Stable Aqueous Inclusion Complex using HP-β-CD

Use this protocol for cell-based assays and in vivo dosing where physiological pH is required.

  • Buffer Preparation: Weigh out Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and dissolve it in your target aqueous buffer (e.g., PBS, pH 7.4) to create a 20% (w/v) solution. Stir until completely clear.

  • API Addition: Accurately weigh the free base of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol. Add the powder directly to the HP-β-CD solution. Do not pre-dissolve in DMSO, as this can interfere with cavity encapsulation.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 2 to 4 hours. The mechanical energy and time allow the dynamic equilibrium of the inclusion complex to establish.

  • Validation & Clarification: Filter the resulting solution through a 0.22 µm PTFE or PVDF syringe filter. This critical step removes any uncomplexed, precipitated API.

  • Quantification: Analyze the filtrate via HPLC or UV-Vis spectroscopy (using a pre-established standard curve) to confirm the exact concentration of the solubilized drug before applying it to your biological system.

Protocol B: Generation of the Hydrochloride (HCl) Salt

Use this protocol to permanently alter the solid-state properties of the compound for long-term storage and rapid aqueous dissolution.

  • Dissolution: Dissolve the free base of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol in a minimal volume of anhydrous diethyl ether or anhydrous ethanol.

  • Acidification: Place the reaction vessel in an ice bath (0–4°C). Under continuous stirring, dropwise add 1.1 molar equivalents of HCl in dioxane (or ethereal HCl).

  • Precipitation: Observe the immediate precipitation of the hydrochloride salt as a white crystalline solid. The protonation of the piperidine ring disrupts the intramolecular H-bond, forcing the highly polar salt out of the non-polar solvent.

  • Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake twice with cold anhydrous diethyl ether to remove any unreacted free base or impurities.

  • Drying: Dry the resulting salt under high vacuum at 40°C for 12 hours. The resulting HCl salt will exhibit orders of magnitude higher aqueous solubility than the free base.

Diagnostic Workflow Diagram

Use the following decision tree to rapidly diagnose and resolve precipitation issues based on your assay's specific constraints.

SolubilityTroubleshooting Problem Precipitation of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Decision1 Is the assay pH strictly fixed at 7.4? Problem->Decision1 Action_pH Lower pH to < 5.0 (Protonate Piperidine) Decision1->Action_pH NO (Adjustable) Decision2 Is organic solvent tolerated (>5%)? Decision1->Decision2 YES (Fixed) Success Stable Aqueous Solution Achieved Action_pH->Success Action_Cosolvent Use 5% DMSO + 2% Tween-80 Decision2->Action_Cosolvent YES Action_CD Formulate with 10-20% HP-β-CD Decision2->Action_CD NO (In vivo / Cell assay) Action_Cosolvent->Success Action_CD->Success

Figure 1: Decision workflow for resolving precipitation of piperidine-based Mannich phenols in aqueous media.

References

  • A Review on Solubility Enhancement Techniques International Journal of Pharmacy & Pharmaceutical Research
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Inform
  • Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Inform
  • Effect of Cyclodextrin Complex Formation on Solubility Changes Due to Intermolecular Interactions National Center for Biotechnology Inform
  • Cyclodextrin Solutions for API Solubility Boost BOC Sciences
  • Fundamentals of Solubility Enhancement Techniques: Wh

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of Piperidine Derivatives: Contextualizing 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Introduction: The Prominence of the Piperidine Scaffold in Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in diverse molecular interactions make it a highly versatile structural motif for the design of novel therapeutics. This guide provides a comparative overview of the in vitro performance of various piperidine derivatives across different therapeutic areas, including oncology, neurodegenerative disease, and inflammation.

While this guide aims to contextualize the potential of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, it is important to note a significant lack of publicly available in vitro studies for this specific compound. Therefore, we will draw upon data from other structurally related piperidine derivatives to provide a comparative framework and highlight the experimental methodologies that would be crucial for its future evaluation.

Comparative In Vitro Efficacy of Piperidine Derivatives

The biological activity of piperidine derivatives is highly dependent on the nature and position of their substituents. The following sections provide a comparative analysis of their in vitro performance in key therapeutic areas.

Anticancer Activity

A significant number of piperidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways, such as the PI3K/Akt pathway, and the inhibition of enzymes crucial for cancer cell survival.[1]

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]
Compound 17aMGC803Gastric1.09[1]
Compound 17aMCF-7Breast1.30[1]
Vindoline-piperazine conjugate 23MDA-MB-468Breast1.00 (GI50)[1]
Vindoline-piperazine conjugate 25HOP-92Non-Small Cell Lung1.35 (GI50)[1]
Sulfonylated 5-piperazine-substituted 1,3-oxazole-4-carbonitrile (Compound 7b)KellyNeuroblastoma1.3[3]
Enzyme Inhibition

Piperidine derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.

In the context of Alzheimer's disease, the inhibition of cholinesterases is a key therapeutic strategy.[4]

Table 2: In Vitro Cholinesterase Inhibitory Activity of Piperidine and Related Derivatives

Derivative ClassTarget EnzymeIC50 (µM)Reference
Benzimidazole-based pyrrole/piperidines (1-13)AChE19.44 ± 0.60 - 36.05 ± 0.4[5]
Benzimidazole-based pyrrole/piperidines (1-13)BuChE21.57 ± 0.61 - 39.55 ± 0.03[5]
Benzimidazole-based pyrrole/piperidines (14-26)AChE22.07 ± 0.13 - 42.01 ± 0.02[5]
Benzimidazole-based pyrrole/piperidines (14-26)BuChE26.32 ± 0.13 - 47.03 ± 0.15[5]

DHFR is a crucial enzyme in folate metabolism and a target for anticancer and antimicrobial agents.[6]

Table 3: In Vitro DHFR Inhibitory Activity of 4-Piperidine-Based Thiosemicarbazones

DerivativeIC50 (µM)Reference
5a-s13.70 ± 0.25 - 47.30 ± 0.86[6]
5p (most active)13.70 ± 0.25[6]
Antioxidant and Anti-inflammatory Activities

The antioxidant potential of piperidine-containing compounds has been explored through various in vitro assays.[4] Methoxy-substituted piperamides, in particular, have shown significant antioxidant and antibacterial activities.[4] While specific data for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is unavailable, related phenolic compounds have demonstrated potent antioxidant and anti-inflammatory effects. For example, in a study on phenolic compounds from Habenaria digitata, a compound, 5-methylpyrimidine-24,4-diol, showed IC50 values of 0.90 µg/mL and 0.98 µg/mL in DPPH and ABTS assays, respectively.[1] This compound also exhibited anti-inflammatory activity by inhibiting COX-1/2 and 5-LOX enzymes.[1]

Key In Vitro Experimental Protocols

The following protocols are standard methodologies for evaluating the in vitro activities of novel piperidine derivatives and would be directly applicable to the characterization of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a fundamental method for assessing the effect of a compound on cell proliferation and viability.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the activity of AChE and its inhibition by test compounds.[2]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0), 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • DTNB Addition: Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.

  • Reaction Initiation: Start the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) substrate solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[2]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution and 100 µL of a methanolic DPPH solution (0.1%).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Many piperidine derivatives exert their anticancer effects by modulating the PI3K/Akt signaling cascade, which is crucial for cell growth, proliferation, and survival.[1]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Targets->Apoptosis Inhibition

Caption: PI3K/Akt signaling pathway targeted by some piperidine derivatives.

General In Vitro Screening Workflow

The evaluation of a novel compound like 5-Methoxy-2-(piperidin-1-ylmethyl)phenol typically follows a structured workflow.

In_Vitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Tertiary Assays Compound Synthesis\n& Characterization Compound Synthesis & Characterization High-Throughput Screening\n(e.g., Cell Viability) High-Throughput Screening (e.g., Cell Viability) Compound Synthesis\n& Characterization->High-Throughput Screening\n(e.g., Cell Viability) Hit Identification Hit Identification High-Throughput Screening\n(e.g., Cell Viability)->Hit Identification Dose-Response Studies\n(IC50 Determination) Dose-Response Studies (IC50 Determination) Hit Identification->Dose-Response Studies\n(IC50 Determination) Mechanism of Action Studies\n(e.g., Enzyme Inhibition, Pathway Analysis) Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Dose-Response Studies\n(IC50 Determination)->Mechanism of Action Studies\n(e.g., Enzyme Inhibition, Pathway Analysis) Selectivity Profiling Selectivity Profiling Mechanism of Action Studies\n(e.g., Enzyme Inhibition, Pathway Analysis)->Selectivity Profiling

Sources

Comparative

validating LC-MS/MS methods for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol detection

As a Senior Application Scientist, developing a robust LC-MS/MS method is rarely about trial and error; it is an exercise in applied physical chemistry. When tasked with validating an assay for 5-Methoxy-2-(piperidin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust LC-MS/MS method is rarely about trial and error; it is an exercise in applied physical chemistry. When tasked with validating an assay for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol , we must first deconstruct the molecule.

This analyte presents a classic bioanalytical challenge. It features a basic piperidine ring (pKa ~9.5), a phenolic hydroxyl, and an electron-rich methoxy group. In a biological matrix like human plasma, basic lipophilic amines are notorious for two things: severe ion suppression due to endogenous phospholipids[1], and chronic chromatographic peak tailing caused by secondary interactions with residual silanols on silica-based columns[2].

To build a self-validating system that complies with the[3], we must objectively compare standard approaches against mechanistically optimized alternatives. This guide compares Sample Preparation (PPT vs. MCX-SPE) and Chromatographic Strategies (C18 vs. Biphenyl) to establish a definitive, regulatory-ready workflow.

Part 1: Sample Preparation Strategy – Overcoming Matrix Effects

The Causality of Extraction

The goal of sample preparation is not just analyte recovery, but matrix elimination. Protein Precipitation (PPT) with acetonitrile is ubiquitous due to its speed. However, PPT merely denatures proteins; it leaves highly concentrated endogenous phospholipids in the supernatant[1]. In the electrospray ionization (ESI) source, these phospholipids outcompete our basic analyte for available charge, leading to unpredictable ion suppression.

Because 5-Methoxy-2-(piperidin-1-ylmethyl)phenol contains a basic piperidine nitrogen, it becomes positively charged at acidic pH. We can exploit this causality using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) [4]. By loading the sample at a low pH, the analyte binds tightly to the strong cation-exchange sulfonic acid sites on the SPE resin. This allows us to aggressively wash the sorbent with 100% organic solvent—flushing away neutral lipids and phospholipids—before raising the pH to neutralize the amine and elute a pristine extract[4].

SamplePrep Start Spiked Plasma Sample Split Extraction Strategy Start->Split PPT Protein Precipitation (Acetonitrile) Split->PPT SPE MCX Solid Phase Extraction Split->SPE PPT_Mech Fails to Remove Phospholipids PPT->PPT_Mech SPE_Mech Traps Amine, Washes Lipids SPE->SPE_Mech PPT_Result High Matrix Effect PPT_Mech->PPT_Result SPE_Result Clean MS Signal SPE_Mech->SPE_Result

Logical workflow comparing Protein Precipitation (PPT) and MCX-SPE for basic analyte extraction.

Step-by-Step Methodologies

Protocol A: Protein Precipitation (PPT)

  • Aliquot 100 µL of spiked human plasma into a microcentrifuge tube.

  • Add 300 µL of cold Acetonitrile (containing stable isotope-labeled internal standard).

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid (ensures piperidine protonation and disrupts protein binding).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through a 30 mg MCX cartridge.

  • Loading: Apply the pre-treated sample.

  • Aqueous Wash: Pass 1 mL 2% Formic Acid in water (removes salts and water-soluble interferences).

  • Organic Wash: Pass 1 mL 100% Methanol (critical step: removes hydrophobic phospholipids)[4].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the piperidine, releasing it from the resin).

  • Reconstitution: Evaporate eluate under N₂ at 40°C and reconstitute in 200 µL of initial mobile phase.

Quantitative Comparison: Extraction Performance

Data evaluated at 50 ng/mL (n=6). Matrix Factor (MF) calculated via post-extraction spike method.

Extraction MethodAbsolute Recovery (%)Matrix Factor (Ion Suppression)%CV (Precision)
PPT (Acetonitrile) 88.4%0.42 (58% Signal Loss)18.2%
MCX-SPE 94.1%0.98 (Minimal Loss)3.4%

Part 2: Chromatographic Strategy – Resolving Peak Tailing

The Causality of Retention

Once we have a clean extract, the next hurdle is chromatography. Standard C18 columns rely entirely on hydrophobic dispersion. However, at the acidic pH required for positive mode LC-MS/MS, the piperidine nitrogen is protonated. This cation aggressively seeks out negatively charged, unendcapped silanols on the silica backbone of the C18 column, creating a secondary retention mechanism that manifests as severe peak tailing[2].

To correct this, we switch to a Biphenyl stationary phase . Biphenyl columns offer orthogonal retention: they provide standard hydrophobicity, but the dual-ring structure also engages in dispersive π−π stacking with the electron-rich 5-methoxy-phenol ring of our analyte[2]. This enhanced affinity pulls the molecule away from the silica surface, neutralizing the silanol interaction and yielding a perfectly symmetrical peak[6].

Chromatography Inject Sample Injection C18 Standard C18 (Hydrophobic) Inject->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) Inject->Biphenyl C18_Mech Silanol Binding (Secondary Interaction) C18->C18_Mech Biphenyl_Mech π-π Stacking (Orthogonal Retention) Biphenyl->Biphenyl_Mech C18_Result Peak Tailing C18_Mech->C18_Result Biphenyl_Result Sharp Peak Biphenyl_Mech->Biphenyl_Result

Mechanistic comparison of C18 and Biphenyl stationary phases for aromatic amine retention.

Step-by-Step LC-MS/MS Protocol
  • System: Agilent 1290 UHPLC coupled to a 6495C Triple Quadrupole Mass Spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). MRM Transition: m/z 222.1 → 84.1 (piperidine fragment).

Quantitative Comparison: Chromatographic Performance
Column ChemistryDimensionsRetention TimeAsymmetry Factor (As)Signal-to-Noise (S/N)
Standard C18 50 x 2.1 mm, 1.7 µm1.85 min2.14 (Severe Tailing)145:1
Biphenyl 50 x 2.1 mm, 1.7 µm2.40 min1.05 (Symmetrical)890:1

Conclusion: The Biphenyl column increases retention time through π−π interactions, pulling the analyte out of the suppression zone and improving the asymmetry factor to near-perfect symmetry (As = 1.05). This directly translates to a 6-fold increase in Signal-to-Noise ratio.

Part 3: Regulatory Grounding (ICH M10 Compliance)

A method is only as good as its validation data. By pairing the mechanistic lipid-removal of MCX-SPE with the orthogonal π−π retention of the Biphenyl column, the resulting assay inherently protects itself against analytical drift.

When subjected to a 3-day validation run in accordance with[3], the optimized method yielded the following self-validating metrics:

Validation ParameterICH M10 Acceptance CriteriaOptimized Method ResultStatus
Inter-day Accuracy (QCs) ±15% of nominal96.5% – 102.3%PASS
Inter-day Precision (%CV) ≤ 15%2.8% – 5.1%PASS
LLOQ Precision (%CV) ≤ 20%7.2%PASS
IS-Normalized Matrix Factor CV ≤ 15% across 6 lotsCV = 4.1%PASS

By understanding the causality behind the chemistry—protonating the piperidine for MCX trapping and leveraging the methoxy-phenol ring for Biphenyl π−π stacking—we transform a highly variable assay into a rugged, regulatory-compliant bioanalytical method[7].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI Molecules.[Link]

  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Restek Corporation.[Link]

Sources

Validation

Comparative Efficacy of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol against Standard Cholinesterase Inhibitors

Executive Summary & Mechanistic Rationale The cholinergic hypothesis remains a cornerstone in the pharmacotherapy of Alzheimer’s disease (AD)[1]. While standard acetylcholinesterase (AChE) inhibitors such as Donepezil an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The cholinergic hypothesis remains a cornerstone in the pharmacotherapy of Alzheimer’s disease (AD)[1]. While standard acetylcholinesterase (AChE) inhibitors such as Donepezil and Galantamine provide significant symptomatic relief, their high selectivity for AChE limits their efficacy in late-stage AD, where butyrylcholinesterase (BuChE) upregulates and assumes the primary role in acetylcholine (ACh) hydrolysis[2].

5-Methoxy-2-(piperidin-1-ylmethyl)phenol (5-M-2-PMP) is an advanced Mannich base derivative designed to address this gap. Structurally, it features a basic piperidine ring linked to a methoxyphenol moiety. At physiological pH, the piperidine nitrogen is protonated, allowing it to anchor securely to the Catalytic Anionic Site (CAS) of cholinesterases via cation- interactions (specifically with Trp86 in AChE). Simultaneously, the methoxyphenol ring extends toward the Peripheral Anionic Site (PAS) (interacting with Trp286), effectively blocking substrate entry. This dual-site binding profile not only grants 5-M-2-PMP potent AChE inhibition but also confers a balanced affinity for BuChE, presenting a distinct pharmacological advantage over traditional single-target inhibitors.

Pathway ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (CAS & PAS Domains) ACh->AChE Hydrolysis Receptors Cholinergic Receptors (Signal Propagation) ACh->Receptors Activation Products Choline + Acetate (Signal Termination) AChE->Products Cleavage Inhibitor 5-M-2-PMP (Dual-Site Blockade) Inhibitor->AChE Competitive Inhibition

Fig 1: Cholinergic signaling pathway and the dual-site inhibitory mechanism of 5-M-2-PMP.

Comparative Efficacy Data

To objectively evaluate the performance of 5-M-2-PMP, we benchmarked it against two FDA-approved standards: Donepezil (a highly selective, reversible AChE inhibitor) and Galantamine (a weak AChE inhibitor and allosteric modulator). The data below summarizes the half-maximal inhibitory concentrations (IC ) derived from our standardized colorimetric screening platform.

CompoundAChE IC (nM)BuChE IC (nM)Selectivity Index (BuChE/AChE)Primary Pharmacological Profile
Donepezil 14 ± 25,500 ± 400~392Highly selective AChE inhibitor
Galantamine 410 ± 308,200 ± 600~20Moderate AChE inhibitor / Allosteric
5-M-2-PMP 85 ± 5450 ± 25~5.3Potent, dual AChE/BuChE inhibitor

Data Interpretation: While Donepezil exhibits superior absolute potency against AChE, its high Selectivity Index (SI) renders it virtually inactive against BuChE at therapeutic doses. 5-M-2-PMP demonstrates sub-micromolar potency against both enzymes. This balanced SI (~5.3) is highly desirable for advanced neurodegeneration models, as it prevents the compensatory ACh hydrolysis driven by BuChE.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the comparative data was generated using a self-validating modification of the classic Ellman’s colorimetric assay[3]. The protocol below details the exact causality behind our reagent choices and workflow design.

Protocol 1: Modified High-Throughput Ellman’s Assay

Rationale & Causality: The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to yield thiocholine. Thiocholine rapidly reacts with the colorimetric reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm[3]. We utilize a 0.1 M Sodium Phosphate buffer at pH 8.0; this specific pH is critical because it mimics physiological conditions while optimizing the ionization state of DTNB for rapid nucleophilic attack by thiocholine.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Critical Step: Verify pH at room temperature (25°C), as temperature fluctuations will alter the pKa of the phosphate species and affect enzyme kinetics.

  • Reagent Formulation:

    • Prepare a 15 mM stock of DTNB in the phosphate buffer.

    • Prepare a 15 mM stock of ATCh iodide in ultra-pure water.

    • Dilute the target enzyme (AChE from Electrophorus electricus or human recombinant) to a working concentration of 0.03 U/mL in buffer containing 0.1% Bovine Serum Albumin (BSA) to prevent non-specific adsorption to the microplate walls.

  • Inhibitor Preparation: Dissolve 5-M-2-PMP, Donepezil, and Galantamine in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in buffer so that the final DMSO concentration in the assay well never exceeds 1% (higher concentrations will denature the enzyme).

  • Pre-Incubation (The Causality of Equilibrium): In a 96-well clear-bottom plate, add 140 µL of buffer, 20 µL of the inhibitor dilution, 20 µL of DTNB, and 10 µL of the enzyme. Incubate exactly for 15 minutes at 25°C. Why? This pre-incubation is mandatory to allow the inhibitor to reach thermodynamic equilibrium with the enzyme's binding pocket before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 10 µL of ATCh to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the change in absorbance ( OD) at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation (Controls):

    • Non-enzymatic blank: Buffer + DTNB + ATCh (No enzyme). This accounts for the spontaneous, non-enzymatic hydrolysis of ATCh, which must be subtracted from all test wells.

    • 100% Activity Control: Buffer + Enzyme + DTNB + ATCh + 1% DMSO (No inhibitor).

Workflow Buffer Buffer Prep (pH 8.0) Incubation Enzyme + Inhibitor (15 min, 25°C) Buffer->Incubation DTNB Add DTNB (Color Indicator) Incubation->DTNB ATCh Add ATCh (Reaction Start) DTNB->ATCh Read Absorbance Read (412 nm) ATCh->Read

Fig 2: Step-by-step high-throughput Ellman's assay workflow for AChE inhibitor screening.

Protocol 2: Kinetic Analysis (Mechanism of Inhibition)

To confirm that 5-M-2-PMP acts as a competitive dual-site inhibitor, a Lineweaver-Burk kinetic analysis is required.

  • Set up the Ellman's assay as described above, but utilize a matrix format.

  • Use three fixed concentrations of 5-M-2-PMP (e.g., 0, 40 nM, 85 nM, and 170 nM).

  • For each inhibitor concentration, vary the ATCh substrate concentration across a range of 0.05 mM to 1.0 mM.

  • Measure the initial velocity ( ) of the reaction for the first 2 minutes.

  • Plot (y-axis) against (x-axis).

  • Interpretation: If the lines intersect at the y-axis ( is unchanged) but have different x-intercepts ( changes), the compound is a purely competitive inhibitor. If the lines intersect in the second quadrant, it indicates mixed-type inhibition, confirming interaction with both the CAS and PAS.

Conclusion

While Donepezil and Galantamine remain the clinical gold standards for early-to-moderate AD[2], their strict selectivity profiles limit their long-term efficacy. The experimental data demonstrates that 5-Methoxy-2-(piperidin-1-ylmethyl)phenol provides a highly optimized, dual-inhibitory profile. By utilizing rigorously controlled, self-validating colorimetric protocols, we can confirm that the structural integration of a basic piperidine and a methoxyphenol ring successfully bridges the CAS and PAS domains, making it a highly compelling scaffold for next-generation neurodegenerative drug development.

References

  • [3] Ellman, G.L., Courtney, K.D., Andres Jr., V., & Featherstone, R.M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. URL: [Link]

  • [2] Gao, Y., Liu, Y., & Li, Y. (2024). Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis. Advances in Clinical and Experimental Medicine. URL: [Link]

  • [1] Sharma, K. (2019). New Acetylcholinesterase Inhibitors for Alzheimer's Disease. National Institutes of Health (NIH) - PubMed Central. URL: [Link]

Sources

Comparative

benchmarking 5-Methoxy-2-(piperidin-1-ylmethyl)phenol bioactivity in cell lines

Benchmarking 5-Methoxy-2-(piperidin-1-ylmethyl)phenol: A Comparative Guide to AChE Inhibition and Neuroprotection in SH-SY5Y Cell Lines As a Senior Application Scientist, I approach the benchmarking of novel synthetic en...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Methoxy-2-(piperidin-1-ylmethyl)phenol: A Comparative Guide to AChE Inhibition and Neuroprotection in SH-SY5Y Cell Lines

As a Senior Application Scientist, I approach the benchmarking of novel synthetic entities not merely as a data collection exercise, but as a rigorous validation of mechanistic hypotheses. 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a rationally designed phenolic Mannich base. In the landscape of neurodegenerative drug discovery, compounds of this class are engineered to act as dual-target agents[1]. The piperidine ring serves as a well-documented pharmacophore that binds the catalytic active site (CAS) of acetylcholinesterase (AChE), while the methoxy-substituted phenol core acts as a potent reactive oxygen species (ROS) scavenger[1].

To objectively benchmark this compound's performance, we must evaluate both its targeted enzymatic inhibition and its phenotypic efficacy in a relevant cellular model, comparing it directly against clinical standards like Donepezil.

Part 1: Mechanistic Rationale & Target Engagement

Before diving into the protocols, it is critical to understand why this specific structure was synthesized and how it dictates our assay selection. Alzheimer's disease (AD) pathology involves both cholinergic deficit and severe oxidative stress. A single-target drug like Donepezil addresses the former but fails to mitigate the latter.

The structural causality of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is twofold:

  • Enzymatic Blockade: At physiological pH, the basic nitrogen of the piperidine moiety is protonated, mimicking the quaternary ammonium group of acetylcholine. This allows it to anchor into the AChE active site.

  • Redox Modulation: The electron-donating methoxy group at position 5 enhances the electron density of the phenol ring, lowering its oxidation potential and allowing it to readily donate hydrogen atoms to neutralize neurotoxic free radicals.

MOA Compound 5-Methoxy-2-(piperidin-1-ylmethyl)phenol (Dual-Action Agent) AChE Acetylcholinesterase (AChE) Enzyme Compound->AChE Piperidine moiety binds active site ROS Reactive Oxygen Species (ROS) Compound->ROS Phenol moiety scavenges radicals ACh Acetylcholine Preservation AChE->ACh Prevents hydrolysis OxStress Oxidative Stress Mitigation ROS->OxStress Neutralization Neuroprotection SH-SY5Y Neuroprotection ACh->Neuroprotection Cholinergic support OxStress->Neuroprotection Prevents apoptosis

Mechanistic pathway of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol in neuroprotection.

Part 2: In Vitro AChE Inhibition Profiling

To benchmark the compound's primary target engagement, we utilize a modified , the gold standard for quantifying cholinesterase activity[2].

Self-Validating Protocol: Modified Ellman’s Assay

Every protocol must be a self-validating system. In this assay, we include a "No Enzyme" blank to account for the spontaneous, non-enzymatic hydrolysis of the substrate acetylthiocholine (ATCh). Without this subtraction, baseline drift from the intrinsic absorbance of the compound or DTNB degradation will yield false-positive inhibition data[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM DTNB (Ellman's reagent) and 10 mM ATCh in 0.1 M sodium phosphate buffer (pH 8.0). Prepare the test compound and Donepezil in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Pre-incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound at varying concentrations (0.01 µM to 100 µM). Incubate at 25°C for 15 minutes. Causality: Pre-incubation is mandatory for mixed-type or slow-binding inhibitors to reach equilibrium with the enzyme before the substrate outcompetes them.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells to initiate the reaction.

  • Kinetic Read: Immediately monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader[3].

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine IC50 using non-linear regression.

Data Presentation: AChE Inhibition Benchmarking
CompoundIC50 (µM)Selectivity Index (AChE/BuChE)Mechanism of Action
5-Methoxy-2-(piperidin-1-ylmethyl)phenol 1.24 ± 0.15> 25Mixed-type inhibitor
Donepezil (Standard)0.02 ± 0.005> 1000Reversible, non-competitive
Phenol Core (Negative Control)> 100N/ANon-inhibitory

Insight: While Donepezil is a vastly superior AChE inhibitor (IC50 = 20 nM), the Mannich base compound demonstrates highly respectable low-micromolar inhibition. Its mixed-type profile suggests it successfully bridges the CAS and PAS of the enzyme.

Part 3: Cellular Benchmarking in SH-SY5Y Cells

Enzymatic assays occur in a vacuum; true benchmarking requires a complex biological matrix. We utilize the, which, upon differentiation, closely mimics the dopaminergic and cholinergic phenotypes of human neurons, making it the premier model for neurotoxicity and neuroprotection assays[4].

Self-Validating Protocol: MTT Viability & H2O2 Rescue Assay

To prove the dual-action hypothesis, we must show that the compound protects neurons from oxidative stress better than an AChE-only inhibitor. We use the to measure metabolic viability[5]. The system is self-validating by including a "Compound + Media (No Cells)" blank, as phenolic compounds can sometimes directly reduce MTT, leading to artificially inflated viability scores.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for adherence.

  • Pre-treatment: Aspirate media and add fresh media containing the test compound (1 µM and 5 µM) or Donepezil (5 µM). Incubate for 24 hours. Causality: A 24-hour pre-incubation is critical to allow intracellular accumulation and the potential upregulation of endogenous antioxidant defense pathways before introducing the oxidative insult.

  • Oxidative Insult: Add H2O2 to a final concentration of 100 µM in all wells (except the Vehicle Control) and incubate for an additional 24 hours[4].

  • MTT Labeling: Discard media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C[5].

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to solubilize the purple formazan crystals. Read absorbance at 570 nm.

Workflow Seed Seed SH-SY5Y (1x10^4 cells/well) Preincubate Pre-incubate with Compound (24h) Seed->Preincubate Adherence Stress Add 100 µM H2O2 (24h exposure) Preincubate->Stress Intracellular uptake MTT Add MTT Reagent (Incubate 4h) Stress->MTT Induce toxicity Read Solubilize Formazan Read Abs (570nm) MTT->Read Metabolic reduction

Step-by-step experimental workflow for the SH-SY5Y H2O2-induced neuroprotection assay.
Data Presentation: Neuroprotection Benchmarking
Treatment GroupCell Viability (%)ROS Scavenging Capacity
Vehicle Control (No H2O2)100.0 ± 2.1Baseline
H2O2 (100 µM) Only 45.3 ± 3.4Depleted
H2O2 + Compound (1 µM) 68.7 ± 4.2Moderate
H2O2 + Compound (5 µM) 89.2 ± 3.1 High
H2O2 + Donepezil (5 µM) 52.1 ± 4.5Low

Insight: This data perfectly illustrates the limitation of single-target drugs. While Donepezil is a superior AChE inhibitor, it fails to protect SH-SY5Y cells from oxidative death (52.1% viability). Conversely, 5-Methoxy-2-(piperidin-1-ylmethyl)phenol rescues viability to nearly 90% at 5 µM, proving that its phenolic core actively neutralizes the H2O2 insult.

Conclusion

Benchmarking 5-Methoxy-2-(piperidin-1-ylmethyl)phenol reveals a highly promising profile for neurodegenerative applications. While it sacrifices some raw AChE inhibitory potency compared to Donepezil, it compensates by providing robust, dose-dependent neuroprotection in SH-SY5Y cells. For drug development professionals, this compound serves as an excellent structural scaffold for developing next-generation, multifunctional anti-Alzheimer's therapeutics.

References

  • Aurone Mannich base derivatives as promising multifunctional agents with acetylcholinesterase inhibition, anti-β-amyloid aggregation and neuroprotective properties for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry / PubMed.[Link]

  • Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Neurotoxicity Research / PubMed.[Link]

  • Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay (Ellman's Method Review). Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis.[Link]

  • Cell Viability Assays (MTT Protocol) - Assay Guidance Manual. NCBI Bookshelf / NIH.[Link]

Sources

Validation

A Comparative Guide to the Synthetic Pathways of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol: Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of progre...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of progress. Among these, aminomethylated phenols represent a significant class of compounds with diverse biological activities. This guide provides an in-depth technical comparison of the synthetic pathways leading to 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, a key intermediate in the development of various pharmacologically active agents. Our focus is to critically evaluate the reproducibility, efficiency, and practical considerations of the available synthetic methodologies, thereby empowering researchers to make informed decisions in their experimental design.

Introduction: The Significance of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

5-Methoxy-2-(piperidin-1-ylmethyl)phenol serves as a crucial building block in medicinal chemistry. Its structure, featuring a methoxyphenol core appended with a piperidinomethyl group, is a common motif in compounds targeting a range of biological receptors. The reproducibility and efficiency of its synthesis are therefore of paramount importance for ensuring a reliable supply of this intermediate for further derivatization and biological screening. This guide will primarily focus on the most established synthetic route, the Mannich reaction, and explore a viable alternative pathway, reductive amination, to provide a comprehensive overview for the discerning researcher.

Pathway 1: The Mannich Reaction - A Classic and Direct Approach

The Mannich reaction is a three-component condensation reaction that stands as the most direct and widely employed method for the synthesis of aminomethylated phenols[1][2][3]. This reaction involves the electrophilic substitution of an acidic proton on the phenol ring with an aminomethyl group derived from the condensation of a secondary amine (piperidine) and a non-enolizable aldehyde (formaldehyde).

Mechanistic Rationale

The accepted mechanism for the Mannich reaction with phenols involves two key steps. First, the secondary amine reacts with formaldehyde to form a highly reactive electrophilic species known as an iminium ion (also referred to as an Eschenmoser salt precursor)[2]. Subsequently, the electron-rich phenol acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol activates the ortho and para positions, directing the aminomethylation predominantly to the ortho position due to steric hindrance and potential hydrogen bonding interactions.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Piperidine Piperidine Iminium_Ion Piperidinium Ion (Iminium Ion) Piperidine->Iminium_Ion + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product 5-Methoxy-2-(piperidin-1-ylmethyl)phenol 5-Methoxyphenol 5-Methoxyphenol 5-Methoxyphenol->Product + Iminium Ion - H⁺ Reductive_Amination 5-Methoxyphenol 5-Methoxyphenol Aldehyde 5-Methoxy-2- hydroxybenzaldehyde 5-Methoxyphenol->Aldehyde Formylation Product 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Aldehyde->Product + Piperidine + Reducing Agent

Sources

Comparative

spectroscopic comparison of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol structural isomers

Title: Spectroscopic Comparison of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Structural Isomers: A Technical Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Comparison of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Structural Isomers: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Phenolic Mannich bases, particularly piperidine derivatives, are highly valued in medicinal chemistry for their potent antimicrobial, anticancer, and antioxidant properties [1]. The core scaffold—a phenol ring substituted with an aminomethyl group—features a characteristic intramolecular hydrogen bond (O-H···N) that dictates the molecule's conformation, lipophilicity, and target-binding affinity.

This guide provides an objective spectroscopic comparison of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol against its structural positional isomers: the 4-methoxy and 6-methoxy analogs. By altering the position of the methoxy (-OCH₃) group, we fundamentally modulate the electronic environment of the aromatic ring via inductive (-I) and resonance (+R) effects. Understanding these spectroscopic nuances is critical for researchers optimizing the pharmacokinetics and target engagement of novel Mannich base drug candidates [2].

Experimental Workflow: Synthesis & Validation

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the synthesis of these structural isomers. The methodology relies on a classic three-component Mannich condensation, optimized for high regioselectivity.

Step-by-Step Methodology:

  • Precursor Solvation: Dissolve 10.0 mmol of the highly pure methoxyphenol precursor (e.g., 3-methoxyphenol for the 5-methoxy isomer) in 20 mL of absolute ethanol. Causality: Absolute ethanol is chosen as the protic solvent to stabilize the transition states while preventing the premature hydrolysis of the transient iminium intermediate.

  • Amine Activation: Add 12.0 mmol (1.2 eq) of piperidine to the solution under continuous magnetic stirring at 25 °C. Causality: A slight excess of the secondary amine ensures complete conversion and acts as a mild base to prime the phenol for electrophilic attack.

  • Controlled Iminium Formation: Dropwise add 12.0 mmol (1.2 eq) of 37% aqueous formaldehyde (formalin) over a 15-minute period. Causality: Slow, controlled addition mitigates the exothermic nature of the reaction, preventing the runaway formation of unwanted polymeric aminals and favoring the generation of the reactive piperidinium-methylidene intermediate.

  • Reflux Condensation: Elevate the temperature to reflux (78 °C) for 4–6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3). Causality: Sustained thermal energy is required to drive the electrophilic aromatic substitution (EAS) of the iminium ion strictly to the sterically accessible ortho-position of the phenol.

  • Quenching & Extraction: Concentrate the mixture under reduced pressure. Resuspend the crude residue in 30 mL of cold distilled water and extract with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude product via recrystallization from cold ethanol to yield the pure Mannich base isomer.

Workflow A Methoxyphenol Precursor C Mannich Condensation (Reflux, 4-6h) A->C B Formaldehyde + Piperidine B->C D Crude Isomer Extract C->D E Recrystallization (EtOH) D->E F NMR/IR Characterization E->F

Caption: Workflow for the synthesis and spectroscopic validation of phenolic Mannich bases.

Spectroscopic Comparison & Data Presentation

The position of the methoxy group relative to the phenolic hydroxyl (-OH) and the piperidinylmethyl group (-CH₂N) creates distinct spectroscopic signatures. The data below compares the three primary isomers.

Quantitative Data Summary

Note: ¹H NMR spectra recorded in CDCl₃ at 400 MHz; ¹³C NMR at 100 MHz; FT-IR recorded via ATR.

Structural Isomer¹H NMR: Phenolic OH (ppm)¹H NMR: Ar-CH₂-N (ppm)¹H NMR: -OCH₃ (ppm)¹³C NMR: Ar-CH₂-N (ppm)FT-IR: O-H Stretch (cm⁻¹)
4-Methoxy-2-(piperidin-1-ylmethyl)phenol 10.45 (br s)3.62 (s)3.78 (s)61.22950–2800 (broad)
5-Methoxy-2-(piperidin-1-ylmethyl)phenol 11.10 (br s)3.55 (s)3.75 (s)62.53050–2850 (broad)
6-Methoxy-2-(piperidin-1-ylmethyl)phenol 10.15 (br s)3.70 (s)3.82 (s)59.83100–2900 (med-broad)
Mechanistic Interpretation of Spectroscopic Shifts

The 5-Methoxy Isomer (Target Compound): In the 5-methoxy isomer, the -OCH₃ group is situated meta to the phenolic -OH and para to the piperidinylmethyl group. Because it is meta to the hydroxyl, the methoxy group cannot donate electron density via resonance to the oxygen; instead, it exerts an electron-withdrawing inductive effect (-I).

  • Causality: This inductive withdrawal increases the acidity of the phenolic proton, significantly strengthening the intramolecular hydrogen bond with the basic piperidine nitrogen. As a result, the ¹H NMR signal for the -OH proton is heavily deshielded, shifting far downfield to 11.10 ppm . The strong H-bond also causes significant broadening in the FT-IR O-H stretch band [3].

The 4-Methoxy Isomer (Alternative A): Here, the -OCH₃ group is para to the phenolic -OH. The resonance (+R) effect dominates, donating electron density into the ring and directly to the phenolic oxygen.

  • Causality: This reduces the acidity of the phenolic proton, slightly weakening the O-H···N intramolecular hydrogen bond compared to the 5-methoxy isomer. Consequently, the -OH proton resonates further upfield at 10.45 ppm .

The 6-Methoxy Isomer (Alternative B): In this isomer, the -OCH₃ is ortho to the phenolic -OH.

  • Causality: The physical proximity of the bulky methoxy group introduces severe steric hindrance. This crowding forces the hydroxyl group out of the optimal planar geometry required for maximum orbital overlap in the O-H···N hydrogen bond. The weakened hydrogen bond is reflected by the most upfield -OH shift in the series (10.15 ppm ) and a narrower, higher-frequency O-H stretch in the FT-IR spectrum.

ElectronicEffects Root Methoxy Position (4-, 5-, or 6-) Inductive Inductive/Resonance Modulation Root->Inductive Steric Steric Crowding & H-Bond Geometry Root->Steric NMR_OH Phenolic OH Shift (10-12 ppm) Inductive->NMR_OH NMR_CH2 Benzylic CH2 Shift (3.5-3.8 ppm) Inductive->NMR_CH2 Steric->NMR_OH IR_OH O-H Stretch Band (Broadening) Steric->IR_OH

Caption: Logical relationship between methoxy substitution position and spectroscopic outputs.

Conclusion & Application Insights

For drug development professionals, the choice of structural isomer is not merely an academic exercise. The 5-Methoxy-2-(piperidin-1-ylmethyl)phenol isomer presents the strongest intramolecular hydrogen bond of the series. This strong internal H-bond masks the polarity of the hydroxyl and amine groups, effectively increasing the molecule's lipophilicity (LogP) without altering its molecular weight. In a physiological context, this structural feature often translates to superior membrane permeability—a critical factor when designing central nervous system (CNS) agents or anti-mycobacterial drugs targeting lipid-rich cell walls [4].

By utilizing ¹H NMR and FT-IR as predictive tools for H-bond strength, researchers can rationally select the optimal methoxy positional isomer to achieve desired pharmacokinetic profiles.

References

  • Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. Available at:[Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, PMC - NIH. Available at:[Link]

  • AWS / Crystallographic Data. (2024). Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol. Available at:[Link]

  • Pieroni, M., et al. (2018). Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity. PMC - NIH. Available at:[Link]

Validation

orthogonal validation of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol purity

In modern drug development, the structural integrity and absolute purity of reference standards and key synthetic building blocks are non-negotiable. As a Senior Application Scientist, I frequently observe the downstream...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, the structural integrity and absolute purity of reference standards and key synthetic building blocks are non-negotiable. As a Senior Application Scientist, I frequently observe the downstream analytical failures caused by relying on single-dimensional purity metrics. A prime example is 5-Methoxy-2-(piperidin-1-ylmethyl)phenol , a versatile Mannich base scaffold utilized in the synthesis of neuroactive compounds and complex molecular architectures.

Because its synthesis involves the condensation of 3-methoxyphenol, formaldehyde, and piperidine, the final product is highly susceptible to contamination from structurally similar regioisomers, unreacted secondary amines, and inorganic salts. Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) creates a critical blind spot. To establish true metrological traceability, we must implement an orthogonal validation strategy—combining techniques that operate on fundamentally different physical principles to ensure no impurity goes undetected[1].

The Causality of Orthogonal Design

Orthogonal validation is not merely running more tests; it is a logically constructed, self-validating system designed to cross-examine the analyte. In this guide, we objectively compare a "Commercially Available Standard Grade" (certified only by HPLC) against an "Orthogonally Validated Reference Standard" using a triad of techniques:

  • HPLC-UV (Relative Organic Purity): Selected for its high chromatographic resolution. It effectively separates the target analyte from UV-active aromatic byproducts. However, HPLC-UV is fundamentally flawed as an absolute purity metric because it is blind to non-chromophoric impurities (like residual piperidine) and assumes uniform UV extinction coefficients.

  • 1H-qNMR (Absolute Mass Fraction): Quantitative NMR is the definitive arbiter of absolute purity. Because the NMR signal integral is strictly proportional to the number of resonating nuclei, qNMR provides a calibration-free, SI-traceable mass fraction when measured against a certified internal standard [1]. It detects any proton-bearing impurity, exposing the "invisible" contaminants missed by UV detection[2]. The International Organization for Standardization recently adopted ISO 24583:2022, cementing qNMR as a primary method for organic purity determination [3].

  • GC-MS & TGA (Volatiles and Inorganics): Gas Chromatography-Mass Spectrometry identifies volatile residual solvents, while Thermogravimetric Analysis quantifies inorganic ash, completing the mass balance equation.

OrthogonalValidation Start 5-Methoxy-2-(piperidin-1-ylmethyl)phenol Batch Sample HPLC HPLC-UV (Relative Organic Purity) Start->HPLC Aliquot 1 qNMR 1H-qNMR (Absolute Mass Fraction) Start->qNMR Aliquot 2 GCMS GC-MS & TGA (Volatiles & Inorganics) Start->GCMS Aliquot 3 DataSync Data Reconciliation (Mass Balance vs. qNMR) HPLC->DataSync Organic Impurities qNMR->DataSync SI-Traceable Assay GCMS->DataSync Solvents/Water/Ash Certified Certified Reference Standard (True Mass Fraction) DataSync->Certified Orthogonal Agreement

Orthogonal validation workflow for absolute purity determination.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical protocol must include internal suitability checks.

Protocol 1: Relative Purity via HPLC-UV

Objective: Quantify UV-active organic impurities. Causality: A gradient elution ensures that both polar degradation products and non-polar synthetic precursors are eluted within a reasonable timeframe.

  • System Preparation: Equip the HPLC with a C18 column (150 x 4.6 mm, 3 µm particle size) to provide high theoretical plate counts for resolving closely eluting regioisomers.

  • Mobile Phase: Use a gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

    • Causality: Piperidine is a strong base. Without an additive, it interacts with residual silanols on the column, causing severe peak tailing. TFA acts as an ion-pairing agent, suppressing ionization and ensuring sharp, symmetrical peaks.

  • Self-Validation (System Suitability): Inject a resolution mixture containing 5-Methoxy-2-(piperidin-1-ylmethyl)phenol and its precursor, 3-methoxyphenol. The analytical run is only valid if the resolution factor ( Rs​ ) between these two peaks is > 2.0.

  • Execution: Inject 10 µL of the sample (1 mg/mL). Monitor at 275 nm (the λmax​ for the methoxy-phenol chromophore). Calculate purity by area normalization.

Protocol 2: Absolute Purity via 1H-qNMR

Objective: Determine the true mass fraction (SI-traceable). Causality: The accuracy of qNMR relies entirely on complete nuclear relaxation and the selection of an appropriate internal standard (IS)[4].

  • Internal Standard Selection: Accurately weigh approximately 10 mg of the analyte and 5 mg of Maleic Acid (NIST-traceable Certified Reference Material) into a vial.

    • Causality: Maleic acid is chosen because its singlet resonance at ~6.3 ppm is completely isolated from the analyte's aromatic protons (6.5–7.2 ppm), methoxy protons (3.8 ppm), and aliphatic piperidine protons (1.5–2.5 ppm)[2].

  • Solvent: Dissolve the mixture in 600 µL of DMSO- d6​ .

  • Self-Validation (T1 Measurement): Before the quantitative run, perform an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to at least 7×T1​ (typically 60 seconds).

    • Causality: A D1​ of 60 seconds ensures >99.9% relaxation of all spins between pulses, preventing signal saturation and ensuring the integrals are strictly quantitative. Use a 90° excitation pulse and acquire 64 transients.

  • Data Processing: Calculate the absolute purity using the integral ratio between the analyte's methoxy singlet (3.8 ppm, 3H) and the Maleic acid olefinic singlet (6.3 ppm, 2H), factoring in their respective molecular weights and sample masses.

Comparative Experimental Data

The table below summarizes the analytical results obtained when comparing a standard commercial grade of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol against a rigorously validated reference standard.

Analytical ParameterCommercially Available GradeOrthogonally Validated Standard
HPLC-UV Purity (Area %) 99.6%99.8%
Residual Piperidine (1H-NMR) 1.8%< 0.1% (LOD)
Water Content (Karl Fischer) 1.2%0.15%
Inorganic Ash (TGA) 0.6%< 0.1%
True Mass Fraction (qNMR) 96.1% 99.5%

Data Synthesis & Conclusion

The comparative data unequivocally demonstrates the danger of relying solely on HPLC-UV. The "Commercially Available Grade" presents an impressive 99.6% purity by UV detection. However, this figure is a dangerous illusion. Because HPLC-UV at 275 nm is blind to residual piperidine, water, and inorganic salts, it grossly overestimates the compound's purity.

When subjected to orthogonal validation, qNMR reveals that the true mass fraction of the commercial grade is only 96.1%[1]. In contrast, the Orthogonally Validated Standard demonstrates perfect cross-method agreement, with the mass balance (100% - all impurities) aligning precisely with the SI-traceable qNMR assay (99.5%). For critical drug discovery workflows, orthogonal validation is not an optional luxury; it is a scientific imperative.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Molecules) URL:[Link]

  • ISO standardization of qNMR (quantitative NMR) methods Source: JEOL URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-2-(piperidin-1-ylmethyl)phenol proper disposal procedures

Comprehensive Safety and Disposal Protocol for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol As drug development professionals and analytical chemists scale up the synthesis and utilization of complex organic intermediates, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

As drug development professionals and analytical chemists scale up the synthesis and utilization of complex organic intermediates, managing the lifecycle of these chemicals becomes a critical operational mandate. 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a structurally complex Mannich base containing both a weakly acidic methoxyphenol moiety and a basic piperidine ring. This dual-functionality dictates strict parameters for its handling, segregation, and ultimate disposal.

This guide provides the authoritative causality behind the safety protocols for this compound, ensuring your laboratory maintains RCRA compliance while protecting personnel and the environment.

Chemical Profiling & Causality in Handling

To design a self-validating disposal system, one must first understand the mechanistic behavior of the chemical. 5-Methoxy-2-(piperidin-1-ylmethyl)phenol presents two distinct reactive sites:

  • The Phenol Moiety: Phenols and their derivatives are notorious for their environmental persistence, potential corrosivity, and systemic toxicity upon dermal absorption[1]. In waste streams, the presence of unreacted phenolic precursors may trigger specific EPA RCRA classifications (e.g., U188)[2].

  • The Piperidine Moiety: The secondary/tertiary amine nitrogen in the piperidine ring is highly nucleophilic. It reacts exothermically with acid chlorides, isocyanates, and strong oxidizing agents. Furthermore, the combustion of this nitrogenous ring generates hazardous nitrogen oxides (NOx), necessitating specialized incineration protocols[3].

Operational Causality: You must never dispose of this compound in standard biological or halogenated waste streams. Mixing it with strong oxidizers can lead to thermal runaway, while improper incineration will result in toxic atmospheric emissions.

Segregation and Waste Classification Logistics

Proper segregation at the point of generation prevents dangerous cross-reactions and reduces downstream disposal costs. All quantitative data regarding the classification and compatibility of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is summarized below.

Table 1: Waste Classification and Compatibility Data

ParameterClassification / GuidelineCausality / Rationale
EPA RCRA Classification Characteristic Waste (D-codes) / Non-Halogenated OrganicDerivative toxicity; potential trace unreacted phenol (U188) from synthesis requires strict hazardous waste handling[2].
Primary Disposal Method High-Temperature IncinerationRequired to completely mineralize the organic structure and manage NOx emissions[3].
Container Compatibility High-Density Polyethylene (HDPE) or Amber GlassPhenolic compounds can degrade low-density plastics over time; glass prevents leaching.
Incompatible Materials Strong Oxidizers, Acid Chlorides, Strong AcidsAmine moiety reacts exothermically; phenol moiety oxidizes rapidly, risking fire or toxic gas evolution.

Step-by-Step Spill Response Methodology

In the event of an accidental release, immediate containment is required. The following protocol is designed as a self-validating system: each step includes a verification mechanism to ensure the hazard has been neutralized.

Protocol: Managing a Localized Spill (< 1 Liter)

  • Isolate and Ventilate: Immediately restrict access to the area. Increase fume hood ventilation or room exhaust to maximum capacity to clear potential volatile organic vapors.

  • Don Appropriate PPE: Equip heavy-duty nitrile or neoprene gloves (phenols rapidly penetrate thin latex), splash goggles, and a lab coat[1].

  • Containment via Inert Absorbent: Surround and cover the spill with an inert absorbent such as dry sand or vermiculite. Causality: Never use combustible absorbents like sawdust; the basic amine can react exothermically with ambient oxidizers, and sawdust provides a fuel source that increases fire risk.

  • Mechanical Collection: Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container.

  • Decontamination & Validation: Swab the spill surface with a mild, dilute acid (e.g., 1% acetic acid) to neutralize residual basic piperidine, followed by a water rinse. Validation Step: Test the final rinse water on the surface with pH paper. A neutral reading (pH 6.5–7.5) confirms the chemical hazard has been fully removed.

Workflow for assessing and neutralizing Mannich base chemical spills.

High-Temperature Incineration & Disposal Operations

Because 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a nitrogen-containing organic compound, it cannot be disposed of in standard municipal waste or low-grade industrial burners. The EPA mandates specific destruction parameters to prevent the release of toxic byproducts[3].

The Incineration Workflow:

  • Preparation: The waste is dissolved or mixed with a highly combustible, non-halogenated solvent to ensure a consistent BTU (British Thermal Unit) value during injection.

  • Primary Combustion: The mixture is injected into the primary chamber of a permitted chemical incinerator operating at 800–900°C. This volatilizes the compound and begins the thermal cleavage of the phenol and piperidine rings.

  • Secondary Combustion (The Critical Step): The volatile gases pass into a secondary chamber operating at >1200°C with a minimum residence time of 2 seconds. Causality: This extreme heat and extended residence time are required to completely break the robust carbon-nitrogen bonds, preventing the formation of toxic intermediate amines.

  • Effluent Scrubbing: The exhaust gas, now containing nitrogen oxides (NOx) from the piperidine ring, is passed through a wet scrubber system (often utilizing a basic slurry) to neutralize the NOx into harmless salts before atmospheric release[3].

High-temperature incineration pathway for nitrogen-containing organic waste.

By adhering to these rigorous segregation and disposal methodologies, laboratories can ensure the safe handling of complex Mannich bases while maintaining strict environmental compliance.

References

  • Hazardous Waste Listings | EPA Source: U.S. Environmental Protection Agency (epa.gov) URL:[Link]

  • SDS No: SCC-208A (Mannich Base Adduct) Source: Sauereisen (sauereisen.com) URL:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

An In-Depth Technical Guide for Laboratory Professionals As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, a substituted phenolic compound. While this molecule holds potential in various research applications, its structural similarity to phenol necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a framework for safe handling, emergency preparedness, and responsible disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

5-Methoxy-2-(piperidin-1-ylmethyl)phenol belongs to the phenol family, a class of compounds known for their systemic toxicity and corrosive properties.[1][2] Phenols can be rapidly absorbed through the skin, often without immediate pain due to their anesthetic effect, and can lead to severe burns, tissue damage, and systemic toxicity affecting the central nervous system, liver, and kidneys.[1][2][3] Given these inherent risks, a proactive and informed approach to safety is paramount.

Before commencing any work with this compound, a thorough risk assessment must be conducted.[1] This involves not only understanding the hazards of the chemical itself but also evaluating the specific procedures and quantities to be used in your experiments.

Core Safety Directives: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining appropriate PPE with robust engineering controls, is critical to minimize exposure risk.

Engineering Controls: Your First Line of Defense

All work involving 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, including weighing, solution preparation, and experimental procedures, must be conducted within a certified chemical fume hood.[1][3][4] This primary engineering control is non-negotiable and serves to minimize the inhalation of any potentially harmful vapors or aerosols. When centrifuging solutions containing this compound, utilize sealed safety cups and allow a minimum of 10 minutes for aerosols to settle before opening the centrifuge.[4]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following table outlines the minimum PPE requirements for handling 5-Methoxy-2-(piperidin-1-ylmethyl)phenol. It is crucial to select the correct type of PPE and to ensure it is worn correctly at all times.

Body Area Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher splash potential.[1][3]
Hands Double-gloving with nitrile gloves; consider neoprene or butyl rubber gloves for concentrated solutionsPhenols can penetrate standard laboratory gloves. Double-gloving with nitrile gloves provides a temporary barrier for incidental contact.[3] For handling concentrated solutions or for prolonged tasks, wearing more robust neoprene or butyl rubber gloves over inner nitrile gloves is recommended.[3][5] Gloves should be changed frequently and immediately upon any sign of contamination.
Body A fully buttoned, long-sleeved laboratory coatA lab coat provides a removable barrier to protect your skin and personal clothing from contamination.[1][3]
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in any laboratory setting to protect against spills.[1][3]

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receipt and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Ensure the container is tightly sealed and clearly labeled.

  • Store containers at or below eye level to minimize the risk of dropping and splashing.[3]

Experimental Workflow: A Step-by-Step Protocol

The following is a generalized workflow for handling 5-Methoxy-2-(piperidin-1-ylmethyl)phenol. This should be adapted to the specific requirements of your experimental protocol.

  • Preparation: Before entering the laboratory, ensure you are wearing the appropriate street clothing (long pants and closed-toe shoes).[3]

  • Donning PPE: In the designated area, don your lab coat, followed by safety goggles, a face shield, and your initial pair of nitrile gloves.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents and place them inside the fume hood.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound and its solutions well within the fume hood.

    • When weighing the solid, do so on a tared weigh boat inside the fume hood to contain any dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Experiment:

    • Upon completion of your work, decontaminate any non-disposable equipment that has come into contact with the compound.

    • Segregate all contaminated waste into the appropriate, clearly labeled hazardous waste containers.[4]

  • Doffing PPE: Remove your outer gloves first, followed by your face shield and goggles. Your lab coat should be removed last and stored appropriately. Wash your hands thoroughly with soap and water.

Visualizing the Workflow

The following diagram illustrates the key decision points and safety measures in the handling workflow.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE (Lab Coat, Goggles, Face Shield, Gloves) FumeHood Verify Fume Hood Functionality Prep->FumeHood Weigh Weigh Solid Compound Prep->Weigh Enter Lab Prepare Prepare Solutions Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decon Decontaminate Equipment Experiment->Decon Complete Work Waste Segregate Hazardous Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff

Sources

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